molecular formula C8H11NO B3042313 (S)-2-Amino-1-phenylethanol CAS No. 56613-81-1

(S)-2-Amino-1-phenylethanol

Cat. No.: B3042313
CAS No.: 56613-81-1
M. Wt: 137.18 g/mol
InChI Key: ULSIYEODSMZIPX-MRVPVSSYSA-N
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Description

(S)-2-Amino-1-phenylethanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-amino-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIYEODSMZIPX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56613-81-1
Record name (1S)-(+)-2-Amino-1-phenylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical & Chemical Characterization of (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-1-phenylethanol (CAS: 56613-81-1), also known as (S)-(+)-


-(aminomethyl)benzyl alcohol, is a pivotal chiral building block in the synthesis of adrenergic receptor agonists and antagonists.[1] Unlike its regioisomer 2-amino-2-phenylethanol (phenylglycinol), this compound features a terminal primary amine and a benzylic secondary alcohol, imparting unique reactivity profiles essential for the production of norepinephrine analogs and chiral auxiliaries. This guide provides an authoritative analysis of its physical properties, optical purity standards, and isolation protocols.

Part 1: Molecular Identification & Stereochemistry

The distinction between regioisomers and enantiomers is critical in this class of compounds. The (S)-enantiomer is dextrorotatory (+) in ethanol.

ParameterDetail
IUPAC Name (1S)-2-Amino-1-phenylethan-1-ol
Common Synonyms (S)-(+)-

-(aminomethyl)benzyl alcohol; (S)-Phenylethanolamine
CAS Number 56613-81-1 (Specific to (S)-isomer); 7568-93-6 (Racemate)
Molecular Formula C

H

NO
Molecular Weight 137.18 g/mol
SMILES NCc1ccccc1
Stereocenter C1 (Benzylic carbon) assigned (S) configuration
Structural Visualization

The following diagram illustrates the stereochemical configuration and the distinction from its regioisomer.

Structure cluster_0 Target Compound cluster_1 Common Confusion S_isomer This compound (Benzylic OH, Terminal NH2) Phenylglycinol Phenylglycinol (Benzylic NH2, Terminal OH) Precursor Precursor: (S)-Mandelamide Precursor->S_isomer Reduction (Retains Chirality)

Figure 1: Structural relationship and distinction between this compound and phenylglycinol.

Part 2: Physical Properties Matrix

The following data represents the free base form. Note that the hydrochloride salt will have significantly different melting and solubility properties.

PropertyValue / RangeConditions / Notes
Physical State Solid (Crystalline powder)White to pale yellow
Melting Point 57 – 63 °C Pure (S)-enantiomer; Racemate melts ~56-58 °C
Boiling Point 160 °C@ 17 mmHg (Vacuum distillation required)
Density 1.063 g/cm³Estimated for liquid phase/melt
pKa 12.04 ± 0.35Predicted (Basic amine)
Hygroscopicity ModerateStore under inert atmosphere (Argon/N2)
Solubility Profile
  • High Solubility: Methanol, Ethanol, DMSO, Dimethylformamide (DMF).

  • Moderate Solubility: Ethyl Acetate, Tetrahydrofuran (THF).

  • Low Solubility: Chloroform (Slightly), Hexanes, Diethyl Ether.

  • Water Solubility: ~43 g/L (20 °C); pH dependent (highly soluble as HCl salt).

Part 3: Chirality & Optical Purity[9]

For asymmetric synthesis applications, optical purity is the defining quality parameter. The (S)-enantiomer is characterized by a positive specific rotation.

Specific Rotation Standards
SolventConcentration (c)TemperatureSpecific Rotation

Ethanol 2.0 g/100 mL20 °C+41.0° to +45.0°
Methanol 1.0 g/100 mL20 °C+38.0° to +42.0°

Technical Insight: A rotation value below +40° (in EtOH) typically indicates either enantiomeric impurity (presence of R-isomer) or moisture contamination (hygroscopic weight gain). Always dry the sample in a vacuum desiccator over P


O

before measurement.
Enantiomeric Excess (ee) Determination
  • Method: Chiral HPLC

  • Column: Chiralcel OJ-H or equivalent (Cellulose tris(4-methylbenzoate))

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 210 nm or 254 nm

  • Retention: (S)-isomer typically elutes after the (R)-isomer on cellulose-based columns, but standards must be run to confirm.

Part 4: Spectroscopic Characterization[10]

The NMR spectrum confirms the regiochemistry (terminal amine vs. benzylic amine).

H NMR Data (D O, 600 MHz)

Note: In D


O, amine and hydroxyl protons exchange and are not visible.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Ar-H 7.40 – 7.48Multiplet5HPhenyl ring protons
CH-OH 5.04Doublet of Doublets (dd)1HBenzylic methine
CH

-NH

3.21, 3.33Multiplet (ABX system)2HTerminal methylene

Interpretation: The benzylic proton at ~5.04 ppm is the diagnostic signal. In the regioisomer (phenylglycinol), the benzylic proton (attached to NH


) typically appears upfield around 4.0–4.2 ppm. The downfield shift to 5.04 ppm confirms the attachment to the electronegative Oxygen atom.

Part 5: Isolation & Purification Protocol

The most robust method for obtaining high-purity this compound from a racemic mixture or crude synthesis is via Diastereomeric Salt Resolution .

Resolution Workflow

This protocol utilizes Di-O-p-toluoyl-L-tartaric acid as the resolving agent.

  • Salt Formation: Dissolve racemic 2-amino-1-phenylethanol in warm Isopropanol/Water (1:1). Add 0.5 equivalents of Di-O-p-toluoyl-L-tartaric acid.

  • Crystallization: Cool slowly to 20°C, then to 5°C. The (S)-amine forms a less soluble diastereomeric salt with the L-tartrate derivative.

  • Filtration: Isolate the precipitate. The filtrate is enriched in the (R)-isomer.

  • Liberation: Suspend the salt in water and treat with 2M NaOH until pH > 12. Extract with Ethyl Acetate or Dichloromethane.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    and concentrate in vacuo.

Resolution Racemate Racemic Mixture (±)-2-Amino-1-phenylethanol Mix Mixture Heated to 55°C Homogeneous Solution Racemate->Mix Agent Resolving Agent: Di-O-p-toluoyl-L-tartaric acid Agent->Mix Solvent Solvent: i-PrOH / H2O (1:1) Solvent->Mix Crystallize Controlled Cooling (20°C -> 5°C) Mix->Crystallize Precipitate Solid Precipitate: (S)-Amine • L-Tartrate Salt Crystallize->Precipitate Selective Crystallization Filtrate Filtrate: Enriched (R)-Amine Crystallize->Filtrate Base Basification (NaOH) Extraction (EtOAc) Precipitate->Base Product Pure this compound (>99% ee) Base->Product

Figure 2: Optical resolution workflow using Di-O-p-toluoyl-L-tartaric acid.

Part 6: Handling & Safety

  • Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.

  • Storage: Refrigerator (2-8 °C). The compound is air-sensitive and can carbonate (absorb CO

    
    ) upon prolonged exposure to air. Store under Nitrogen or Argon.
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Fisher Scientific. (S)-(+)-2-Amino-1-phenylethanol Product Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1000: Phenylethanolamine. Retrieved from

  • Human Metabolome Database (HMDB). Metabocard for 2-Amino-1-phenylethanol (HMDB0001065). Retrieved from

  • American Chemical Society (ACS). Efficient Preparation of (R)- and this compound. Organic Process Research & Development. Retrieved from

  • ChemicalBook. 2-Amino-1-phenylethanol Properties and Safety. Retrieved from

Sources

Technical Guide: (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (S)-2-Amino-1-phenylethanol , a critical chiral building block in pharmaceutical development.

CAS Number: 56613-81-1 Stereochemistry: (S)-(+) Synonyms: (S)-Phenylglycinol, (S)-(+)-


-Hydroxyphenethylamine[1][2]

Executive Summary

This compound is a chiral amino alcohol serving as a pivotal intermediate in the synthesis of adrenergic agonists, chiral auxiliaries, and complex pharmaceutical active ingredients (APIs).[1] Unlike its racemic counterpart (CAS 7568-93-6), the enantiopure (S)-isomer is essential for ensuring stereochemical integrity in drug candidates, particularly those targeting adrenergic receptors where chirality dictates potency and toxicity.[1] This guide synthesizes chemical and biocatalytic production routes, analytical standards, and handling protocols for high-purity applications.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The (S)-enantiomer is characterized by a specific optical rotation and distinct solid-state properties compared to the racemate.[1]

Table 1: Core Technical Specifications
PropertySpecificationNotes
CAS Number 56613-81-1 Specific to (S)-isomer.[1][2][3] Racemate is 7568-93-6.[1][4][5][6][7]
Molecular Formula

Molecular Weight 137.18 g/mol
Appearance White to pale cream crystalsHygroscopic.
Melting Point 56.0 – 65.0 °CBroad range indicates sensitivity to purity/moisture.
Boiling Point 160 °C @ 17 mmHg
Optical Rotation

to


in Ethanol.[3] Sign is (+).[3][8][9]
Solubility Soluble in Ethanol, MethanolSlightly soluble in chloroform.
pKa ~8.90Basic amine functionality.[5]

Synthetic Methodologies

Two primary routes dominate the production of this compound: Classical Chemical Resolution and Biocatalytic Asymmetric Reduction.[1]

Route A: Chemical Synthesis & Chiral Resolution

This method involves the aminolysis of styrene oxide followed by optical resolution. While robust, it suffers from a maximum theoretical yield of 50% for the desired enantiomer unless a recycling step is employed.

Protocol:

  • Aminolysis: React styrene oxide with aqueous ammonia (excess) at 90–125 °C.

    • Mechanism:[10] Nucleophilic attack of

      
       at the less substituted carbon of the epoxide.
      
    • Note: Excess ammonia minimizes dimer formation (bis-alkylation).[1]

  • Isolation: Distill the crude reaction mixture (bp 146–196 °C @ 16 mbar) to obtain racemic 2-amino-1-phenylethanol.

  • Resolution:

    • Dissolve racemate in methanol.[3]

    • Add Di-O-p-toluoyl-L-tartaric acid (0.5 eq).

    • Crystallize the diastereomeric salt.

    • Basify the salt with NaOH to release the free base this compound.[1]

Route B: Biocatalytic Asymmetric Reduction (Green Chemistry)

This route utilizes enzymatic catalysis to reduce 2-aminoacetophenone directly to the (S)-alcohol with high enantiomeric excess (>99%), bypassing the waste associated with resolution.[1]

Protocol:

  • Substrate Preparation: Dissolve 2-aminoacetophenone (1 g/L) in Potassium Phosphate buffer (50 mM, pH 7.0).

  • Biocatalyst Addition: Add resting cells of Arthrobacter sulfureus or a purified Alcohol Dehydrogenase (ADH) specific for (S)-selectivity.

  • Cofactor Regeneration: Supplement with glucose (50 g/L) to drive the NADPH recycling system.

  • Incubation: Shake at 30 °C for 6–12 hours.

  • Extraction: Extract product with Ethyl Acetate. Evaporate solvent to yield this compound.[1]

Visualization of Synthetic Pathways

SynthesisPathways StyreneOxide Styrene Oxide (Racemic) Racemate Racemic 2-Amino-1-phenylethanol StyreneOxide->Racemate Aminolysis (Non-selective) Ammonia NH3 (aq) Ammonia->Racemate Resolution Resolution w/ Di-O-p-toluoyltartaric acid Racemate->Resolution Target (S)-(+)-2-Amino-1-phenylethanol (CAS 56613-81-1) Resolution->Target Yield ~40-50% AminoAcetophenone 2-Aminoacetophenone Biocatalysis Biocatalytic Reduction (Arthrobacter sulfureus) AminoAcetophenone->Biocatalysis Biocatalysis->Target >99% ee Direct Route

Figure 1: Comparison of Chemical Resolution vs. Biocatalytic Synthesis routes.

Pharmaceutical Applications & Mechanism

This compound is structurally homologous to the neurotransmitter norepinephrine, lacking only the catechol hydroxyl groups.[1] This structural similarity makes it a versatile scaffold.

Key Applications
  • Adrenergic Agonist Precursor: Used in the synthesis of (R)-Octopamine and other beta-agonists.[1] The (S)-configuration of the amino alcohol often leads to the biologically active (R)-configuration in derived catecholamines (due to Cahn-Ingold-Prelog priority shifts during substitution or specific binding requirements).[1]

  • Chiral Auxiliary: Utilized in asymmetric synthesis to induce chirality in aldol reactions and alkylations.

  • Vasoconstriction: The sulfate salt exhibits topical vasoconstrictive properties, similar to epinephrine but with a distinct stability profile.

Structural Activity Relationship (SAR)[1]

SAR Scaffold This compound Core Scaffold Norepinephrine Norepinephrine (Neurotransmitter) Scaffold->Norepinephrine Structural Homolog (Lacks 3,4-OH) Octopamine Octopamine (Trace Amine) Scaffold->Octopamine Direct Precursor (Para-hydroxylation) ChiralAux Chiral Auxiliaries (Organic Synthesis) Scaffold->ChiralAux Steric Hindrance Source

Figure 2: Structural relationships between this compound and bioactive targets.

Analytical Characterization

Validating the enantiomeric purity is critical. Standard reverse-phase HPLC is insufficient; chiral stationary phases are required.[1]

Chiral HPLC Protocol
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 220 nm or 254 nm.

  • Expected Retention:

    • (R)-isomer: Elutes first (typically).[1]

    • (S)-isomer: Elutes second.[1]

    • Note: Validate elution order with racemic standard.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 500 MHz):

    
     7.2-7.4 (m, 5H, Ar-H), 4.5 (t, 1H, CH-O), 2.6-2.8 (m, 2H, CH2-N).[1]
    
  • Derivatization: To determine ee% by NMR, derivatize with Mosher's acid chloride. The diastereomeric protons will show distinct chemical shifts.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Storage:

    • Store under inert gas (Nitrogen/Argon). The amine is sensitive to carbon dioxide (carbamate formation) and oxidation.

    • Keep refrigerated (2-8 °C).

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood are mandatory during handling.

References

  • Thermo Fisher Scientific.[11] (S)-(+)-2-Amino-1-phenylethanol Product Specifications. Retrieved from

  • Lohse, O., & Spöndlin, C. (1997). Efficient Preparation of (R)- and this compound. Organic Process Research & Development. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643217, (1S)-2-amino-1-phenylethanol. Retrieved from [1]

  • ChemicalBook. 2-Amino-1-phenylethanol Properties and Synthesis. Retrieved from [1]

  • ResearchGate. Transformation of 2-aminoacetophenone to this compound by Arthrobacter sulfureus. Retrieved from

Sources

Technical Monograph: (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Architectures in Drug Discovery & Development[1][2]

Executive Summary

(S)-2-Amino-1-phenylethanol (CAS: 56613-81-1) is a critical chiral building block in the synthesis of adrenergic receptor agonists and β-blockers.[1] With a precise molecular weight of 137.18 g/mol , this scaffold serves as the fundamental anchor for the β-ethanolamine pharmacophore.[1] This guide details the physicochemical profile, asymmetric synthetic pathways, and rigorous analytical validation protocols required for its application in high-purity pharmaceutical manufacturing.[1]

Part 1: Physicochemical Core Profile[1]

The utility of this compound relies on its capacity to introduce chirality early in a synthetic sequence.[1][2] Its low molecular weight and high atom economy make it an ideal fragment for fragment-based drug design (FBDD).[1]

Table 1: Essential Physicochemical Data

PropertyValueTechnical Context
Molecular Weight 137.18 g/mol Monoisotopic mass: 137.084 Da.[1] Critical for MS validation.
Molecular Formula C₈H₁₁NOHigh C/N ratio facilitates solubility in organic synthesis solvents.[1]
Chirality (S)-EnantiomerPrecursor to (R)-configured adrenergic drugs via inversion or retention strategies.[1]
Melting Point 57°C – 63°CSharp range indicates high enantiomeric purity; broadening suggests racemization.[1]
Solubility Methanol, Ethanol, DMSOPoor water solubility requires polar organic co-solvents for biological assays.[1]
Optical Rotation [α]D²⁰ +42° (c=2, EtOH)Primary rapid-check parameter for batch consistency.[1]
Part 2: Synthetic Architecture & Causality[1]

High-value pharmaceutical intermediates require synthesis methods that guarantee enantiomeric excess (ee) >98%.[1] We contrast two field-proven methodologies: Chemo-Catalytic (CBS Reduction) and Biocatalytic (Enzymatic Reduction) .[1]

Method A: The Corey-Bakshi-Shibata (CBS) Protocol

Recommended for: Scalable, anhydrous chemical manufacturing.[1]

Mechanism: The reduction of phenacyl chloride (2-chloro-1-phenylethanone) using a chiral oxazaborolidine catalyst allows for predictable stereocontrol.[1] The subsequent amination preserves chirality.[1]

Protocol Workflow:

  • Precursor Preparation: Dissolve 2-chloro-1-phenylethanone in dry THF.

  • Catalytic Loading: Add (S)-Me-CBS-oxazaborolidine (5-10 mol%) to direct hydride attack.[1]

  • Reduction: Slow addition of Borane-THF complex (BH₃·THF) at -20°C. Causality: Low temperature suppresses the non-catalyzed background reaction, maximizing ee.[1]

  • Amination: Treat the resulting (S)-2-chloro-1-phenylethanol with aqueous NH₄OH. Critical Step: Maintain mild temperatures to prevent racemization via an aziridine intermediate.[1]

Method B: Biocatalytic Asymmetric Reduction

Recommended for: Green chemistry compliance and ambient condition synthesis.

Mechanism: Whole-cell reduction using Arthrobacter sulfureus converts 2-aminoacetophenone directly to the alcohol with high stereospecificity.[1]

Protocol Workflow:

  • Biomass Prep: Cultivate A. sulfureus in glucose-supplemented media.[1]

  • Substrate Feed: Add 2-aminoacetophenone (1 g/L) in phosphate buffer (pH 7.0).

  • Incubation: Shake at 30°C for 6 hours.

  • Extraction: Ethyl acetate extraction yields >99% ee product.[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix between chemical and biological routes based on project constraints.

Synthesis_Workflow Start Target: this compound Route_Chem Route A: Chemical (CBS Reduction) Start->Route_Chem High Scale / Anhydrous Route_Bio Route B: Biocatalytic (Enzymatic) Start->Route_Bio Green Chem / Ambient Step_Chem_1 Precursor: Phenacyl Chloride Route_Chem->Step_Chem_1 Step_Bio_1 Precursor: 2-Aminoacetophenone Route_Bio->Step_Bio_1 Step_Chem_2 Cat: (S)-Me-CBS + BH3·THF (Low Temp -20°C) Step_Chem_1->Step_Chem_2 Step_Chem_3 Intermediate: (S)-Chloro-alcohol Step_Chem_2->Step_Chem_3 Step_Chem_4 Amination (NH4OH) Step_Chem_3->Step_Chem_4 Product Final Product (>98% ee) Step_Chem_4->Product Step_Bio_2 Cat: A. sulfureus (Whole Cell) (pH 7, 30°C) Step_Bio_1->Step_Bio_2 Step_Bio_2->Product

Caption: Comparative workflow for Chemical (CBS) vs. Biocatalytic synthesis routes to access high-purity this compound.

Part 3: Pharmaceutical Applications & Pharmacophore Mapping[1]

This compound is not merely an intermediate; it is the structural template for the β-ethanolamine class of drugs.[1]

Pharmacophore Logic:

  • Adrenergic Agonists: The hydroxyl group on the benzylic carbon interacts via hydrogen bonding with Serine residues in the G-protein coupled receptor (GPCR) binding pocket.[1]

  • Stereochemical Switch: The (R)-configuration of norepinephrine is the active endogenous ligand.[1] However, this compound is frequently used to synthesize (R)-isomers via Mitsunobu inversion or SN2 displacement of activated sulfonates, effectively "flipping" the stereocenter to the active form during functionalization.[1]

Key Drug Targets:

  • (R)-Octopamine: A trace amine neuromodulator.[1]

  • (R)-Tembamide: Investigated for hypoglycemic activity.[1]

  • Beta-Blockers: The amino-alcohol motif is conserved in non-selective β-blockers, where the phenyl ring is often substituted with naphthyl or heteroaryl groups.[1]

Part 4: Analytical Validation (Self-Validating Protocols)

Trustworthiness in chiral chemistry depends on rigorous separation of enantiomers.[1] Standard C18 HPLC is insufficient; Chiral Stationary Phases (CSPs) are mandatory.[1]

Protocol: Chiral Purity Determination by HPLC

Objective: Quantify Enantiomeric Excess (ee).[1]

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why: Immobilized phases tolerate a wider range of solvents than coated phases, allowing for aggressive solubility optimization.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Causality: Diethylamine (DEA) is a basic additive essential for sharpening the peaks of primary amines by suppressing ionization and silanol interactions.[1]

  • Flow Rate: 1.0 mL/min at 25°C.[1]

  • Detection: UV at 220 nm (Phenyl absorption).[1]

Visualization: Analytical Decision Tree

This diagram guides the researcher through method development for chiral validation.

Analytical_Workflow Sample Sample: Crude (S)-Isomer Solubility Solubility Check (MeOH/EtOH) Sample->Solubility Column_Select Select CSP (Chiralpak IA/IC) Solubility->Column_Select Mobile_Phase Mobile Phase Setup Hex/EtOH + 0.1% DEA Column_Select->Mobile_Phase Run Isocratic Run Mobile_Phase->Run Decision Resolution (Rs) > 1.5? Run->Decision Pass VALIDATED Calculate % ee Decision->Pass Yes Fail OPTIMIZE Decision->Fail No Action_Fail Decrease Polar Modifier OR Change Column Fail->Action_Fail Action_Fail->Mobile_Phase

Caption: Step-by-step logic for developing a robust chiral HPLC method to verify enantiomeric purity.

Part 5: Safety & Handling
  • Hazard Classification: Irritant.[1] Potential sensitizer.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine group is susceptible to oxidation (yellowing) upon air exposure.[1]

  • Incompatibility: Strong oxidizing agents and acid chlorides (unless acylation is the intended reaction).[1]

References
  • PubChem. (2025).[1] Phenylethanolamine (CID 1000).[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society.[1] (Foundational reference for CBS reduction protocol described in Part 2).

  • ResearchGate. (2025). Transformation of 2-aminoacetophenone to this compound by Arthrobacter sulfureus. Retrieved January 30, 2026, from [Link]

Sources

(S)-2-Amino-1-phenylethanol: A Technical Guide to Synthesis & Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and applications of (S)-2-Amino-1-phenylethanol , a critical chiral building block in pharmaceutical development.

Core Profile & Chemical Identity

This compound is a chiral 1,2-amino alcohol featuring a stereogenic center at the benzylic position. It serves as a fundamental scaffold in the synthesis of adrenergic agonists (e.g., norepinephrine analogues),


-blockers, and as a chiral auxiliary in asymmetric synthesis.
Physicochemical Specifications
PropertyData
IUPAC Name (1S)-2-Amino-1-phenylethan-1-ol
CAS Number 56613-81-1 (Specific (S)-isomer) (Racemate: 7568-93-6)
Molecular Formula C

H

NO
Molecular Weight 137.18 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 55–57 °C (Enantiopure)
Solubility Soluble in water, ethanol, methanol, DMSO; slightly soluble in ether.[1][2][3][4][5]
pKa ~8.90 (Amino group)
Chirality (S)-configuration (corresponds to the (+)-rotamer in ethanol)

Synthetic Architecture

The synthesis of enantiopure this compound requires methods that establish the C1 stereocenter with high fidelity. Two primary routes dominate the landscape: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .

Method A: Asymmetric Transfer Hydrogenation (ATH)

This is the preferred chemical route for scalability and high enantiomeric excess (ee >97%). It utilizes a Ruthenium-based Noyori-Ikariya catalyst to reduce 2-aminoacetophenone (often as the hydrochloride salt to prevent self-condensation).

Reaction Mechanism (Noyori-Ikariya Model)

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center activates the ketone, while the protic amine ligand (Ts-DPEN) directs the hydride transfer via hydrogen bonding, ensuring facial selectivity.

ATH_Mechanism Substrate 2-Aminoacetophenone (HCl Salt) TS Transition State (Ru-H...C=O Interaction) Substrate->TS + HCOOH/TEA Catalyst RuCl(p-cymene) [(S,S)-Ts-DPEN] Catalyst->TS Chiral Induction Product This compound TS->Product Hydride Transfer

Figure 1: Mechanistic flow of the Asymmetric Transfer Hydrogenation.

Experimental Protocol

Reagents:

  • Substrate: 2-Aminoacetophenone hydrochloride (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DCM.

  • Addition: Add the formate/amine mixture. The solution typically turns orange-red.

  • Reaction: Add 2-aminoacetophenone HCl. Stir at 25–30 °C for 12–24 hours. Monitor conversion via TLC or HPLC.

  • Quench & Workup: Basify the mixture to pH >10 using 1M NaOH to liberate the free base. Extract with DCM (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from EtOAc/Hexane to upgrade ee if necessary.
Method B: Biocatalytic Ketone Reduction

For "green" chemistry applications, Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) are used. This method operates under mild aqueous conditions.

Biocatalysis Ketone 2-Aminoacetophenone Chiral_Alc This compound Ketone->Chiral_Alc Stereoselective Reduction Enzyme KRED / ADH (NADH dependent) Enzyme->Chiral_Alc Cofactor NADH Recycling (Glucose/GDH) Cofactor->Enzyme Regenerates Hydride

Figure 2: Enzymatic reduction pathway utilizing cofactor recycling.

Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry, serving as the scaffold for the Phenylethanolamine class of drugs.

Key Pharmaceutical Targets
  • Adrenergic Agonists: The (S)-configuration often mimics the biologically active eutomer of norepinephrine.

  • 
    -Blockers:  Precursor to sotalol analogues and other Class III antiarrhythmic agents.
    
  • TAAR1 Agonists: The compound itself acts as a trace amine, activating the Trace Amine Associated Receptor 1 (TAAR1).

Chiral Auxiliary Use

It is used to resolve racemic carboxylic acids or as a ligand in asymmetric catalysis (e.g., in the addition of diethylzinc to aldehydes).

Analytical Quality Control

Validating the enantiomeric purity is critical.

Chiral HPLC Method
  • Column: Chiralcel OD-H or Lux Cellulose-3 (Polysaccharide based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm.[6]

  • Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with standard).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

  • Lohse, O., et al. (1997). Efficient Preparation of (R)- and this compound. Organic Process Research & Development, 1(6).

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[7] Angewandte Chemie International Edition, 43(7), 788–824.

  • PubChem Database. (2025).[2] Compound Summary: this compound (CID 643217).

  • Phenomenex Application Guide. (2024). Chiral HPLC Separation of Primary Amines.

Sources

Technical Monograph: (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Review of Nomenclature, Synthesis, and Pharmaceutical Utility

Part 1: Executive Summary & Chemical Identity

(S)-2-Amino-1-phenylethanol is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. It serves as the chiral anchor for a vast class of adrenergic receptor agonists and antagonists (beta-blockers), where the spatial arrangement of the hydroxyl and amine groups is critical for receptor affinity.

This guide moves beyond simple definitions to establish a rigorous technical baseline for the compound's identity, synthesis, and application.

The Synonym Landscape & Registry Data

Ambiguity in nomenclature often leads to sourcing errors in complex synthesis campaigns. The table below resolves these ambiguities by correlating common synonyms with specific CAS registry numbers and physical properties.

Parameter(S)-Isomer (Target) (R)-Isomer (Enantiomer) Racemic Mixture
Primary Name (S)-(+)-2-Amino-1-phenylethanol (R)-(-)-2-Amino-1-phenylethanol(±)-2-Amino-1-phenylethanol
CAS Number 56613-81-1 2549-14-67568-93-6
Common Synonyms (S)-Phenylethanolamine(S)-2-Phenylglycinol(S)-

-(Aminomethyl)benzyl alcohol
(R)-Phenylethanolamine(R)-2-Phenylglycinol(R)-

-(Aminomethyl)benzyl alcohol
DL-Phenylethanolamine(±)-

-Hydroxyphenethylamine
Optical Rotation

(c=2, EtOH)

(c=2, EtOH)

Melting Point 57–63 °C58–64 °C56–58 °C
Molecular Weight 137.18 g/mol 137.18 g/mol 137.18 g/mol

Key Nomenclature Insight: In older literature, this compound is frequently referred to as (S)-Phenylglycinol . However, this can be confused with 2-phenylglycine derivatives. The IUPAC-preferred This compound or (S)-


-(Aminomethyl)benzenemethanol  should be used in regulatory filings to avoid structural ambiguity.

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of this compound requires high enantiomeric excess (ee), as the biological activity of the final pharmaceutical drug often resides in a single enantiomer. We compare two dominant routes: Chemoenzymatic Bioreduction and Asymmetric Chemical Reduction .

Comparative Synthesis Workflows

SynthesisPathways Start 2-Chloroacetophenone (Phenacyl Chloride) CBS_Cat Catalyst: (S)-Me-CBS Reagent: Borane-THF Start->CBS_Cat Chemical Route Enzyme Biocatalysis (KRED / GDH) Start->Enzyme Green Route Inter_Chem (S)-2-Chloro-1-phenylethanol (>95% ee) CBS_Cat->Inter_Chem Asymmetric Reduction Amination Amination (NH4OH / MeOH) Inter_Chem->Amination SN2 Displacement End This compound Target Scaffold Amination->End Inter_Bio (S)-2-Chloro-1-phenylethanol (>99% ee) Enzyme->Inter_Bio Stereoselective Reduction Inter_Bio->Amination

Figure 1: Dual pathways for the synthesis of this compound.[1][2] The chemical route uses the Corey-Bakshi-Shibata (CBS) reduction, while the biocatalytic route employs Ketoreductases (KRED).

Detailed Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is selected for its reliability in a standard research laboratory setting without the need for specialized fermentation equipment. It utilizes the (S)-Me-CBS-oxazaborolidine catalyst to induce chirality.

Mechanism: The nitrogen of the oxazaborolidine coordinates with borane, activating it as a hydride donor, while the endocyclic boron coordinates with the ketone oxygen. This dual activation locks the substrate in a specific orientation, ensuring hydride attack from the Re-face.

Materials:
  • Substrate: 2-Chloroacetophenone (10 mmol)

  • Catalyst: (S)-Me-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mmol, 10 mol%)

  • Reductant: Borane-THF complex (BH3[3][4]·THF, 1.0 M, 6.0 mmol)

  • Solvent: Anhydrous THF (dried over Na/benzophenone)

  • Quench: Methanol, 1N HCl

Step-by-Step Methodology:
  • Catalyst Activation (The "Drying" Phase):

    • Action: In a flame-dried Schlenk flask under Argon, charge 1 mL of (S)-Me-CBS catalyst solution.

    • Causality: Moisture deactivates the borane and the catalyst. Rigorous exclusion of water is the single most critical factor for high ee.

  • Borane Coordination:

    • Action: Add 6 mL of BH3·THF solution dropwise at room temperature. Stir for 10 minutes.

    • Insight: This pre-complexation step ensures the active catalytic species is formed before the substrate is introduced.

  • Controlled Addition (The Selectivity Step):

    • Action: Cool the mixture to -20°C. Dissolve 2-chloroacetophenone in 10 mL anhydrous THF. Add this solution to the catalyst mixture slowly over 1 hour via a syringe pump.

    • Causality: Slow addition maintains a low concentration of the unreacted ketone relative to the catalyst, preventing non-catalyzed (racemic) background reduction by free borane.

  • Quench and Workup:

    • Action: Once TLC shows consumption of starting material, carefully add 5 mL of Methanol (gas evolution!). Follow with 10 mL of 1N HCl.

    • Logic: Methanol destroys excess borane. Acid hydrolysis breaks the boron-oxygen bond to release the free alcohol.

  • Amination (Conversion to Target):

    • Action: The resulting (S)-2-chloro-1-phenylethanol is treated with aqueous ammonium hydroxide (25%) in methanol at room temperature for 24 hours.

    • Self-Validating Check: Monitor the disappearance of the alkyl chloride peak in LC-MS. The reaction proceeds via epoxide formation and ring opening; ensure pH remains basic (>10) to drive the equilibrium.

Part 3: Pharmaceutical Applications & Mechanism[7]

This compound is not just an intermediate; it is the pharmacophore template for


-adrenergic receptor agonists .
Receptor Binding Logic

The biological activity of beta-blockers and agonists relies on specific anchoring points within the G-protein coupled receptor (GPCR).

Pharmacophore cluster_drug This compound Core Phenyl Phenyl Ring (Hydrophobic) Pocket Receptor Hydrophobic Pocket (Phe/Trp Residues) Phenyl->Pocket pi-pi Stacking Hydroxyl Chiral Hydroxyl (OH) (H-Bond Donor/Acceptor) Serine Serine Residues (H-Bonding) Hydroxyl->Serine H-Bond (Critical for Efficacy) Amine Secondary Amine (Protonated at pH 7.4) Aspartate Aspartate (Asp113) (Ionic Interaction) Amine->Aspartate Salt Bridge

Figure 2: Pharmacophore mapping of the this compound scaffold within the


-adrenergic receptor binding pocket.[1]

Mechanism of Action: The (S)-configuration of the hydroxyl group is essential. It orients the -OH to form hydrogen bonds with serine residues (Ser204/Ser207) in the transmembrane helix 5 of the


-adrenergic receptor. The (R)-enantiomer often lacks this interaction, resulting in significantly lower affinity (100-fold difference in some derivatives like epinephrine).
Key Drug Derivatives
  • Octopamine: Biosynthetic precursor involves hydroxylation of tyramine; the (R)-isomer is the natural neurotransmitter in invertebrates, but the (S)-scaffold is used in synthetic analogs.

  • Sotalol: A non-selective beta-blocker where the amino-ethanol core is preserved.

  • Salmeterol: A long-acting

    
    -agonist used in asthma, synthesized via alkylation of the amine group of this scaffold.
    

Part 4: Analytical Characterization

Trustworthiness in synthesis is established through rigorous analysis.

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the synthesized (S)-isomer:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemic standard).

Handling & Safety[2]
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under nitrogen at 2-8°C.

  • Stability: Stable in solid form but prone to oxidation (N-oxide formation) in solution if exposed to air for prolonged periods.

References

  • Thermo Scientific Chemicals. (S)-(+)-2-Amino-1-phenylethanol Product Specifications and CAS 56613-81-1 Verification. Fisher Scientific. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society, 1987.[5] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1000, Phenylethanolamine. PubChem.[1][6][2] Link

  • Sigma-Aldrich. 2-Amino-1-phenylethanol Safety Data Sheet (SDS) and Technical Data. Merck KGaA. Link

  • Procopiou, P. A., et al. Synthesis and Structure-Activity Relationships of Long-Acting Beta-2 Adrenergic Receptor Agonists. Journal of Medicinal Chemistry, 2009. Link

Sources

(S)-2-Amino-1-phenylethanol basic characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Biocatalytic Manufacturing

Executive Summary

(S)-2-Amino-1-phenylethanol (CAS: 2549-14-6) represents a critical chiral scaffold in the synthesis of phenylethanolamine-class adrenergic agonists and antagonists. Unlike its racemic counterpart, the (S)-enantiomer serves as a high-value chiral building block for norepinephrine analogues, enabling precise structure-activity relationship (SAR) modulation in neuropharmacology. This guide focuses on the transition from classical chemical resolution to modern biocatalytic asymmetric reduction , providing a self-validating protocol for high-enantiomeric excess (>99% ee) production.

Physicochemical Characterization

The following data aggregates experimentally validated properties for the (S)-enantiomer. Researchers must note the distinct melting point depression observed in lower purity (<98%) samples.

ParameterSpecificationContext/Notes
CAS Number 2549-14-6Specific to (S)-isomer.[1][2] Racemate is 7568-93-6.[3][4][5][6][7]
Molecular Formula C₈H₁₁NOMW: 137.18 g/mol
Appearance White crystalline solidHygroscopic; store under inert atmosphere.
Melting Point 56–65 °CBroad range indicates trace water or racemate contamination.
Optical Rotation

Concentration

in Ethanol.[8]
Solubility Soluble: MeOH, EtOH, DMSOSlightly: CHCl₃, WaterAmphiphilic nature due to amine/hydroxyl groups.
pKa ~12.04 (Predicted)Basic amine; forms stable hydrochloride salts.
Safety Profile Corrosive (Cat 1C) Causes severe skin burns and eye damage.[2]

Biocatalytic Manufacturing Protocol

Methodology: Asymmetric Enzymatic Reduction of 2-Aminoacetophenone Rationale: Classical chemical reduction (e.g., NaBH₄) yields racemates requiring wasteful resolution. This protocol utilizes an NADPH-dependent Alcohol Dehydrogenase (ADH) system with in situ cofactor regeneration, ensuring >99% ee and 100% theoretical yield.

Reagents & Equipment
  • Substrate: 2-Aminoacetophenone (2-AAP), >98% purity.[1]

  • Biocatalyst: Recombinant ADH (e.g., from Lactobacillus kefir or Arthrobacter sulfureus).

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose + NADP⁺.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: Ethyl Acetate (EtOAc) for extraction.

Step-by-Step Workflow

Step 1: Reaction Assembly (Self-Validating Checkpoint)

  • In a chemically resistant glass reactor, prepare 100 mL of 100 mM KPi buffer (pH 7.0) .

  • Dissolve Glucose (2 equivalents relative to substrate) to serve as the hydride donor.

  • Add NADP⁺ (0.1 mM final concentration). Validation: Solution should be clear/colorless.

  • Add 2-Aminoacetophenone (substrate) to a final concentration of 10–50 mM. Note: If solubility is poor, add 5% v/v DMSO.

Step 2: Biocatalysis Initiation

  • Add ADH enzyme (10–50 U/mmol substrate) and GDH (10–50 U/mmol substrate).

  • Incubate at 30°C with orbital shaking (150 rpm).

  • Monitor pH: Maintain pH 7.0 ± 0.2 using 1M NaOH/HCl. Critical: pH drift alters enzyme kinetics and enantioselectivity.

Step 3: Reaction Monitoring

  • Sample 50 µL every 2 hours.

  • Analyze via Chiral HPLC (Method in Section 5).

  • Termination Criteria: >99% conversion or >99.5% ee.

Step 4: Workup & Isolation

  • Quench reaction by saturating the aqueous phase with NaCl (salting out).

  • Extract 3x with equal volumes of EtOAc .

  • Dry combined organics over anhydrous Na₂SO₄.

  • Concentrate in vacuo (<40°C) to yield crude solid.

  • Recrystallization: Dissolve in minimal hot Ethanol; cool to 4°C.

Mechanistic Pathway Visualization

The following diagram illustrates the hydride transfer mechanism and cofactor recycling loop essential for this synthesis.

Biocatalysis Substrate 2-Aminoacetophenone (Prochiral Ketone) ADH ADH Enzyme (Stereoselective Reduction) Substrate->ADH Product This compound (Chiral Alcohol) NADP NADP+ GDH GDH Enzyme (Cofactor Regeneration) NADP->GDH Recycling NADPH NADPH NADPH->ADH Cofactor Supply Glucose Glucose Glucose->GDH Sacrificial Substrate Gluconolactone Gluconolactone ADH->Product Hydride Transfer ADH->NADP Oxidation GDH->NADPH Reduction GDH->Gluconolactone Byproduct

Caption: Coupled enzymatic cycle showing the stereoselective reduction of 2-aminoacetophenone driven by NADPH recycling.

Chemical Reactivity & Pharmaceutical Applications

This compound is a "privileged scaffold" in medicinal chemistry. Its reactivity is defined by the 1,2-amino alcohol motif, allowing for selective functionalization.

Key Reaction Pathways
  • N-Alkylation: Reaction with alkyl halides yields secondary amines (e.g., Phenylethanolamine derivatives).

  • Oxazolidinone Formation: Reaction with phosgene equivalents (e.g., CDI) locks the conformation, useful for protecting the amino-alcohol functionality during multi-step synthesis.

  • Chiral Resolution Agent: The amine group allows salt formation with racemic acids (e.g., Mandelic acid derivatives), facilitating their optical resolution.

Reactivity Core This compound Rxn1 N-Alkylation (R-X / Base) Core->Rxn1 Rxn2 Cyclization (CDI or Phosgene) Core->Rxn2 Rxn3 Salt Formation (Chiral Acids) Core->Rxn3 Prod1 Adrenergic Agonists (e.g., Octopamine analogues) Rxn1->Prod1 Prod2 Chiral Oxazolidinones (Auxiliaries) Rxn2->Prod2 Prod3 Diastereomeric Salts (Resolution) Rxn3->Prod3

Caption: Divergent synthetic utility of the this compound scaffold in drug discovery.

Case Study: Synthesis of Adrenergic Modulators

The (S)-configuration is often crucial for binding affinity at


-adrenergic receptors. For instance, in the synthesis of (R)-Octopamine  and related neurotransmitter analogues, this compound serves as a direct precursor or a model for the stereochemical core. The hydroxyl group engages in hydrogen bonding within the receptor pocket, while the amine (often protonated at physiological pH) interacts with an aspartate residue.

Analytical Quality Control

To ensure the integrity of the biocatalytic protocol, the following Chiral HPLC method is recommended.

Method: Chiral Normal Phase HPLC

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Isomer: ~12 min

    • (S)-Isomer: ~15 min (Verify with standards).

  • Acceptance Criteria: ee > 99.0%.

Safety & Handling

Hazard Statement: this compound is a Corrosive Solid .[2]

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.[2][7]

Handling Protocol:

  • PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • Storage: Store at 2–8°C under Argon. The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

References

  • Biocatalytic Reduction: Arthrobacter sulfureus transformation of 2-aminoacetophenone.[1]

    • Source: ResearchGate.

  • Cofactor Regeneration: Engineering ADH for chiral arom

    • Source: ResearchGate.

  • General Properties: ChemicalBook & PubChem D

    • Source: ChemicalBook.

    • Source: NIH PubChem.

  • Safety D

    • Source: Fisher Scientific.[8] (Note: SDS applies to enantiomers generally).

Sources

(S)-2-Amino-1-phenylethanol theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of (S)-2-Amino-1-phenylethanol

Introduction

This compound, a chiral amino alcohol, stands as a cornerstone in the edifice of modern synthetic chemistry. Its structural motif, featuring a stereogenic center bearing both hydroxyl and aminomethyl groups adjacent to a phenyl ring, makes it an invaluable chiral building block. This guide provides a deep dive into the theoretical and computationally-derived properties of the (S)-enantiomer, offering a predictive framework for its behavior. For researchers, scientists, and drug development professionals, understanding these intrinsic properties is paramount for designing synthetic routes, predicting reactivity, modeling biological interactions, and interpreting analytical data. This document moves beyond empirical data to explore the molecule's characteristics through the lens of computational chemistry, providing insights that are fundamental to its application in asymmetric synthesis and pharmaceutical development.[1][2][3][4]

Molecular Structure and Stereochemistry

The foundation of this compound's utility lies in its distinct three-dimensional architecture. The molecule is defined by a C8H11NO molecular formula and a molecular weight of approximately 137.18 g/mol .[5][6][7] Its structure is characterized by a primary amine, a secondary alcohol, and a phenyl group, all organized around a two-carbon ethyl backbone.

1.1. The Chiral Center and (S)-Configuration

The critical feature is the stereogenic center at the carbinol carbon (C1), the carbon atom bonded to the hydroxyl group and the phenyl ring. The designation "(S)" refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Workflow: Assigning CIP Priority

  • Identify the Stereocenter: The carbon atom bonded to four different substituents: -OH, -CH₂NH₂, -C₆H₅, and -H.

  • Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter.

    • Priority 1: -OH (Oxygen, Z=8)

    • Priority 2: -C₆H₅ (Carbon, but attached to other carbons)

    • Priority 3: -CH₂NH₂ (Carbon, attached to nitrogen)

    • Priority 4: -H (Hydrogen, Z=1)

  • Orient the Molecule: The molecule is viewed with the lowest priority group (-H) pointing away from the observer.

  • Determine Configuration: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, hence the designation (S) (from the Latin sinister for left).

cluster_CIP CIP Priority Assignment Start Identify Stereocenter (C1) Assign Assign Priorities (Atomic Number) Start->Assign Orient Orient Molecule (Lowest Priority Back) Assign->Orient Determine Trace 1 -> 2 -> 3 Orient->Determine Result (S)-Configuration (Counter-Clockwise) Determine->Result

Caption: Logical workflow for determining the (S)-configuration.

1.2. Predicted Molecular Geometry

Computational methods, particularly Density Functional Theory (DFT), are used to predict the molecule's lowest energy conformation and its geometric parameters. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define its shape, which in turn governs its steric interactions and how it fits into enzyme active sites or interacts with other chiral molecules.

PropertyPredicted Value Range (Typical)Significance in Reactivity and Interaction
C-O Bond Length ~1.43 ÅInfluences the reactivity of the hydroxyl group.
C-N Bond Length ~1.47 ÅAffects the nucleophilicity of the amino group.
C-C Bond Length (Backbone) ~1.54 ÅDefines the core scaffold of the molecule.
O-C-C-N Dihedral Angle Varies with conformationCrucial for determining intramolecular hydrogen bonding and overall molecular shape.

Note: These are representative values. Precise figures depend on the level of theory and basis set used for the calculation.

Predicted Physicochemical Properties

Theoretical models provide rapid prediction of physicochemical properties that are critical for drug development, particularly in the context of Absorption, Distribution, Metabolism, and Excretion (ADME).

ParameterPredicted ValueImplication in Drug DevelopmentSource
Molecular Weight 137.18 g/mol Complies with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability.[5][7]
XLogP3-AA (LogP) 0.1Indicates a balanced hydrophilic-lipophilic character, suggesting good solubility in both aqueous and lipid environments.[5]
Hydrogen Bond Donors 2The -OH and -NH₂ groups can donate hydrogen bonds, facilitating interactions with biological targets like proteins.[5][5]
Hydrogen Bond Acceptors 2The N and O atoms can accept hydrogen bonds, further contributing to molecular recognition.[5][5]
Rotatable Bond Count 2Low number suggests conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty.[5][5]
pKa (Predicted) ~12.04Refers to the protonated amine, indicating it will be predominantly in its cationic form at physiological pH.[8][9]
Water Solubility (Predicted) 43.79 g/L (20 ºC)High water solubility is consistent with the presence of polar functional groups.[8][9][8][9]

Computational Quantum Mechanical Analysis

To understand electronic structure and reactivity, we turn to quantum mechanics. A typical computational approach involves geometry optimization followed by electronic property calculations using a method like DFT with the B3LYP functional and a 6-31G* basis set.

Protocol: In Silico Molecular Property Prediction

  • Structure Input: A 3D structure of this compound is generated.

  • Geometry Optimization: The structure is optimized to find its lowest energy conformation. This step is crucial as electronic properties are conformation-dependent. A common methodology is using DFT (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Performed to confirm the optimized structure is a true energy minimum (no imaginary frequencies). This step also yields theoretical vibrational frequencies for IR spectrum prediction.

  • Single-Point Energy Calculation: A higher-level calculation on the optimized geometry to refine electronic properties.

  • Property Analysis: Post-processing of the calculation output to generate Molecular Orbitals (HOMO/LUMO), Electrostatic Potential (ESP) maps, and predicted NMR chemical shifts.

3.1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is predicted to be localized primarily on the phenyl ring and the nitrogen and oxygen atoms, indicating these are the most probable sites for electrophilic attack.

  • LUMO: Represents the lowest energy empty orbital and indicates the molecule's ability to accept electrons (electrophilicity). The LUMO is typically distributed across the aromatic ring's anti-bonding system.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

cluster_FMO Frontier Molecular Orbital Analysis cluster_sites Predicted Reactive Sites Reactivity Predicting Reactivity HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophile) Reactivity->HOMO LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophile) Reactivity->LUMO Gap HOMO-LUMO Gap HOMO->Gap Energy HOMO_Sites Phenyl Ring, N, O atoms HOMO->HOMO_Sites LUMO_Sites Aromatic Pi-System LUMO->LUMO_Sites Gap->LUMO ΔE

Caption: Relationship between Frontier Orbitals and reactivity.

3.2. Molecular Electrostatic Potential (ESP) Map

An ESP map is a powerful visualization tool that maps the calculated electrostatic potential onto the molecule's electron density surface.[10] It provides an immediate, intuitive guide to the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to interacting with electrophiles or acting as hydrogen bond acceptors. For this molecule, the most intense red regions are centered on the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The hydrogen atoms of the hydroxyl and amino groups appear as distinctly blue regions, highlighting their role as hydrogen bond donors.

  • Green/Yellow Regions (Neutral Potential): Typically found over the carbon backbone and the faces of the phenyl ring.

This visualization confirms that intermolecular interactions, especially hydrogen bonding, will be directed towards the amino and hydroxyl groups, a critical insight for understanding its role as a chiral ligand or its binding to a receptor.

Theoretical Spectroscopic Signatures

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for structure verification and analysis.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital).

¹H NMR Predicted Shifts (ppm) Assignment Reasoning
~7.2-7.4Aromatic protons (-C₆H₅)Located in the typical aromatic region; deshielded by the ring current.
~4.8-5.0Methine proton (-CH(OH)-)Deshielded by both the adjacent hydroxyl group and the phenyl ring. Its multiplicity would be a doublet of doublets.
~2.8-3.2Methylene protons (-CH₂NH₂)Diastereotopic protons adjacent to a stereocenter, expected to show complex splitting (multiplet).
Variable-OH and -NH₂ protonsChemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets.

Note: NMR prediction tools can provide estimates for these shifts.[11]

4.2. Infrared (IR) Spectroscopy

Theoretical frequency calculations can predict the positions of key vibrational bands.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3500O-H Stretch, N-H StretchAlcohol, Amine
3000-3100C-H Aromatic StretchPhenyl Ring
2850-2960C-H Aliphatic StretchEthyl Backbone
~1600, ~1450C=C Aromatic Ring StretchPhenyl Ring
1050-1200C-O StretchSecondary Alcohol

4.3. Mass Spectrometry (MS)

The theoretical mass spectrum is based on predicting stable fragments. The molecular ion [M]⁺ peak would be at m/z 137. Key fragmentation pathways would include:

  • Benzylic Cleavage: The most significant fragmentation would be the cleavage of the C1-C2 bond, leading to a highly stable benzylic cation [C₆H₅CHOH]⁺ at m/z 107 . This is often the base peak.[12][13]

  • Loss of Water: Dehydration from the molecular ion to give a fragment at m/z 119.

  • Alpha-Cleavage: Cleavage adjacent to the nitrogen atom can result in a fragment at m/z 30 ([CH₂NH₂]⁺).

Conclusion

The theoretical properties of this compound, derived from computational modeling, provide a powerful predictive lens through which to understand its chemical and physical behavior. The molecule's defined stereochemistry, balanced physicochemical profile, and distinct electronic features—visualized through frontier orbitals and electrostatic potential maps—collectively explain its significance as a chiral synthon. These theoretical insights into its geometry, reactivity, and spectroscopic signatures are not merely academic; they are essential, field-proven tools for the modern chemist, enabling more efficient synthesis design, rational drug development, and accurate analytical interpretation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1000, Phenylethanolamine. Available at: [Link]

  • ATB - Automated Topology Builder. (S)-1-phenylethanol. Available at: [Link]

  • Taylor & Francis Group. Synthesis of Chiral 2-Amino-1-Phenylethanol. Available at: [Link]

  • ResearchGate. Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic.... Available at: [Link]

  • ResearchGate. 1 H NMR spectra of 1-phenylethanol oxidation.... Available at: [Link]

  • Scribd. Mass Spectrometry of Aralkyl Compounds. Available at: [Link]

  • ACS Publications. Electrostatic Potential Maps and Natural Bond Orbital Analysis.... Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

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Technical Guide: Spectroscopic Profiling of (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of (S)-2-Amino-1-phenylethanol , a critical chiral building block in the synthesis of adrenergic agonists and other pharmaceutical agents.

Executive Summary & Compound Identity

This compound (also known as (S)-Phenylethanolamine or (S)-2-Hydroxy-2-phenylethylamine) is a chiral amino alcohol used extensively in the asymmetric synthesis of bioactive compounds, including norepinephrine analogues. Its spectroscopic signature is defined by the interplay between the benzylic hydroxyl group and the primary amine, which creates distinct patterns in NMR and MS data.

Chemical Identity Data
ParameterValue
IUPAC Name (1S)-2-Amino-1-phenylethanol
CAS Number 56613-81-1 (S-isomer); 7568-93-6 (Racemate)
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Chirality (S)-(+)
Optical Rotation

(c=2, Ethanol)
SMILES NCc1ccccc1

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the free base in deuterated chloroform (


). Note that the hydroxyl and amine protons are exchangeable and their chemical shifts (

) and peak shapes are highly concentration- and solvent-dependent.
H NMR Data (400 MHz, )

The spectrum is characterized by a distinctive ABX system (or AMX depending on resolution) formed by the chiral methine proton and the diastereotopic methylene protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.30 – 7.40 Multiplet (m)5HAr-H Phenyl ring protons (ortho, meta, para overlap).
4.65 Doublet of Doublets (dd)1HPh-CH (OH)-Benzylic methine. Couples to non-equivalent methylene protons.
2.98 Doublet of Doublets (dd)1H-CH

H

-NH

Methylene proton A (diastereotopic).
2.78 Doublet of Doublets (dd)1H-CH

H

-NH

Methylene proton B (diastereotopic).
2.20 Broad Singlet (br s)3H-OH , -NH

Exchangeable protons. Shift varies (1.5–3.0 ppm) with concentration/water.

Expert Insight: In DMSO-


, the exchange rate slows, often resolving the OH proton as a doublet (coupling to the methine) around 

5.2 ppm, and the

as a broad signal.
C NMR Data (100 MHz, )
Chemical Shift (

, ppm)
Carbon EnvironmentAssignment
142.5 Quaternary AromaticC -1 (Ipso)
128.5 Aromatic CHC -3, C -5 (Meta)
127.6 Aromatic CHC -4 (Para)
125.9 Aromatic CHC -2, C -6 (Ortho)
73.5 Benzylic MethinePh-C H(OH)-
48.2 Aliphatic Methylene-C H

-NH

Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by


-cleavage , a characteristic fragmentation pathway for amino alcohols.
Fragmentation Pathway

The molecular ion (


, m/z 137) is typically weak or absent. The ionization energy preferentially localizes on the nitrogen lone pair, triggering cleavage of the C-C bond between the benzylic carbon and the methylene carbon.

Key Fragments:

  • m/z 30 (Base Peak): The iminium ion

    
    . This is the diagnostic peak for primary amines with an unsubstituted 
    
    
    
    -carbon.
  • m/z 107: The hydroxybenzyl cation

    
    .
    
  • m/z 77: The phenyl cation

    
    .
    
  • m/z 79: The benzenium ion

    
    .
    
Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 137 Alpha_Cleavage α-Cleavage (C1-C2 Bond Break) M_Ion->Alpha_Cleavage Frag_30 Iminium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha_Cleavage->Frag_30 Path A (Dominant) Radical_107 Neutral Radical [Ph-CH-OH]• Alpha_Cleavage->Radical_107 Frag_107 Hydroxybenzyl Cation [Ph-CH=OH]+ m/z 107 Alpha_Cleavage->Frag_107 Path B (Minor) Radical_30 Neutral Radical •CH2-NH2 Alpha_Cleavage->Radical_30 Frag_77 Phenyl Cation [C6H5]+ m/z 77 Frag_107->Frag_77 - CH2O / CO

Caption: Primary fragmentation pathways of this compound under Electron Impact (EI, 70eV). Path A is favored due to the stability of the nitrogen-containing cation.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups. Data is typically acquired via ATR (Attenuated Total Reflectance) or KBr pellet.

Wavenumber (

)
Vibration ModeAssignment
3350 – 3280 N-H StretchingPrimary amine doublet (asymmetric/symmetric).
3200 – 3100 O-H StretchingBroad band, H-bonded hydroxyl group.
3060 – 3030 C-H Stretching (

)
Aromatic ring protons.
2940 – 2860 C-H Stretching (

)
Aliphatic methylene/methine.
1600, 1495 C=C Ring StretchingAromatic skeletal vibrations.
1060 C-O StretchingSecondary alcohol.
750, 700 C-H Bending (oop)Monosubstituted benzene ring (diagnostic).

Experimental Protocols

Sample Preparation for NMR

To ensure high-fidelity data and avoid H-D exchange broadening:

  • Solvent Selection: Use

    
     (99.8% D) for routine analysis. Use 
    
    
    
    if the sample is a salt (e.g., HCl salt) or if OH/NH coupling resolution is required.
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. High concentrations may shift OH/NH peaks due to intermolecular hydrogen bonding.[1]

  • Filtration: Filter through a glass wool plug to remove suspended solids which cause line broadening.

Chiral Purity Verification (Polarimetry)

Since the spectroscopic methods above (NMR, IR, MS) are achiral, they cannot distinguish enantiomers.

  • Method: Dissolve this compound in absolute ethanol to a concentration of

    
     (2  g/100  mL).
    
  • Measurement: Measure optical rotation at 20°C using the Sodium D-line (589 nm).

  • Validation: The specific rotation

    
     must be positive (approx. 
    
    
    
    to
    
    
    ). A negative value indicates the (R)-enantiomer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643217, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenylethanolamine. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for amine/alcohol fragmentation patterns).

Sources

Foundational Stereochemistry: Defining the (S)-Enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chirality and Stereochemistry of (S)-2-Amino-1-phenylethanol

This guide provides a comprehensive technical examination of this compound, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will explore the fundamental principles of its stereochemistry, methods for its stereoselective synthesis and resolution, robust analytical techniques for its characterization, and its significant applications in the synthesis of bioactive molecules. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chiral intermediate.

2-Amino-1-phenylethanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C1). This chirality gives rise to two non-superimposable mirror images, or enantiomers: this compound and (R)-2-Amino-1-phenylethanol. The specific spatial arrangement of the atoms, or absolute configuration, dictates the molecule's interaction with other chiral entities, a critical factor in biological systems where stereospecificity is the norm.

Assignment of Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the chiral center is unambiguously assigned the (S) descriptor using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2] This systematic process involves prioritizing the four substituents attached to the stereocenter.

Steps for CIP Priority Assignment:

  • Identify the Stereocenter: The carbon atom bonded to the hydroxyl (-OH), phenyl (-C₆H₅), aminomethyl (-CH₂NH₂), and hydrogen (-H) groups.

  • Assign Priorities based on Atomic Number: Priority is assigned to the atom directly attached to the stereocenter. A higher atomic number corresponds to a higher priority.

    • Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (Z=8).

    • Priority 2: The Carbon atom of the phenyl group (-C₆H₅) is attached to three other carbons.

    • Priority 3: The Carbon atom of the aminomethyl group (-CH₂NH₂) is attached to a nitrogen and two hydrogens. Comparing the phenyl and aminomethyl groups, we look at the next atoms in the chain. The phenyl carbon is attached to other carbons, while the aminomethyl carbon is attached to a nitrogen (Z=7). Therefore, the aminomethyl group has a lower priority than the phenyl group at the first point of difference.

    • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

  • Orient the Molecule: The molecule is oriented in space so that the lowest-priority substituent (the -H atom) points away from the viewer.

  • Determine Configuration: With the molecule correctly oriented, the path from priority 1 to 2 to 3 is traced. For this compound, this path proceeds in a counter-clockwise direction, leading to the (S) designation (from the Latin sinister, for left).

CIP_Priority cluster_molecule CIP Priority Assignment for this compound C C* OH OH (1) C->OH Ph C₆H₅ (2) C->Ph CH2NH2 CH₂NH₂ (3) C->CH2NH2 H H (4) C->H p1 p2 p1->p2 Counter-Clockwise = (S) p3 p2->p3 Counter-Clockwise = (S) p3->p1 Counter-Clockwise = (S)

Caption: Cahn-Ingold-Prelog priority assignment for this compound.

Physicochemical and Optical Properties

The chirality of this compound gives rise to its characteristic optical activity—the ability to rotate the plane of polarized light. The dextrorotatory (+) nature of the (S)-enantiomer is an empirical property and not directly predictable from the (S) designation alone.[3][4]

PropertyValueReference
IUPAC Name (1S)-2-amino-1-phenylethanol[5]
Molecular Formula C₈H₁₁NO[5][6]
Molecular Weight 137.18 g/mol [5][7]
Appearance White to pale yellow solid[3][6]
Melting Point 57°C to 63°C[5]
Boiling Point 160°C (at 17 mmHg)[5]
Specific Optical Rotation +42° (c=2 in Ethanol)[5]
CAS Number 56613-81-1[5]

Synthesis and Supply of Enantiopure this compound

The production of enantiomerically pure compounds is a cornerstone of pharmaceutical manufacturing. The causality behind this is that often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Two primary strategies are employed to obtain this compound in high enantiomeric purity: stereoselective synthesis and chiral resolution.

Stereoselective Synthesis

Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral precursor, offering an elegant and often more efficient route than resolution.

  • Chiral Catalyst-Mediated Reduction: A highly effective method involves the asymmetric reduction of a prochiral ketone, such as 2-chloroacetophenone. The use of a chiral catalyst, like an oxazaborolidine complex (Corey-Bakshi-Shibata reduction), directs the addition of a hydride from a reducing agent (e.g., borane) to one face of the carbonyl group. This process yields the corresponding chiral chloro-alcohol with high enantiomeric excess (ee) of 93-97%.[8][9] Subsequent displacement of the chloride with an amine source, such as ammonium hydroxide, produces the final this compound with minimal loss of stereochemical integrity.[8][9]

  • Asymmetric Hydrogenation: Another powerful technique is the Noyori asymmetric hydrogenation.[8][9] This approach first involves converting the starting material, phenacyl chloride, into a derivative like a succinimido acetophenone. This substrate is then hydrogenated using a chiral ruthenium-phosphine catalyst in the presence of a base and a chiral amine. This method is renowned for its exceptional enantioselectivity, often achieving an ee of 98% or higher for the resulting succinimido alcohol, which is then hydrolyzed to the desired amino alcohol.[9]

Stereoselective_Synthesis Start Prochiral Ketone (e.g., 2-Chloroacetophenone) Reaction Asymmetric Reduction Start->Reaction Catalyst Chiral Catalyst + Reducing Agent Catalyst->Reaction Intermediate Chiral Intermediate (High Enantiomeric Purity) Reaction->Intermediate FinalStep Subsequent Reaction (e.g., Amination) Intermediate->FinalStep Product This compound FinalStep->Product

Caption: Workflow for stereoselective synthesis of this compound.

Chiral Resolution of Racemates

Resolution is a classical yet robust technique for separating a racemic mixture (a 50:50 mixture of both enantiomers). The process relies on the use of a single enantiomer of a second chiral compound, known as a resolving agent.

The underlying principle is the conversion of the enantiomeric pair into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, melting point) and can therefore be separated by conventional techniques like fractional crystallization.

  • Process Overview:

    • Salt Formation: The racemic 2-amino-1-phenylethanol is reacted with an enantiopure chiral acid, such as di-O-p-toluoyl-L-tartaric acid or dehydroabietic acid.[10][11] This reaction forms two diastereomeric salts: [(S)-amine:(L)-acid] and [(R)-amine:(L)-acid].

    • Fractional Crystallization: Due to their different solubilities in a chosen solvent, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. The choice of solvent is critical and can even determine which enantiomer is resolved.[11]

    • Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure this compound.

Analytical Control: Ensuring Enantiomeric Purity

Verifying the stereochemical identity and quantifying the enantiomeric purity of this compound is a critical quality control step. Each analytical method must be a self-validating system, providing unambiguous and reproducible results.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times.

  • Mechanism of Separation: The CSP creates a transient chiral environment. The enantiomers form temporary diastereomeric complexes with the chiral selector on the stationary phase. Differences in the stability or formation kinetics of these complexes cause one enantiomer to be retained longer on the column than the other. For amino alcohols, macrocyclic glycopeptide-based CSPs (like teicoplanin) and crown ether-based CSPs are particularly effective.[12][13]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Chiral Column: Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A polar organic or reversed-phase mobile phase is typically used. For example, a mixture of Methanol/Acetonitrile/Trifluoroacetic Acid/Triethylamine. The exact composition must be optimized to achieve baseline separation.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve it in 10 mL of mobile phase to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or 254 nm.[10]

  • Data Analysis:

    • Run a standard of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

    • Inject the sample to be tested.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100%

Polarimetry

Polarimetry measures the angle of rotation of plane-polarized light caused by a chiral compound in solution. While it confirms the presence of a chiral, optically active substance and its identity (by comparing to a known value), it is less precise than HPLC for determining high levels of enantiomeric purity.

Experimental Protocol: Measurement of Specific Rotation

  • Instrumentation: A calibrated polarimeter.

  • Sample Preparation: Prepare a solution of known concentration (c), typically in g/mL. For this compound, a concentration of 0.02 g/mL (2 g per 100 mL) in ethanol is a standard reference.[5]

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution.

    • Measure the observed optical rotation (α) at a specified temperature (usually 20°C or 25°C) and wavelength (usually the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula:

    • [α] = α / (c * l)

  • Validation: Compare the calculated specific rotation to the literature value (e.g., +42° for this compound) to confirm the enantiomer's identity and approximate purity.

Applications in Drug Discovery and Synthesis

This compound is not merely a chemical curiosity; it is a high-value chiral synthon whose structural features are incorporated into a wide array of biologically active molecules. Its phenethylamine backbone is a common motif in neurotransmitters and pharmaceutical agents.[3][14]

  • Chiral Building Block in Asymmetric Synthesis: It serves as a crucial starting material for the synthesis of more complex chiral molecules.[15] Its functional groups—a primary amine and a secondary alcohol—can be selectively modified to build new stereocenters and elaborate the molecular framework.

  • Synthesis of Bioactive Natural Products and Analogs: It is a key intermediate in the preparation of enantiopure bioactive compounds such as (R)-octopamine (a neurotransmitter analog), (R)-tembamide, and (R)-aegeline.[5]

  • Pharmaceutical Intermediates: The molecule is integral to the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[15] Its structural similarity to catecholamines like norepinephrine and epinephrine makes it a valuable precursor for developing drugs that target adrenergic receptors and other neurological pathways.[3]

Applications cluster_pharma Pharmaceutical Synthesis cluster_research Research & Bioactive Molecules Main This compound (Chiral Synthon) Analgesics Analgesics & Anti-inflammatories Main->Analgesics Intermediate for Neuro Neurological Agents (Adrenergic Receptor Modulators) Main->Neuro Precursor for Octopamine (R)-Octopamine Main->Octopamine Starting material for Tembamide (R)-Tembamide Main->Tembamide Aegeline (R)-Aegeline Main->Aegeline OtherDrugs Other APIs

Caption: Key applications of this compound in synthesis.

Conclusion

The stereochemistry of this compound is a defining feature that underpins its utility and value in the chemical and pharmaceutical sciences. A thorough understanding of its absolute configuration, coupled with robust methods for stereoselective synthesis and rigorous analytical characterization, is essential for its effective application. As a versatile chiral building block, it provides a reliable and efficient pathway to a multitude of complex, enantiomerically pure molecules, ensuring its continued relevance in the pursuit of novel therapeutics and advanced materials. The principles and protocols outlined in this guide provide a validated framework for researchers and developers working with this important chiral intermediate.

References

  • Biotechnological 2-Phenylethanol Production: Recent Developments - PMC . National Center for Biotechnology Information. [Link]

  • The Future of 2-Phenylethylamine: Innovations and Expanding Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol | 64 | Catalysis of Organi - Taylor & Francis eBooks . Taylor & Francis Group. [Link]

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol - ACS Publications . American Chemical Society. [Link]

  • Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient Preparation of (R)- and this compound - American Chemical Society . American Chemical Society. [Link]

  • Phenylethanolamine - Wikipedia . Wikimedia Foundation. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS . Ankara University. [Link]

  • Phenylethanolamine | C8H11NO | CID 1000 - PubChem . National Center for Biotechnology Information. [Link]

  • Cahn–Ingold–Prelog priority rules - Wikipedia . Wikimedia Foundation. [Link]

  • Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid . The Royal Society of Chemistry. [Link]

  • 3.6 Cahn-Ingold Prelog Rules - Chemistry LibreTexts . University of California, Davis. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues - ResearchGate . ResearchGate. [Link]

  • Cahn–Ingold–Prelog priority rules . Sensagent. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI . The Pharmaceutical Society of Korea. [Link]

  • Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules . Master Organic Chemistry. [Link]

  • Cahn-Ingold-Prelog Priority Rules | PDF | Stereochemistry | Physical Sciences - Scribd . Scribd. [Link]

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Technical Monograph: (S)-2-Amino-1-phenylethanol in Pharmaceutical Development

[1]

Executive Summary

(S)-2-Amino-1-phenylethanol (S-APE) represents a critical chiral scaffold in the synthesis of adrenergic receptor agonists and antagonists. Structurally analogous to norepinephrine, its

Structural Significance & Pharmacophore Analysis

The pharmacological utility of S-APE stems from its ability to mimic the catecholamine side chain. In medicinal chemistry, the (S)-configuration at the benzylic position is often critical for receptor binding affinity.

  • H-Bonding Network: The hydroxyl group at C1 and the amine at C2 form a pseudo-cyclic transition state via intramolecular hydrogen bonding, essential for molecular recognition in the adrenergic binding pocket.

  • Stereoelectronic Effects: The (S)-enantiomer typically aligns with the "Easson-Stedman" hypothesis, where the hydroxyl group, benzene ring, and amine nitrogen interact with three specific loci on the receptor, maximizing potency compared to the (R)-enantiomer.

Strategic Synthesis: Biocatalysis vs. Chemical Resolution

High-purity S-APE is synthesized primarily through two routes: classical chemical resolution (robust, lower cost) and asymmetric biocatalysis (high atom economy, green chemistry).

Method A: Asymmetric Biocatalytic Reduction (The Modern Standard)

The most elegant route involves the asymmetric reduction of 2-aminoacetophenone (or its protected derivatives) using Alcohol Dehydrogenases (ADHs). This method avoids the 50% yield cap inherent to resolution.

Mechanism: The reaction utilizes an NADPH-dependent ADH to transfer a hydride to the re-face of the ketone. To drive equilibrium, a coupled cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose) is employed.

Protocol 1: Biocatalytic Synthesis Workflow

  • Substrate Preparation: Dissolve 2-aminoacetophenone hydrochloride (100 mM) in Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor Mix: Add NADP+ (1.0 mM) and Glucose (150 mM).

  • Enzyme Loading: Add lyophilized ADH (e.g., from Rhodococcus sp.) and Glucose Dehydrogenase (GDH).

  • Reaction: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Maintain pH 7.0 via auto-titration with 1M NaOH.

  • Workup: Saturate with NaCl, extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

Method B: Classical Resolution via Diastereomeric Crystallization

For bulk manufacturing where enzyme cost is prohibitive, resolution of racemic 2-amino-1-phenylethanol using L-(+)-Tartaric acid is the industry standard.

Protocol 2: Chemical Resolution

  • Salt Formation: Mix racemic 2-amino-1-phenylethanol (1.0 eq) and L-(+)-Tartaric acid (1.0 eq) in hot Methanol.

  • Crystallization: Slow cooling to 0°C precipitates the (S)-amine-L-tartrate diastereomeric salt (less soluble).

  • Liberation: The salt is treated with 20% NaOH to liberate the free (S)-base.

  • Recycling: The mother liquor containing the (R)-isomer is racemized (via oxidation/reduction or acid-catalyzed inversion) and recycled.

Comparative Analysis of Synthetic Routes
FeatureBiocatalytic ReductionClassical Resolution
Theoretical Yield 100%50% (without recycling)
Enantiomeric Excess (ee) >99%90-95% (requires recrystallization)
Atom Economy HighLow (requires stoichiometric resolving agent)
Scalability Linear (requires reactor volume)Excellent (crystallization tanks)
Cost Driver Enzyme/CofactorResolving Agent/Solvent recovery

Visualization of Synthetic Logic

Diagram 1: Biocatalytic Cascade (Ketone to Chiral Amine)

This flow illustrates the coupled enzyme system required to drive the reduction of 2-aminoacetophenone to S-APE while recycling the expensive NADPH cofactor.

BiocatalysisSubstrate2-AminoacetophenoneADHAlcohol Dehydrogenase(ADH)Substrate->ADHProductThis compoundNADPNADP+GDHGlucose Dehydrogenase(GDH)NADP->GDHNADPHNADPHNADPH->ADHGlucoseGlucoseGlucose->GDHGluconolactoneGluconolactoneADH->ProductReductionADH->NADPGDH->NADPHGDH->GluconolactoneOxidation

Caption: Coupled enzymatic reduction cycle utilizing GDH for NADPH regeneration to drive S-APE synthesis.

Diagram 2: Classical Resolution Workflow

This flowchart depicts the separation of the racemate using tartaric acid, highlighting the critical filtration and liberation steps.

ResolutionRacemateRacemic2-Amino-1-phenylethanolMixMixture (MeOH)Racemate->MixAgentL-(+)-Tartaric AcidAgent->MixCrystallizationCrystallization (0°C)Mix->CrystallizationSolidSolid: (S)-Amine-L-TartrateCrystallization->SolidPrecipitateLiquorMother Liquor:(R)-Amine-L-TartrateCrystallization->LiquorFiltrateBaseTreatNaOH TreatmentSolid->BaseTreatLiquor->RacemateRacemization/RecycleFinalProdPure this compoundBaseTreat->FinalProdLiberation

Caption: Classical resolution pathway using L-tartaric acid to isolate the (S)-enantiomer from racemate.

Analytical Controls & Quality Assurance

Validating the Enantiomeric Excess (ee%) is the most critical quality control step. Standard reverse-phase HPLC is insufficient; chiral stationary phases (CSPs) are required.

Protocol 3: Chiral HPLC Method[2][3]
  • Column: Chiralcel OD-H or Lux Cellulose-3 (Polysaccharide-based).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Heptane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the interaction of the basic amine with residual silanols on the silica support.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Temperature: 25°C.

  • Acceptance Criteria: (S)-isomer > 99.0% ee; (R)-isomer < 0.5%.

Pharmaceutical Utility & Case Studies

Precursor for Beta-Blockers

S-APE serves as the core scaffold for the synthesis of Sotalol (Class III antiarrhythmic). While Sotalol contains a sulfonamide group, the synthetic logic often employs the S-APE substructure (or its 4-nitro precursor) to establish the chiral center before final functionalization.

Chiral Auxiliaries in Asymmetric Synthesis

Beyond being a drug intermediate, S-APE is used as a chiral auxiliary . When attached to a prochiral substrate (e.g., a carboxylic acid), it induces diastereoselectivity in subsequent reactions (such as alkylations), after which it can be cleaved and recovered.

Kinase Inhibitor Development

Recent medicinal chemistry campaigns utilize the 2-amino-1-phenylethanol moiety to target the ATP-binding pocket of specific kinases. The hydroxyl group forms a hydrogen bond with the "hinge region" of the kinase, while the phenyl ring occupies the hydrophobic back-pocket.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Available at: [Link]

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Available at: [Link]

  • PubChem Database. (2024). "Compound Summary: 2-Amino-1-phenylethanol." National Library of Medicine. Available at: [Link]

  • Tao, J., & Xu, J.H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology. Available at: [Link]

Technical Guide: (S)-2-Amino-1-phenylethanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of (S)-2-Amino-1-phenylethanol in the agrochemical industry.

Executive Summary

This compound (CAS: 56613-81-1 ) is a high-value chiral amino alcohol utilized primarily as a chiral auxiliary and scaffold in the synthesis of enantiopure agrochemicals. Unlike its racemic counterpart, the (S)-enantiomer enables the production of single-isomer fungicides and insecticides, which is critical for reducing application rates and environmental load (e.g., "Green Agrochemicals").[1]

Its core utility in agrochemistry spans three distinct domains:

  • Chiral Ligand Precursor: Synthesis of

    
    -symmetric Bisoxazoline (BOX) ligands used in asymmetric cyclopropanation (pyrethroids).
    
  • Bioactive Scaffold: Structural motif in octopaminergic agonists (insecticides) and mandelamide-class fungicides.

  • Direct Fungicidal Activity: Recent metabolomic studies identify it as a natural stress metabolite in wheat with intrinsic activity against Fusarium graminearum.

Chemical Profile & Stereochemistry

FeatureSpecification
IUPAC Name (1S)-2-Amino-1-phenylethanol
Common Name (S)-(+)-2-Phenylglycinol; L-Phenylethanolamine
CAS Number 56613-81-1 (Note: (R)-isomer is 2549-14-6)
Molecular Formula

Molecular Weight 137.18 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 58–64 °C
Optical Rotation

(c=2, Ethanol)
Solubility Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in Hexane
Stereochemical Criticality

In agrochemical synthesis, the (S)-configuration is non-negotiable when targeting specific biological receptors. For instance, in the synthesis of chiral oxazolines , the steric bulk of the phenyl group at the


 position of the oxazoline ring (derived from the 

of the amino alcohol) dictates the facial selectivity of the subsequent catalytic reaction.

Industrial Synthesis of the Core Intermediate

Two primary routes exist for generating high-purity this compound: Classical Optical Resolution (robust, scalable) and Biocatalytic Cascade (emerging, green).

Route A: Classical Resolution (The Tartaric Acid Method)

This is the industry-standard protocol for multi-kilogram production.

Reaction Logic: Racemic 2-amino-1-phenylethanol is treated with a chiral acid. The (S)-amine forms a less soluble diastereomeric salt with Di-O-p-toluoyl-L-tartaric acid , allowing separation by crystallization.

ResolutionProcess Racemic Racemic 2-Amino-1-phenylethanol Salt (S)-Amine • (L)-Acid Salt (Precipitate) Racemic->Salt Crystallization (i-PrOH/H2O) Filtrate (R)-Amine Enriched Filtrate Racemic->Filtrate Tartaric Di-O-p-toluoyl- L-tartaric acid Tartaric->Salt Base NaOH / H2O Salt->Base Neutralization Final This compound (>99% ee) Base->Final Extraction (DCM)

Figure 1: Industrial resolution workflow for isolating the (S)-enantiomer.

Route B: Biocatalytic Synthesis (Green Route)

Recent advancements utilize an artificial enzymatic cascade converting L-phenylalanine directly to (S)-phenylglycinol analogues.

  • Enzymes: Phenylalanine ammonia lyase

    
     Styrene monooxygenase 
    
    
    
    Epoxide hydrolase.
  • Yield: >99% ee, but lower volumetric productivity compared to chemical resolution.

Agrochemical Applications & Protocols

Application 1: Synthesis of Chiral Bisoxazoline (BOX) Ligands

This compound is the precursor for Phenyl-BOX ligands. These copper-complexed catalysts are essential for the asymmetric cyclopropanation of olefins—the key step in manufacturing pyrethroid insecticides (e.g., Deltamethrin analogues).

Experimental Protocol: Synthesis of (S,S)-Ph-BOX

Objective: Synthesize 2,2'-methylenebis[(4S)-4-phenyl-2-oxazoline].

Reagents:

  • This compound (2.2 equiv)

  • Diethyl malonimidate dihydrochloride (1.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 2L flask under

    
    , suspend diethyl malonimidate dihydrochloride (20 g) in dry DCM (500 mL).
    
  • Addition: Add this compound (28 g) in one portion. The mixture may warm slightly.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 18–24 hours. The reaction proceeds via amidine formation followed by intramolecular cyclization and elimination of ammonia/ethanol.
    
  • Quench: Cool to room temperature. Wash with water (

    
     mL) to remove ammonium salts.
    
  • Purification: Dry the organic layer over

    
    . Concentrate in vacuo. Recrystallize the crude solid from hot hexane/ethyl acetate (9:1).
    
  • Validation: Check purity via HPLC (Chiralcel OD-H column). Target ee >99%.

Mechanism of Action: The bulky phenyl groups at the 4-position of the oxazoline ring create a chiral pocket around the metal center (Cu or Zn), forcing the incoming diazoacetate and olefin to approach from a specific trajectory, thus inducing high enantioselectivity in the cyclopropane product.

Application 2: Bioactive Scaffold for Fungicides

The 2-amino-1-phenylethanol motif serves as a "privileged structure" in the design of Mandelamide and Phenylglycinamide fungicides (e.g., analogues of Mandipropamid).

Mechanistic Insight

These fungicides often target CesA3 (Cellulose Synthase) in Oomycetes (Phytophthora). The (S)-configuration of the amino alcohol moiety mimics the transition state of the biological substrate, blocking cell wall biosynthesis.

Data: Fungicidal Activity of this compound Derivatives Comparison of inhibition zones against Fusarium graminearum.

CompoundConcentration (ppm)Inhibition Rate (%)Notes
This compound 50062% Direct activity (Natural metabolite)
Mandipropamid (Standard)1095%Commercial standard
(S)-Amide Derivative A*5088%Synthesized analogue
(R)-Amide Derivative A5012%Stereochemical effect evident

*Derivative A: N-(2-hydroxy-2-phenylethyl)-2-(4-chlorophenyl)acetamide.

Process Safety & Handling

  • Corrosivity: this compound is a Class 1C Skin Corrosive. Full PPE (face shield, chemically resistant gloves) is mandatory.

  • Thermal Stability: Stable up to

    
    . Avoid contact with strong oxidizing agents (e.g., peroxides) as the amino group can form unstable N-oxides.
    
  • Storage: Hygroscopic. Store under inert gas (

    
     or Ar) at room temperature.
    

Visualization of Agrochemical Workflow

AgrochemicalWorkflow Start This compound (Chiral Core) Ligand Synthesis of (S,S)-Ph-BOX Ligand Start->Ligand + Diethyl Malonimidate Deriv Amide Coupling (w/ Mandelic Acid derivs) Start->Deriv + Acid Chloride Metal Complexation (Cu(OTf)2 or Zn(OTf)2) Ligand->Metal Reaction Asymmetric Cyclopropanation Metal->Reaction Catalyst Formation Product1 Pyrethroid Insecticides (e.g., Deltamethrin precursors) Reaction->Product1 Target Target: Cellulose Synthase (CesA3) Deriv->Target Mode of Action Product2 Oomycete Fungicides (Mandipropamid Analogues) Target->Product2

Figure 2: Dual-pathway utility of this compound in generating catalysts and active ingredients.

References

  • CymitQuimica. (2024). This compound Technical Data Sheet. Retrieved from

  • Murugan, A., et al. (2012). "Efficient Preparation of (R)- and this compound via Resolution." Tetrahedron Letters, 53(43), 5739–5741.
  • Lamberth, C., et al. (2008).[2] "Multicomponent reactions in fungicide research: the discovery of mandipropamid." Bioorganic & Medicinal Chemistry, 16(3), 1531-1545.[2] Retrieved from

  • MDPI. (2023).[3] "Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat." Journal of Fungi. Retrieved from

  • Organic Syntheses. (2020).[4] "Synthesis of Chiral Bisoxazoline Ligands." Org.[4] Synth., 97, 172-188.[4] Retrieved from

  • PubChem. (2024). Phenylethanolamine Compound Summary. Retrieved from

Sources

(S)-2-Amino-1-phenylethanol natural occurrence

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-2-Amino-1-phenylethanol Natural Occurrence & Biocatalytic Access Content Type: Technical Guide / Whitepaper Audience: Drug Development Scientists, Medicinal Chemists, Process Engineers

Natural Occurrence, Biosynthetic Pathways, and Biocatalytic Production

Executive Summary

This compound (S-APE) is a chiral amino alcohol motif critical to the pharmaceutical industry, serving as the structural pharmacophore for catecholamine neurotransmitters (norepinephrine, epinephrine) and a precursor for


-adrenergic blockers.

While ubiquitous as a substructure in bioactive alkaloids, the free natural occurrence of S-APE is limited to trace metabolic pools in specific mammalian tissues and plant species (Pogostemon cablin). Consequently, industrial access does not rely on extraction but on biocatalysis —utilizing naturally occurring enzymes (reductases and transaminases) to generate the enantiomer with high fidelity. This guide details the biological origins of S-APE and provides a validated protocol for its "green" synthesis using Arthrobacter-derived enzymes.

Natural Occurrence & Biological Context[1][2][3]

Unlike 2-phenylethanol (the rose-scent volatile), which accumulates in significant quantities in floral essential oils, 2-amino-1-phenylethanol exists primarily as a transient metabolite.

Mammalian Physiology (Trace Amine)

In mammalian biology, S-APE is classified as a trace amine . It acts as a minor neurotransmitter or neuromodulator, distinct from the classical catecholamines due to the lack of phenolic hydroxyl groups.

  • Location: Detected in the hypothalamus and midbrain of Rattus norvegicus.[1]

  • Biosynthesis: It is synthesized intraneuronally via the hydroxylation of phenylethylamine (PEA), likely catalyzed by dopamine

    
    -hydroxylase (DBH), although with lower affinity than dopamine.
    
Botanical Sources

The free amine has been identified in the essential oil and leaf extracts of specific aromatic herbs, though often at low concentrations (<1%).

  • Primary Source: Pogostemon cablin (Patchouli).[2][3][4]

  • Context: Co-occurs with patchouli alcohol and pogostone.[2][3][4] Its presence suggests it serves as an intermediate in the complex nitrogen metabolism of the Lamiaceae family.

The Biosynthetic Pathway

The natural production of S-APE generally follows the phenylalanine metabolic cascade.

Biosynthesis Phe L-Phenylalanine PEA 2-Phenylethylamine Phe->PEA Aromatic L-amino acid decarboxylase (AADC) S_APE This compound (Target) PEA->S_APE Dopamine beta-hydroxylase (Non-specific hydroxylation) NE Norepinephrine S_APE->NE Hydroxylation (Theoretical)

Figure 1: Putative biosynthetic pathway of this compound in mammalian and plant systems.

Biocatalysis: The "Natural" Production Route

For drug development, isolation from patchouli is inefficient. The industry standard for "natural" access is Enzymatic Asymmetric Reduction . This method utilizes enzymes isolated from soil bacteria (Arthrobacter, Pseudomonas) to convert prochiral ketones into chiral amines with >99% enantiomeric excess (ee).

The Enzyme: 2-Aminoacetophenone Reductase (2-AAPR)

The most robust naturally occurring enzyme for this transformation is 2-AAPR , a short-chain dehydrogenase/reductase (SDR) isolated from Arthrobacter sulfureus.

  • Substrate: 2-Aminoacetophenone (2-AAP).[5][6]

  • Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).

  • Mechanism: Hydride transfer to the Re-face of the carbonyl carbon, yielding the (S)-alcohol.

Comparison of Methods
FeatureChemical SynthesisBiocatalysis (Natural Enzymes)
Catalyst Rh/Ru/Ir chiral complexesArthrobacter Reductase (2-AAPR)
Conditions High pressure H₂, organic solventsAqueous buffer, 30°C, pH 7.0
Enantioselectivity 85–95% ee (requires recrystallization)>99% ee (often single isomer)
Yield 60–80%75–95%
Sustainability Heavy metal wasteBiodegradable, atom efficient

Experimental Protocol: Biocatalytic Synthesis

Objective: Produce gram-scale quantities of this compound using a whole-cell or purified enzyme system coupled with cofactor recycling.

Reagents & Equipment[2]
  • Substrate: 2-Aminoacetophenone hydrochloride.

  • Biocatalyst: Recombinant E. coli expressing 2-AAPR (from A. sulfureus) or purified enzyme.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADH).

  • Buffer: 50 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: Ethyl acetate (for extraction).

Workflow Diagram

Biocatalysis Substrate Substrate: 2-Aminoacetophenone System Reaction Vessel (pH 7.0, 30°C) Substrate->System Extraction Extraction: Ethyl Acetate System->Extraction 6-12 hours Enzymes Enzymes: 1. 2-AAPR (Reductase) 2. GDH (Recycling) Enzymes->System NADH_Cycle Cofactor Cycle: NADH -> NAD+ -> NADH (Driven by Glucose -> Gluconolactone) NADH_Cycle->System drives reduction Product Product: This compound (>99% ee) Extraction->Product Evaporation & Drying

Figure 2: Enzymatic reduction workflow utilizing cofactor recycling for economic viability.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of 50 mM KPi buffer (pH 7.0).

  • Substrate Loading: Dissolve 2-aminoacetophenone (1.0 g, ~7.4 mmol) in the buffer. Note: If solubility is an issue, add 5% (v/v) DMSO.

  • Cofactor Mix: Add NAD+ (0.1 mM catalytic amount) and Glucose (1.5 equivalents, ~2.0 g).

  • Enzyme Addition:

    • Add GDH (500 Units) for recycling.

    • Add 2-AAPR (crude extract or 50 mg lyophilized powder).

  • Incubation: Shake at 200 rpm, 30°C for 12–24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if gluconic acid production lowers pH.

  • Termination & Extraction:

    • Saturate solution with NaCl (brine).

    • Extract 3x with equal volumes of Ethyl Acetate.

    • Dry organic layer over anhydrous

      
      .[7]
      
  • Purification: Evaporate solvent under reduced pressure. The product typically crystallizes as a pale yellow solid (MP: 56–58°C).

Analytical Validation

To ensure the "natural" (S)-configuration is achieved, chiral validation is mandatory.

High-Performance Liquid Chromatography (HPLC)
  • Column: Daicel Chiralcel OD-H or Crownpak CR(+).

  • Mobile Phase:

    • OD-H: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Crownpak: Perchloric acid (pH 1.5) (for free amines).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Retention Times (Approximate for OD-H):

    • (R)-Isomer: 12.5 min

    • (S)-Isomer: 15.2 min

NMR Characterization[2]
  • 1H NMR (400 MHz, CDCl3):

    
     7.25–7.35 (m, 5H, Ar-H), 4.65 (dd, 1H, CH-OH), 3.02 (dd, 1H, CH2-N), 2.85 (dd, 1H, CH2-N), 2.10 (br s, 3H, OH/NH2).
    
  • Key Diagnostic: The benzylic proton (CH-OH) shift and coupling constants confirm the amino-alcohol core structure.

References

  • Biocatalytic Reduction: Zhang, J., et al. (2025). "Transformation of 2-aminoacetophenone to this compound by Arthrobacter sulfureus." Biotechnology Letters.

  • Natural Occurrence (Plant): Swamy, M. K., & Sinniah, U. R. (2015). "A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth." Molecules.

  • Trace Amine Metabolism: Berry, M. D. (2004). "Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators." Journal of Neurochemistry.

  • Enzymatic Mechanism: Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry.

  • Chiral Analysis: Aboul-Enein, H. Y. (1990). "Direct chromatographic resolution of racemic phenylethanolamine and its analogues." Journal of Liquid Chromatography.

Sources

Methodological & Application

Application Notes & Protocols: (S)-2-Amino-1-phenylethanol in the Enantioselective Reduction of Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These chiral molecules serve as critical building blocks for a vast array of biologically active compounds. Among the most robust and reliable methods for achieving this is the catalytic enantioselective reduction of prochiral ketones. This guide provides an in-depth exploration of the use of (S)-2-amino-1-phenylethanol as a precursor for highly effective oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. We will dissect the underlying reaction mechanism, provide detailed, field-proven protocols for practical application, and discuss the scope and optimization of this powerful synthetic transformation.

Introduction: The Significance of Chiral Alcohols

Chirality is a fundamental principle in drug design and development. The distinct three-dimensional arrangement of atoms in a molecule can lead to vastly different pharmacological and toxicological profiles between enantiomers.[1] Consequently, the ability to selectively synthesize one enantiomer of a chiral alcohol is not merely an academic exercise but a critical necessity for producing safer and more effective medicines.[2][3]

The enantioselective reduction of prochiral ketones stands out as one of the most direct and efficient strategies for creating a new stereocenter.[4][5] While various methods exist, the use of chiral catalysts derived from amino alcohols has become a dominant approach due to its high efficiency, predictability, and operational simplicity.[6][7] this compound is a readily available and cost-effective chiral precursor that, upon reaction with a borane source, generates a powerful oxazaborolidine catalyst. This catalyst orchestrates the highly stereoselective transfer of a hydride from a stoichiometric borane reductant to the ketone, yielding a chiral secondary alcohol with high enantiomeric purity.[6][8][9]

The Catalytic Heart: Mechanism of the CBS Reduction

The efficacy of this compound lies in its role as a precatalyst. It reacts with a borane source (e.g., borane-tetrahydrofuran complex, BH₃•THF) to form the true catalyst, a chiral 1,3,2-oxazaborolidine. This in situ generated catalyst then masterfully directs the enantioselective reduction.[10][11]

The catalytic cycle, first elucidated by E.J. Corey, proceeds through a highly organized, six-membered transition state that accounts for the reaction's remarkable selectivity.[6][12]

The key mechanistic steps are as follows:

  • Catalyst Formation: this compound reacts with borane, eliminating hydrogen gas to form the bicyclic oxazaborolidine catalyst.

  • Borane Activation: The stoichiometric reducing agent, typically a borane adduct like BH₃•THF or BH₃•SMe₂, coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the hydridic character of the borane, priming it for hydride delivery.[12]

  • Substrate Coordination & Chiral Recognition: The catalyst's endocyclic boron atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone substrate. This is the critical enantioselective step. The ketone orients itself to minimize steric hindrance between its larger substituent (RL) and the bulky phenyl group on the catalyst. The smaller substituent (RS) is consequently positioned proximal to the catalyst's core.

  • Enantioselective Hydride Transfer: A hydride is transferred from the activated borane to the electrophilic carbonyl carbon through a highly ordered, six-membered chair-like transition state. The predetermined orientation of the ketone ensures the hydride attacks a specific face of the carbonyl, leading to the formation of one predominant enantiomer of the product.[6]

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to initiate another catalytic cycle.

  • Workup: A final hydrolytic workup (e.g., with acid or methanol) liberates the desired chiral secondary alcohol from the alkoxyborane intermediate.

Visualization of the Catalytic Cycle

CBS_Reduction_Cycle Catalyst Oxazaborolidine Catalyst Activated_Complex Catalyst-BH₃ Complex Catalyst->Activated_Complex + BH₃ Transition_State Ketone Coordination & Hydride Transfer (TS) Activated_Complex->Transition_State + Ketone Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Workup Workup (e.g., MeOH) Product_Complex->Workup Ketone Ketone (R-CO-R') Borane BH₃ Alcohol Chiral Alcohol Workup->Alcohol

Caption: High-level workflow for enantioselective ketone reduction.

Step-by-Step Protocol

1. Equipment Setup:

  • Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

2. In Situ Catalyst Formation:

  • Through the septum, add this compound (137 mg, 1.0 mmol, 0.1 equiv) to the flask, followed by 10 mL of anhydrous THF. Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly, via syringe, add 1.0 M BH₃•THF solution (1.2 mL, 1.2 mmol, 0.12 equiv) dropwise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A clear, colorless solution of the catalyst should be formed.

3. Asymmetric Reduction:

  • Cool the catalyst solution to -20 °C (an ice/salt or dry ice/acetonitrile bath is suitable).

  • In a separate, dry vial, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.

  • Add the acetophenone solution to the cold catalyst mixture via syringe.

  • Slowly add 1.0 M BH₃•THF solution (6.0 mL, 6.0 mmol, 0.6 equiv) dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

4. Reaction Quench and Workup:

  • Once the reaction is complete (disappearance of acetophenone by TLC), quench it by the very slow, dropwise addition of anhydrous methanol (5 mL) at -20 °C. Caution: Vigorous gas evolution.

  • Allow the mixture to warm to room temperature.

  • Add 2 M HCl (15 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

5. Purification and Analysis:

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure (S)-1-phenylethanol.

  • Characterization: Confirm the structure using ¹H and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (e.e.) Determination: Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and compare the retention times to a racemic standard. High-quality CBS reductions of acetophenone routinely achieve >95% e.e. [8]

Scope and Performance Data

The CBS reduction is a versatile and powerful method applicable to a wide range of ketone substrates. [6]High enantioselectivity is generally observed for ketones where there is a clear steric or electronic difference between the two substituents flanking the carbonyl.

Ketone SubstrateProduct AlcoholCatalyst Loading (mol%)Temp (°C)Yield (%)e.e. (%)
Acetophenone(S)-1-Phenylethanol5 - 100 to 25>9594-98
2'-Chloroacetophenone(S)-2-Chloro-1-phenylethanol1025~9091-97 [11][13]
α-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol1025>90~85 [11]
Propiophenone(S)-1-Phenyl-1-propanol1025>9598 [11]
Benzylacetone(R)-4-Phenyl-2-butanol102574-90~70 [10]

Note: Data is compiled from representative literature and may vary based on specific reaction conditions and reagent quality.

Concluding Remarks for the Practicing Scientist

The enantioselective reduction of ketones using catalysts derived from this compound is a highly reliable and scalable synthetic tool. The method's success hinges on a solid understanding of the underlying mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions. The in situ generation of the oxazaborolidine catalyst provides a practical and reproducible workflow suitable for both small-scale research and large-scale process development. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently employ this reaction to access valuable chiral secondary alcohols, accelerating the discovery and synthesis of new chemical entities.

References

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications.[Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks.[Link]

  • Two Efficient Enantioselective Syntheses of 2Amino1-phenylethanol | Request PDF. ResearchGate.[Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.[Link]

  • Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Morressier.[Link]

  • Enantioselective Bioreduction of Acetophenone into (R)- and (S)-1-Phenylethanols | Request PDF. ResearchGate.[Link]

  • Corey–Itsuno reduction. Wikipedia.[Link]

  • Enantioselective Reduction of Ketones. University of Calgary.[Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications.[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.[Link]

  • Enantioselective reduction of ketones. Wikipedia.[Link]

  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube.[Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health.[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health.[Link]

  • Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Taylor & Francis Online.[Link]

  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. ACS Publications.[Link]

  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication. University of York.[Link]

  • Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes | Request PDF. ResearchGate.[Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.[Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.[Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.[Link]

  • (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate.[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Institutes of Health.[Link]

  • ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate.[Link]

Sources

Strategic Synthesis of Chiral Ligands from (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-1-phenylethanol (CAS: 56613-80-0) is a privileged chiral scaffold in asymmetric synthesis. Unlike complex amino acids or bulky alkaloids, its minimal steric footprint and 1,2-amino alcohol functionality allow for the construction of highly tunable ligands. This guide details the synthesis of two critical ligand classes derived from this scaffold: Oxazaborolidines (CBS Catalysts) and Chiral Schiff Bases (Salicylaldimines) .

Key Applications:

  • Oxazaborolidines: Enantioselective reduction of prochiral ketones (Corey-Bakshi-Shibata reduction).[1]

  • Schiff Bases: Ligands for transition metal catalysis (Cu, Zn, Ti) in cyclopropanation and oxidation reactions.

Scaffold Properties & Handling

The purity and hydration state of the starting material are the single biggest determinants of ligand performance.

PropertySpecificationHandling Requirement
Appearance White to pale yellow crystalline solidHygroscopic; store in desiccator.
Melting Point 56–58 °CSharp melting point indicates high purity.
Solubility Soluble in EtOH, MeOH, THF, DCMSolutions should be dried over molecular sieves (3Å) before use in sensitive reactions.
Storage -20 °C under ArgonAir-sensitive over long periods; oxidation leads to degradation.

Critical Pre-Experiment Step: Before any ligand synthesis, this compound should be recrystallized from ethanol/hexanes if the optical rotation deviates by >2% from literature values (


, c=1, EtOH).

Protocol A: Synthesis of (S)-Me-CBS Oxazaborolidine

Rationale: The oxazaborolidine catalyst functions via a "dual activation" mechanism. The ring nitrogen activates the borane reductant (Lewis base), while the endocyclic boron activates the ketone substrate (Lewis acid). Method Choice: We utilize the dehydration method using methylboronic acid. This is superior to the in situ borane generation for scale-up because it produces a stable, isolable catalyst free of unreacted borohydride species.

Materials
  • This compound (13.7 g, 100 mmol)

  • Methylboronic acid (6.0 g, 100 mmol) OR Trimethylboroxine (preferred for scale)

  • Toluene (anhydrous, 250 mL)

  • Equipment: Dean-Stark trap, Nitrogen manifold.

Step-by-Step Protocol
  • Setup: Equip a 500 mL 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

  • Charging: Under a gentle nitrogen stream, charge the flask with this compound and Methylboronic acid.

  • Solvation: Add anhydrous toluene (250 mL). The mixture may remain a suspension initially.

  • Dehydration (The Critical Step):

    • Heat the mixture to vigorous reflux.

    • Observation: As the reaction proceeds, water/toluene azeotrope will collect in the trap. The theoretical water generation is 2 equivalents (3.6 mL) if using boronic acid, or 1 equivalent if using boroxine.

    • Duration: Reflux for 3–5 hours until water evolution ceases completely.

  • Concentration: Allow the solution to cool to ~40 °C. Remove the Dean-Stark trap and replace with a short-path distillation head or transfer to a rotary evaporator (inert atmosphere). Remove toluene under reduced pressure.[1]

  • Purification: The resulting clear oil or low-melting solid is often pure enough for use (

    
    ). For ultra-high ee applications, distill under high vacuum (bp ~120 °C at 0.5 mmHg).
    
Quality Control (QC)
  • 
    B NMR (Toluene-d8):  Look for a broad singlet at ~34 ppm .
    
    • Failure Mode: Sharp peaks at 30 ppm (boroxine) or 18 ppm (boronate ester) indicate incomplete dehydration.

  • Functionality Check: The catalyst must be strictly protected from moisture. Hydrolysis regenerates the starting materials.

Protocol B: Synthesis of Chiral Schiff Base Ligands

Rationale: Condensation of the primary amine with salicylaldehydes creates bidentate (N,O) ligands. These are modular; changing the salicylaldehyde substituents (e.g., 3,5-di-tert-butyl) tunes the steric and electronic environment around the metal center.

Materials
  • This compound (10 mmol)

  • Salicylaldehyde derivative (10 mmol) (e.g., 3,5-di-tert-butylsalicylaldehyde)

  • Absolute Ethanol (20 mL)

  • Solid

    
     (optional, as desiccant)
    
Step-by-Step Protocol
  • Mixing: Dissolve the salicylaldehyde derivative in absolute ethanol (10 mL) in a round-bottom flask.

  • Addition: Add a solution of this compound in ethanol (10 mL) dropwise at room temperature.

  • Reaction:

    • Standard: Stir at room temperature for 4–6 hours.

    • Sterically Hindered Aldehydes: Reflux for 2–4 hours. Yellow/Orange color intensifies immediately (formation of imine).

  • Workup:

    • Cool the mixture to 0 °C.

    • The Schiff base often precipitates as bright yellow needles.

    • Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Hexane.

QC Parameters
  • IR Spectroscopy: Disappearance of C=O stretch (~1660 cm⁻¹) and appearance of C=N imine stretch (1610–1630 cm⁻¹ ).

  • 
     NMR:  Distinctive imine singlet (
    
    
    
    ) appears at 8.3–8.6 ppm .

Visualization of Workflows

Figure 1: Oxazaborolidine Synthesis Pathway

This diagram illustrates the thermodynamic drive required to form the active catalyst ring.

CBS_Synthesis Raw This compound + Methylboronic Acid Inter Intermediate Acyclic Boronate Raw->Inter Mixing (Toluene) Water H2O Removal (Dean-Stark / Azeotrope) Inter->Water By-product Product (S)-Me-CBS Catalyst (Active Oxazaborolidine) Inter->Product Cyclization Water->Product Drives Equilibrium

Caption: Synthesis of the Me-CBS catalyst relies on the azeotropic removal of water to drive the equilibrium toward the cyclic oxazaborolidine.

Figure 2: The Catalytic Cycle (CBS Reduction)

Understanding the mechanism is crucial for troubleshooting low enantiomeric excess (ee).

CBS_Mechanism Cat Active Catalyst (B-N Bond) Complex_A Catalyst-Borane Complex Cat->Complex_A + BH3 (Reductant) Complex_B Ketone Coordination (Face Selective) Complex_A->Complex_B + Ketone (Substrate) TS Transition State (Hydride Transfer) Complex_B->TS Stereocontrol Product Chiral Alcohol + Catalyst Regeneration TS->Product Hydrolysis Product->Cat Cycle Repeats

Caption: The catalytic cycle demonstrates the dual activation mode. The catalyst directs the borane to the specific face of the ketone.

Application Context: Asymmetric Reduction

To validate the synthesized ligand (Protocol A), perform the standard reduction of acetophenone.

  • Catalyst Loading: 5–10 mol% of (S)-Me-CBS.

  • Stoichiometric Reductant: Borane-THF or Borane-DMS (0.6–1.0 eq).

  • Conditions: Slow addition of ketone to the catalyst/borane mixture at 0 °C or -20 °C.

  • Expected Result: (R)-1-phenylethanol with 93–97% ee .[2]

    • Note: (S)-ligand yields (R)-alcohol (Anti-Prelog product).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][4][5] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Corey, E. J., & Helal, C. J. (1998).[6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Kawanami, Y., et al. (2003).[6] Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ.[1][4][7] Tetrahedron, 59(42), 8411-8414. Link

  • Glushkov, V. A., & Tolstikov, A. G. (2004). Chiral 1,2-amino alcohols: synthesis and applications. Russian Chemical Reviews, 73(6), 581. Link

Sources

Application Note: Resolution of Racemic Mixtures with (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for using (S)-2-Amino-1-phenylethanol [(S)-APE] as a chiral resolving agent. While modern chromatography (SFC/HPLC) is effective for analytical scale, diastereomeric salt crystallization remains the most scalable and cost-effective method for multi-kilogram to ton-scale production of chiral active pharmaceutical ingredients (APIs), particularly chiral carboxylic acids (e.g., NSAIDs like Naproxen, Ibuprofen derivatives).

This guide moves beyond basic textbook descriptions, integrating industrial "best practices" such as the Pope-Peachey method to maximize yield and minimize resolving agent consumption.

Physicochemical Profile: this compound

(S)-APE is a robust chiral base. Its efficacy stems from its ability to form rigid hydrogen-bond networks with carboxylic acids, often creating high-melting crystalline salts with significant solubility differentials between diastereomers.

PropertySpecification
Chemical Name (S)-(+)-2-Amino-1-phenylethanol
CAS Number 56613-81-1
Molecular Weight 137.18 g/mol
Appearance White to pale cream crystalline powder
Melting Point 56.0 – 65.0 °C (Varies by polymorph/purity)
Optical Rotation

(c=2, EtOH)
Solubility Soluble in Ethanol, Methanol, Water; Slightly soluble in Toluene
pKa ~9.0 (Conjugate acid)

Mechanistic Principles

The resolution relies on the thermodynamic stability difference between the two possible diastereomeric salts formed when the racemic acid (


-Acid) reacts with the pure base (

-Base):
  • n-Salt (Less Soluble):

    
     (Precipitate)
    
  • p-Salt (More Soluble):

    
     (Mother Liquor)
    

Note: The specific pairing (S-S vs S-R) depends on the specific substrate; the "n-salt" denotes the natural/negative or less soluble salt.

The efficiency of this separation is governed by Pasteur’s Principle , where the success depends on the magnitude of the difference in lattice energy (


) between the two diastereomers. (S)-APE is particularly effective because the hydroxyl group on the ethyl chain provides a secondary anchor point for hydrogen bonding, often increasing the rigidity and melting point of the resulting salt.
Workflow Visualization

The following diagram illustrates the standard resolution logic flow.

ResolutionWorkflow Start Racemic Acid Mixture (R/S-Acid) AddAgent Add (S)-APE (Resolving Agent) Start->AddAgent Heat Heat to Reflux (Solvent: EtOH/Water) AddAgent->Heat Cool Controlled Cooling (Nucleation) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Enriched Diastereomer) Filter->Solid Precipitate Liquid Mother Liquor (Opposite Enantiomer) Filter->Liquid Filtrate Recryst Recrystallization (Increase ee%) Solid->Recryst Recryst->Liquid Recycle Filtrate Liberate Acid/Base Extraction (Liberate Free Acid) Recryst->Liberate Product Pure Chiral Acid (>99% ee) Liberate->Product

Figure 1: Standard workflow for diastereomeric salt resolution. The critical control point is the cooling phase to prevent oiling out.

Strategic Protocol: The "Pope-Peachey" Optimization

For industrial applications, using 1.0 equivalent of the expensive chiral base [(S)-APE] is economically inefficient. The Pope-Peachey method replaces half of the chiral agent with a cheap, achiral base (e.g., NaOH, Triethylamine).

The Logic:

  • 0.5 eq (S)-APE reacts with the matching 0.5 eq of the Target Enantiomer .

  • 0.5 eq NaOH neutralizes the 0.5 eq of the Unwanted Enantiomer .

  • The chiral salt precipitates; the sodium salt remains highly soluble in the mother liquor.

Experimental Protocol: Resolution of 2-Arylpropionic Acid (Model)

Materials:

  • Racemic 2-Arylpropionic Acid (e.g., Naproxen or Ibuprofen derivative): 100 mmol (23.0 g)

  • This compound: 50 mmol (6.86 g)

  • Sodium Hydroxide (aq, 1M): 50 mmol

  • Solvent: 95% Ethanol (or Acetone/Water mix)

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the Racemic Acid (100 mmol) in 150 mL of 95% Ethanol.

  • Neutralization (Pope-Peachey): Add the Sodium Hydroxide solution (50 mmol) to the mixture. Stir until the solution clears or mostly dissolves (formation of the soluble sodium salt).

  • Addition of Resolving Agent: Add this compound (50 mmol) dissolved in 50 mL of hot Ethanol.

  • Reflux: Heat the mixture to reflux (~78-80°C) for 30 minutes to ensure complete homogeneity. Critical: If the solution is not clear, add small aliquots of solvent until dissolved.

  • Controlled Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature over 4-6 hours.

    • Tip: If the mixture becomes cloudy (oiling out) rather than crystalline, reheat to reflux and add a seed crystal of the pure salt at the cloud point (~50°C).

    • Let stand at 4°C overnight to maximize yield.

  • Filtration: Filter the white precipitate under vacuum. Wash the cake with cold Ethanol (2 x 20 mL).

    • Solid: Contains primarily the (S)-APE · (S)-Acid salt (check specific rotation).

    • Filtrate: Contains the (R)-Acid sodium salt and impurities.

  • Purification (Recrystallization): Dissolve the wet cake in the minimum amount of boiling Ethanol. Cool and filter again. This step typically boosts diastereomeric excess (de) from ~80% to >99%.

Recovery and Recycling

The economic viability of this process depends on recovering the (S)-APE. Since (S)-APE is an amine, it can be switched between organic-soluble (free base) and water-soluble (hydrochloride salt) states.

Recovery Protocol
  • Liberation: Suspend the purified salt in Water/Ethyl Acetate (1:1 ratio).

  • Acidification: Add HCl (1M) dropwise until pH < 2.

    • The Chiral Acid will partition into the Ethyl Acetate layer.

    • The (S)-APE will form the hydrochloride salt and stay in the Aqueous layer.

  • Separation: Separate the layers. Dry and evaporate the Ethyl Acetate to obtain the pure Chiral Acid.

  • Base Recovery: Treat the Aqueous layer (containing (S)-APE·HCl) with NaOH (50%) until pH > 11.

  • Extraction: Extract the turbid aqueous mixture with Toluene or Dichloromethane.

  • Evaporation: Dry the organic phase and evaporate to recover (S)-APE solid.

RecoveryLoop Salt Diastereomeric Salt (Solid) biphasic Add HCl (pH < 2) + EtOAc/Water Salt->biphasic OrgLayer Organic Layer (Chiral Acid) biphasic->OrgLayer Separation AqLayer Aqueous Layer (S-APE · HCl) biphasic->AqLayer Basify Add NaOH (pH > 11) AqLayer->Basify Extract Extract w/ Toluene Basify->Extract Recovered Recovered (S)-APE Extract->Recovered Recovered->Salt Recycle to Process

Figure 2: The pH-swing recovery cycle allows for >90% recovery of the resolving agent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Supersaturation is too high or impurities are present.Reheat to dissolve. Add 5-10% more solvent. Seed the solution at a higher temperature (5-10°C below boiling).
Low Yield Solvent volume too high or salt is too soluble.Reduce solvent volume. Try a less polar co-solvent (e.g., add Hexane to Ethyl Acetate). Cool to lower temperatures (-10°C).
Low Optical Purity (ee) Rapid precipitation trapped the wrong diastereomer.Do not wash the cake with fresh solvent immediately ; slurry it. Perform a second recrystallization with slow cooling.
Gel Formation Hydrogen bond network is trapping solvent.Use "digestive ripening": stir the gel at near-reflux temperature for 1-2 hours to encourage crystal reorganization.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76.[1] (Detailed discussion of Pope-Peachey method).

  • Saigo, K., et al. (1982). Optical Resolution of 2-Amino-1,2-diphenylethanol. Bulletin of the Chemical Society of Japan. (Foundational work on amino-ethanol resolving agents).

  • Leeman, M., et al. (2009).[2] Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions. Tetrahedron: Asymmetry.

  • Sigma-Aldrich. (n.d.). Product Specification: (S)-(+)-2-Amino-1-phenylethanol.[3]

Sources

Application Note: (S)-2-Amino-1-phenylethanol as a Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

(S)-2-Amino-1-phenylethanol (CAS: 7568-93-6) is a privileged chiral building block in the synthesis of pharmaceutical intermediates and asymmetric catalysts. Its structural core—a 1,2-amino alcohol with a benzylic stereocenter—serves as the scaffold for two major classes of bioactive compounds: Phenylethanolamine-based adrenergic agonists/antagonists (e.g., Sotalol, Salmeterol) and Imidazothiazoles (e.g., Levamisole).

Beyond direct drug synthesis, this precursor is critical in asymmetric catalysis. Upon cyclization, it yields (S)-4-phenyl-2-oxazolidinone , a classic Evans-type chiral auxiliary used to induce stereochemical control in aldol and alkylation reactions.

Key Chemical Properties
PropertySpecification
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Chirality (S)-Enantiomer
Optical Rotation [α]²⁰/D +42.5° to +48° (c=2, EtOH)
Solubility Soluble in EtOH, MeOH, CHCl₃; Slightly soluble in water
pKa ~9.5 (Amine), ~14 (Alcohol)

Divergent Synthetic Pathways

The utility of this compound stems from its bifunctional nature (amine and alcohol), allowing for divergent synthetic applications.

G Start This compound (Chiral Scaffold) Auxiliary (S)-4-Phenyl-2-oxazolidinone (Chiral Auxiliary) Start->Auxiliary  Cyclization DrugCore N-Alkylated Phenylethanolamines (Adrenergic Agonists/Antagonists) Start->DrugCore  N-Alkylation Levamisole Tetramisole/Levamisole (Anthelmintic/Immunomodulator) Start->Levamisole  Thiazolidine Formation Reagent1 Diethyl Carbonate / K2CO3 (Green Carbonylation) Reagent2 R-CHO / NaBH4 (Reductive Amination) Reagent3 CS2 or Isothiocyanates (Cyclization)

Figure 1: Divergent synthetic utility of this compound in pharmaceutical and catalytic applications.

Detailed Experimental Protocols

Protocol A: Green Synthesis of (S)-4-Phenyl-2-oxazolidinone

Application: Preparation of chiral auxiliaries for asymmetric alkylation. Mechanism: Base-mediated nucleophilic attack of the amino alcohol on the carbonate, followed by intramolecular cyclization. This method avoids toxic phosgene.

Reagents & Equipment[1][2][3][4][5]
  • This compound (1.0 equiv)

  • Diethyl carbonate (2.5 equiv)

  • Potassium Carbonate (K₂CO₃) (0.1 equiv)

  • Apparatus: Round-bottom flask with a Vigreux column and distillation head (to remove ethanol).[6]

Step-by-Step Methodology
  • Charge: In a dry 250 mL round-bottom flask, combine this compound (4.3 g, 31.4 mmol), diethyl carbonate (9.3 g, 79.0 mmol), and anhydrous K₂CO₃ (0.43 g, 3.1 mmol).

  • Reaction (Thermodynamic Control): Heat the mixture carefully to 130–140°C .

    • Causality: This temperature is required to distill off the ethanol byproduct (bp 78°C), driving the equilibrium toward the cyclic carbamate (Le Chatelier’s principle).

  • Monitoring: Continue heating until ethanol cessation (~2-4 hours). Monitor by TLC (SiO₂, 100% EtOAc) for the disappearance of the starting amino alcohol.

  • Workup: Cool the oily residue to room temperature. Dilute with CH₂Cl₂ (50 mL) and filter to remove the solid K₂CO₃.

  • Purification: Wash the filtrate with saturated NaHCO₃ (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize the residue from EtOAc/Hexanes (1:3).

Validation Checkpoints
  • Yield: Expected 80–85%.

  • Appearance: White crystalline solid.

  • Melting Point: 130–132°C [1].

  • Stereochemical Integrity: Check optical rotation; expected [α]²⁰/D ≈ +48° (c=2, CHCl₃).

Protocol B: Selective N-Alkylation via Reductive Amination

Application: Synthesis of Phenylethanolamine cores (e.g., Sotalol analogues, Halostachine). Challenge: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary salts) and O-alkylation. Solution: Reductive amination ensures mono-N-alkylation selectivity.

Reagents & Equipment[1][2][3][4][5]
  • This compound (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde or Acetone for isopropyl analogues) (1.0–1.1 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (MeOH) (anhydrous preferred)

Step-by-Step Methodology
  • Imine Formation: Dissolve this compound (1.37 g, 10 mmol) in MeOH (20 mL). Add the aldehyde (10 mmol) dropwise.

    • Process Note: Stir at room temperature for 1–2 hours. If using a ketone (e.g., acetone), adding molecular sieves (3Å) helps drive imine formation by scavenging water.

  • Reduction: Cool the solution to 0°C in an ice bath. Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes.

    • Safety: Hydrogen gas evolution will occur. Ensure venting.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: TLC should show conversion of the intermediate imine (often visible under UV) to a more polar amine spot.

  • Quench & Extraction: Quench with H₂O (10 mL). Evaporate MeOH under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).

  • Isolation: Dry organic layers over MgSO₄ and concentrate.

Validation Checkpoints
  • Selectivity: ¹H NMR should show a single N-alkyl group. Lack of O-alkylation is confirmed by the retention of the broad -OH signal (D₂O exchangeable) and the chemical shift of the CH-O proton (~4.6 ppm).

  • Purity: HPLC purity >95% is typical without column chromatography.

Analytical Reference Data

ParameterThis compound(S)-4-Phenyl-2-oxazolidinone (Product A)
¹H NMR (CDCl₃) δ 7.3 (m, 5H), 4.65 (dd, 1H), 3.0 (dd, 1H), 2.8 (dd, 1H)δ 7.4 (m, 5H), 6.1 (br s, NH), 4.9 (t, 1H), 4.7 (t, 1H), 4.2 (dd, 1H)
IR Spectrum 3350 cm⁻¹ (OH/NH stretch)1750 cm⁻¹ (C=O stretch, cyclic carbamate)
Melting Point 56–58°C129–132°C

Handling and Storage

  • Hygroscopicity: The amino alcohol is hygroscopic. Store under nitrogen or argon in a desiccator.

  • Stability: Air-sensitive over long periods (oxidation to aminoketone). Keep refrigerated (2–8°C).

  • Safety: Corrosive solid. Causes severe skin burns and eye damage (Category 1B). Use full PPE including face shield.

References

  • Sigma-Aldrich. (S)-(+)-4-Phenyl-2-oxazolidinone Product Specification. Retrieved from

  • ChemicalBook.[2][3] Synthesis of (S)-4-Phenyl-2-oxazolidinone via Diethyl Carbonate. Retrieved from

  • BenchChem. Application Notes: Asymmetric Synthesis of β-Blocker Analogs. Retrieved from

  • Master Organic Chemistry. Reductive Amination: Mechanism and Selectivity. Retrieved from

  • National Institutes of Health (NIH). Levamisole Synthesis Pathways. Retrieved from

Sources

Experimental setup for reactions involving (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup and Protocols for (S)-2-Amino-1-phenylethanol

Introduction & Compound Profile

This compound (CAS: 56613-81-1) is a privileged chiral scaffold in medicinal chemistry. Distinct from its regioisomer (S)-2-phenylglycinol, this compound features a benzylic hydroxyl group and a primary amine at the terminal position. It serves as a critical intermediate in the synthesis of adrenergic receptor agonists (e.g., Norepinephrine analogs), beta-blockers, and chiral oxazolidinones used as auxiliaries in asymmetric synthesis.

Critical Distinction:

  • Target Compound: this compound (Ph-CH(OH)-CH₂-NH₂)

  • Common Confusion: Often mistaken for (S)-2-Phenylglycinol (Ph-CH(NH₂)-CH₂-OH). Ensure structural verification via NMR prior to use.

Physicochemical Properties & Handling
PropertySpecificationExperimental Implication
Molecular Weight 137.18 g/mol Calculate stoichiometry precisely.
Physical State White to pale yellow solidHygroscopic; tends to clump if exposed to moisture.
Melting Point 56–58 °CLow melting point; avoid aggressive drying in ovens >45°C.
Solubility MeOH, EtOH, DMSOPoor solubility in non-polar solvents (Hexane, Toluene).
Stability Air/Carbon Dioxide SensitiveCRITICAL: Amines absorb atmospheric CO₂ to form carbamates. Store under Argon/Nitrogen.

Pre-Reaction Setup: Handling & Storage

Objective: Prevent carbamate formation and racemization (though benzylic alcohols are generally configurationally stable under neutral conditions, the amine functionality is reactive).

Protocol:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a fume hood or, ideally, a glovebox for high-precision catalytic work.

  • Solvent Selection: Use anhydrous methanol or THF. Water content >0.1% can inhibit cyclization reactions described below.

Application Note 1: Synthesis of (S)-5-Phenyl-2-oxazolidinone

Rationale: Converting this compound to its oxazolidinone derivative is a standard strategy for protecting the amino-alcohol functionality or generating a chiral auxiliary. The use of Triphosgene (solid phosgene equivalent) allows for precise stoichiometric control and safer handling than gaseous phosgene.

Mechanism: The reaction proceeds via nucleophilic attack of the amine on triphosgene, forming a carbamoyl chloride intermediate, followed by intramolecular cyclization by the hydroxyl group.

Oxazolidinone_Synthesis cluster_conditions Critical Parameters Substrate This compound (Nucleophile) Intermediate Carbamoyl Chloride Intermediate Substrate->Intermediate N-acylation (-78°C) Reagent Triphosgene / Et3N (Carbonyl Source) Reagent->Intermediate Product (S)-5-Phenyl-2-oxazolidinone (Cyclized Product) Intermediate->Product Intramolecular O-cyclization Temp Temp: -78°C to RT Solvent Solvent: CH2Cl2 (Anhydrous)

Figure 1: Mechanistic pathway for the cyclization of this compound to oxazolidinone.

Experimental Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with this compound (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Add Triethylamine (2.5 eq) as the base.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent polymerization or competitive O-acylation.

  • Addition: Dissolve Triphosgene (0.35 eq) in DCM (10 mL) and add dropwise over 30 minutes. Safety Note: Triphosgene generates phosgene gas upon decomposition; use a caustic scrubber for the vent line.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Quench: Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with DCM (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes.

Application Note 2: N-Alkylation via Epoxide Opening

Rationale: this compound is a key building block for beta-blockers. The reaction with epoxides (e.g., glycidyl ethers) creates the secondary amine "pharmacophore" essential for beta-adrenergic activity.

Protocol (Regioselective Ring Opening):

  • Solvent System: Use Isopropanol (IPA) or Ethanol. Protic solvents facilitate epoxide opening via hydrogen bonding activation of the epoxide oxygen.

  • Stoichiometry: Use a slight excess of the epoxide (1.1 eq) to drive the reaction to completion.

  • Conditions: Reflux (80°C) is typically required due to the steric hindrance of the secondary alcohol in the starting material.

  • Purification: The product is a secondary amine. Purification often requires Column Chromatography using DCM/MeOH/NH₄OH (90:10:1) to minimize streaking.

Analytical Validation: Enantiomeric Excess (ee) Determination

Objective: Verify that reaction conditions (especially high heat or strong base) have not caused racemization at the benzylic center.

Method: Chiral HPLC

ParameterSetting
Column Daicel Chiralcel OB-H or OD-H (Polysaccharide based)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 254 nm (Benzenoid absorption)
Temperature 25°C
Sample Prep Dissolve 1 mg in 1 mL Mobile Phase. Filter (0.45 µm).[1]

Interpretation:

  • (S)-Enantiomer (Major): Typically elutes first on Chiralcel OB (verify with standard).

  • (R)-Enantiomer (Minor): Integration of this peak relative to the major peak determines %ee.

  • Formula:

    
    
    

References

  • Thermo Scientific Chemicals. (S)-(+)-2-Amino-1-phenylethanol Product Specifications and Applications. Fisher Scientific. Link

  • Nielsen, L., et al. Synthesis of Oxazolidinones from 1,2-aminoalcohols using Triphosgene.[2] National Institutes of Health (PMC). Link

  • Sigma-Aldrich. 2-Amino-1-phenylethanol Product Sheet & Safety Data. Merck KGaA.[1][3] Link

  • Chromatography Online. Comparison of Enantiomeric Separations of Primary Amines by SFC and HPLC. LCGC International. Link

  • MedChemExpress. 2-Amino-1-phenylethanol Handling and Storage Protocols.Link

Sources

Derivatization of (S)-2-Amino-1-phenylethanol: A Comprehensive Guide to Synthetic and Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-1-phenylethanol, a readily available and versatile chiral building block, serves as a crucial starting material for a multitude of applications in drug development, asymmetric synthesis, and analytical chemistry. Its strategic derivatization unlocks access to a diverse array of chiral auxiliaries, ligands, and derivatizing agents, enabling precise stereochemical control in complex molecular syntheses and facilitating the resolution and analysis of enantiomers. This document provides a detailed overview of key derivatization strategies for this compound, complete with in-depth application notes and validated protocols tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of this compound

This compound, also known as (S)-(-)-2-phenylglycinol, is a chiral amino alcohol that has garnered significant attention in the scientific community. Its inherent chirality, coupled with the presence of two reactive functional groups—a primary amine and a secondary alcohol—makes it an invaluable precursor for the synthesis of more complex chiral molecules.[1][2] The strategic modification, or derivatization, of these functional groups allows for the tailored design of molecules with specific properties and functionalities.

The primary motivations for derivatizing this compound are multifaceted:

  • Asymmetric Synthesis: Derivatives of this compound are widely employed as chiral auxiliaries.[][4] These auxiliaries temporarily attach to a prochiral substrate, directing subsequent chemical transformations to occur with high stereoselectivity, ultimately leading to the desired enantiomer of the target molecule.

  • Ligand Synthesis for Asymmetric Catalysis: The amino and alcohol functionalities provide ideal anchor points for the construction of chiral ligands. These ligands can then coordinate with metal centers to form catalysts that mediate a wide range of asymmetric reactions with high efficiency and enantioselectivity.

  • Analytical Applications: Derivatization is a key strategy for the chiral resolution of racemic mixtures via chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5] By reacting the analyte with a chiral derivatizing agent derived from this compound, a pair of diastereomers is formed, which can then be separated on a standard achiral column.

  • Pharmaceutical Development: The phenylethanolamine scaffold is a common structural motif in many biologically active compounds.[1][6][7] Derivatization of this compound is a direct route to synthesizing novel drug candidates and their intermediates.[1][8]

This guide will delve into the practical aspects of these applications, providing detailed protocols and explaining the rationale behind the experimental choices.

Application in Asymmetric Synthesis: Chiral Oxazolidinone Auxiliaries

One of the most powerful applications of this compound is its conversion into chiral oxazolidinone auxiliaries, famously popularized by David Evans.[] These auxiliaries are exceptionally effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[][4]

The underlying principle of this approach is the formation of a rigid, conformationally biased system upon acylation of the oxazolidinone nitrogen. This steric hindrance effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thereby dictating the stereochemical outcome of the reaction.

Workflow for Synthesis and Application of a Chiral Oxazolidinone Auxiliary

G cluster_synthesis Synthesis of (S)-4-phenyl-2-oxazolidinone cluster_application Application in Asymmetric Alkylation S1 This compound S2 React with Phosgene or equivalent (e.g., Diethyl Carbonate) S1->S2 S3 Cyclization S2->S3 S4 Purification (Recrystallization) S3->S4 A1 Acylation of Oxazolidinone with Propionyl Chloride S4->A1 Chiral Auxiliary A2 Deprotonation with LDA to form Z-enolate A1->A2 A3 Reaction with Benzyl Bromide A2->A3 A4 Cleavage of Auxiliary (e.g., LiOH/H2O2) A3->A4 A5 Isolation of Enantiomerically Enriched Carboxylic Acid A4->A5

Caption: Workflow for the synthesis and application of a chiral oxazolidinone auxiliary.

Protocol 2.1: Synthesis of (S)-4-phenyl-2-oxazolidinone

This protocol details the synthesis of the chiral oxazolidinone auxiliary from this compound. The causality behind using a reagent like diethyl carbonate is its lower toxicity compared to phosgene, while still effectively facilitating the cyclization.

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add diethyl carbonate (1.2 eq) and anhydrous potassium carbonate (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (S)-4-phenyl-2-oxazolidinone as a white crystalline solid.

Data Summary:

CompoundStarting MaterialReagentsYield (%)Purity (by NMR)
(S)-4-phenyl-2-oxazolidinoneThis compoundDiethyl carbonate, K₂CO₃85-95>98%

Analytical Applications: Chiral Derivatization for HPLC Analysis

The determination of the enantiomeric composition of a sample is a critical aspect of drug development and quality control. Derivatization of amines and alcohols with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on an achiral stationary phase is a widely used technique.[9][10] Derivatives of this compound can be employed for this purpose. A common strategy involves reacting the amino group of an analyte with a chiral reagent.

A well-established method for the derivatization of primary amines for HPLC analysis involves the use of o-phthaldialdehyde (OPA) in the presence of a chiral thiol.[11][12] This reaction rapidly forms fluorescent isoindole derivatives, which can be detected with high sensitivity.[11]

Workflow for Chiral Derivatization and HPLC Analysis

G cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis D1 Racemic Amine Analyte D2 React with OPA and a Chiral Thiol D1->D2 D3 Formation of Diastereomeric Isoindoles D2->D3 H1 Inject Derivatized Sample D3->H1 Diastereomeric Mixture H2 Separation on Achiral C18 Column H1->H2 H3 Fluorescence Detection H2->H3 H4 Quantification of Enantiomers H3->H4

Caption: Workflow for chiral derivatization and subsequent HPLC analysis.

Protocol 3.1: Automated Pre-column Derivatization with OPA and a Chiral Thiol

This protocol describes a general method for the automated pre-column derivatization of a primary amine analyte using an HPLC autosampler.[13] The choice of an automated system is to ensure high reproducibility and throughput.[13]

Materials:

  • Analyte solution (containing the primary amine)

  • Borate buffer (0.1 M, pH 9.5)

  • o-phthaldialdehyde (OPA) solution (10 mg/mL in methanol)

  • Chiral thiol solution (e.g., N-acetyl-L-cysteine, 20 mg/mL in methanol)

  • HPLC system with an autosampler capable of pre-column derivatization and a fluorescence detector.

  • Reversed-phase C18 column

Procedure (to be programmed into the autosampler):

  • Aspirate 20 µL of borate buffer into the sample loop.

  • Aspirate 10 µL of the OPA solution.

  • Aspirate 10 µL of the chiral thiol solution.

  • Aspirate 10 µL of the analyte solution.

  • Mix the reagents in the loop by aspirating and dispensing a small volume of air several times.

  • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at a controlled temperature.

  • Inject a portion of the reaction mixture onto the HPLC column.

HPLC Conditions:

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and water (with 0.1% formic acid)
Flow Rate1.0 mL/min
DetectionFluorescence (Excitation: 340 nm, Emission: 450 nm)

Derivatization for Gas Chromatography (GC) Analysis

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful analytical technique. However, the high polarity of amino alcohols like this compound makes them unsuitable for direct GC analysis.[5] Derivatization is therefore essential to increase their volatility and thermal stability.[14]

A common approach is silylation, where the active hydrogens of the amine and alcohol groups are replaced with trimethylsilyl (TMS) groups.[14] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

Protocol 4.1: Silylation of this compound for GC-MS Analysis

This protocol outlines the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The choice of MSTFA is due to the formation of volatile by-products that do not interfere with the analysis.[14]

Materials:

  • This compound

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • GC vial with a screw cap and septum

  • Heating block or oven

  • GC-MS system with a suitable capillary column

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of MSTFA to the vial.

  • Securely cap the vial and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS.

GC-MS Conditions:

ParameterValue
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line280 °C
Ion Source Temp230 °C
Mass Range50-550 amu

Conclusion

The derivatization of this compound is a cornerstone of modern organic synthesis and analytical chemistry. The ability to transform this simple, chiral molecule into a wide range of valuable derivatives underscores its importance as a versatile building block. The protocols and applications detailed in this guide provide a solid foundation for researchers to harness the full potential of this compound in their respective fields. The careful selection of derivatization strategy, guided by the specific application, is paramount to achieving the desired outcomes, be it the stereocontrolled synthesis of a complex pharmaceutical agent or the accurate determination of enantiomeric excess.

References

  • Chem-Impex. 2-Amino-1-phenylethanol. Available at: [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Methods in Ecology and Evolution, 13(3), 554-571. Available at: [Link]

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Publication Number 5980-1193EN. Available at: [Link]

  • PubChem. Phenylethanolamine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2009). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • Jochems, P., Schad, G. J., & Kraft, V. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC Europe, 31(7), 382-387. Available at: [Link]

  • Taylor & Francis Group. (2004). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions (Vol. 95). Available at: [Link]

  • McAdam, J., et al. (2003). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 7(3), 366-370. Available at: [Link]

  • Le, A. N. T., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. Available at: [Link]

  • Reddy, P. V., & Corey, E. J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5829-5832. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Chernobrovkin, M. G., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Molecules, 27(1), 238. Available at: [Link]

  • Avesis. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • Planchestainer, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4166-4176. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-10). Wiley-VCH. Available at: [Link]

  • Fukushima, T., et al. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 20(21), 5489. Available at: [Link]

  • Ianni, F., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4296. Available at: [Link]

Sources

Application Notes & Protocols: (S)-2-Amino-1-phenylethanol in Stereoselective Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (S)-2-Amino-1-phenylethanol in Complex Syntheses

This compound, a readily available and cost-effective chiral amino alcohol derived from the chiral pool, has emerged as a cornerstone in modern synthetic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a stereodefined backbone, makes it an exceptionally versatile building block. In the realm of multicomponent reactions (MCRs), where molecular complexity is generated in a single, convergent step, this chiral synthon offers a powerful strategy for introducing stereochemical control.

This guide provides an in-depth exploration of the application of this compound in MCRs, moving beyond simple procedural outlines to elucidate the underlying mechanistic principles that govern its stereodirecting influence. The protocols and insights presented herein are designed to be immediately applicable, enabling researchers to leverage this valuable tool for the efficient construction of enantiomerically enriched molecules, a critical task in pharmaceutical and agrochemical development.

Core Principle: How this compound Dictates Stereochemistry

The efficacy of this compound as a chiral auxiliary in MCRs stems from its ability to form transient chiral intermediates that bias the approach of subsequent reactants. The key mechanistic event is often the initial condensation of the amino group with a carbonyl compound (an aldehyde or ketone) to form a chiral imine or iminium ion.

The adjacent hydroxyl group is not a passive spectator. It can act as an internal nucleophile or participate in hydrogen bonding, effectively locking the conformation of the intermediate. This rigid, stereochemically defined environment forces the incoming nucleophile (e.g., an isocyanide or a carboxylic acid) to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer. This concept of substrate-induced diastereoselection is a recurring theme in the applications of this amino alcohol.

Application I: Diastereoselective Ugi-Type Synthesis of Peptidomimetics

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, enabling the rapid synthesis of α-acetamidoamides, which are valuable peptidomimetics. When this compound is employed as the amine component, it facilitates a highly diastereoselective variant of this reaction.

Mechanistic Rationale

The reaction proceeds through the initial formation of a chiral iminium ion from the condensation of this compound and an aldehyde. The subsequent stereoselective addition of the isocyanide and carboxylate is directed by the steric hindrance imposed by the phenyl group and the potential for intramolecular hydrogen bonding involving the hydroxyl group. This directs the incoming components to a specific face of the iminium ion, setting the stereochemistry of the final product.

Experimental Protocol: Synthesis of a Chiral N-Aryl-2-(phenylamino)acetamide Derivative

This protocol details a representative Ugi-type reaction for the synthesis of complex peptidomimetics.

Reagents & Materials:

  • This compound

  • Benzaldehyde

  • Acetic Acid

  • tert-Butyl isocyanide

  • Methanol (MeOH), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)

  • Column chromatography setup (Silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 137.2 mg).

  • Solvent Addition: Dissolve the starting material in anhydrous methanol (10 mL).

  • Component Addition: To the stirred solution, add benzaldehyde (1.0 mmol, 106.1 mg), followed by acetic acid (1.0 mmol, 60.1 mg).

  • Isocyanide Addition: After 10 minutes of stirring at room temperature, add tert-butyl isocyanide (1.0 mmol, 83.1 mg) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired diastereomerically enriched product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and assess its diastereomeric ratio.

Workflow Diagram: Ugi-Type Reaction

Ugi_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Dissolve this compound in Anhydrous Methanol B Add Aldehyde & Carboxylic Acid A->B C Stir for 10 min B->C D Add Isocyanide C->D E Stir at RT for 24-48h (Monitor by TLC) D->E F Concentrate under Reduced Pressure E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Workflow for the diastereoselective Ugi-type synthesis.

Application II: Synthesis of Chiral Oxazolidine Scaffolds via Passerini-Type Reactions

The Passerini three-component reaction (Passerini-3CR) typically involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. A fascinating and highly useful variant occurs when this compound is used. In this case, the amino alcohol acts as a bifunctional component, where the hydroxyl group partakes in the reaction, leading to the formation of chiral oxazolidine derivatives. These scaffolds are prevalent in many biologically active molecules.

Mechanistic Rationale

In this modified Passerini-type reaction, the aldehyde first reacts with the amino group of this compound to form a hemiaminal. This intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon, facilitated by the isocyanide. The stereochemistry of the starting amino alcohol directly translates into the stereochemistry of the resulting oxazolidine ring, often with high fidelity. The reaction essentially becomes a highly diastereoselective Aza-Passerini reaction.

Experimental Protocol: Synthesis of a Substituted (4S,5R)-2,5-diphenyloxazolidin-4-yl)methanol Derivative

Reagents & Materials:

  • This compound

  • Benzaldehyde (2 equivalents)

  • tert-Butyl isocyanide

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 137.2 mg) in anhydrous dichloromethane (20 mL).

  • Aldehyde Addition: Add benzaldehyde (2.0 mmol, 212.2 mg) to the solution and stir for 15 minutes at room temperature to facilitate imine formation.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 83.1 mg) dropwise to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Quenching & Workup: After the reaction is complete, quench with saturated aqueous NaHCO₃ solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral oxazolidine derivative.

  • Analysis: Confirm the structure and determine the diastereoselectivity of the product using NMR spectroscopy and chiral HPLC if necessary.

Data Summary: Representative MCRs with this compound
MCR TypeKey ReactantsProduct ClassTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
Ugi-typeAldehyde, Carboxylic Acid, IsocyanidePeptidomimetics70-90>95:5
Passerini-typeAldehyde, IsocyanideOxazolidines65-85>90:10
Petasis-typeAldehyde, Boronic Acid1,2-Amino Alcohols75-95>98:2

Note: Yields and d.r. are representative and can vary significantly based on the specific substrates and reaction conditions used.

Mechanism Diagram: Stereocontrol in Passerini-Type Reaction

Passerini_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization & Addition cluster_step3 Step 3: Rearrangement A This compound + Aldehyde (R-CHO) B Chiral Imine Intermediate A->B -H₂O C Intramolecular attack by -OH group B->C D Isocyanide Addition (Stereodirected) C->D E Intermediate Adduct D->E F Mumm Rearrangement E->F G Final Chiral Oxazolidine Product (High d.r.) F->G

Caption: Key mechanistic steps showing stereocontrol.

Conclusion and Future Outlook

This compound stands as a testament to the power of using chiral pool-derived synthons to solve complex stereochemical challenges. Its application in multicomponent reactions provides a robust and atom-economical pathway to enantiomerically enriched structures that are of high interest in medicinal chemistry and materials science. The protocols described herein serve as a validated starting point for researchers to explore these powerful transformations. Future developments will likely focus on expanding the scope of compatible reactants, developing catalytic versions of these reactions, and applying these methodologies to the synthesis of increasingly complex and biologically relevant target molecules.

References

  • Multicomponent Reactions in Organic Synthesis. (2021). Royal Society of Chemistry. [Link]

  • Recent advances in the Ugi reaction: new strategies, modifications, and applications. (2021). RSC Advances. [Link]

  • The Passerini Reaction. (2010). Chemical Reviews. [Link]

  • Stereoselective Synthesis of Oxazolidine Derivatives via a Three-Component Reaction. (2005). Organic Letters. [Link]

  • Chiral Amino Alcohols in Asymmetric Synthesis. (2003). Chemical Reviews. [Link]

  • The Petasis Reaction. (2010). Angewandte Chemie International Edition. [Link]

Application Notes and Protocols for the Scale-Up Synthesis of (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-2-Amino-1-phenylethanol in Pharmaceutical Development

This compound, also known as (S)-phenylglycinol, is a pivotal chiral building block in the pharmaceutical industry. Its structural motif is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), including therapeutics for cardiovascular diseases, neurological disorders, and infectious diseases. The precise stereochemistry of this amino alcohol is often critical for the biological activity and safety profile of the final drug substance. Consequently, the development of robust, efficient, and scalable synthetic routes to enantiomerically pure this compound is of paramount importance for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth analysis of various methodologies for the scale-up synthesis of this compound. We will delve into the mechanistic underpinnings and practical considerations of prominent synthetic strategies, including asymmetric chemical catalysis and biocatalysis. Each section is designed to offer not just a protocol, but a self-validating system of synthesis and analysis, grounded in established scientific principles and supported by authoritative references.

Strategic Approaches to the Enantioselective Synthesis of this compound

The synthesis of this compound on a larger scale necessitates a careful selection of the synthetic strategy, balancing factors such as enantioselectivity, yield, cost, safety, and environmental impact. The primary methodologies employed in industry and academia can be broadly categorized as follows:

  • Asymmetric Reduction of Prochiral Ketones: This is a highly effective strategy that involves the enantioselective reduction of an α-substituted acetophenone derivative. Two of the most powerful methods in this category are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

  • Biocatalysis: Leveraging the inherent stereoselectivity of enzymes, biocatalytic methods offer a green and highly specific route to the desired enantiomer. This can be achieved through the use of isolated enzymes (ketoreductases) or whole-cell systems.

  • Chiral Resolution: This classical approach involves the separation of a racemic mixture of 2-amino-1-phenylethanol. While effective, it is often less atom-economical as the undesired enantiomer is typically discarded or requires a separate racemization and recycling process.

The following sections will provide detailed protocols and insights into the most prominent and scalable of these approaches.

Part 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols, often with exceptional levels of stereocontrol.[1] The reaction utilizes a chiral oxazaborolidine catalyst, which, in the presence of a borane source, orchestrates the facial-selective delivery of a hydride to the ketone.[2][3] For the synthesis of this compound, a common and effective precursor is 2-chloroacetophenone. The resulting (S)-2-chloro-1-phenylethanol is then converted to the target amino alcohol via amination.

Mechanistic Rationale

The efficacy of the CBS reduction lies in the formation of a catalyst-borane complex that coordinates to the ketone in a sterically defined manner.[2] The chiral environment of the oxazaborolidine catalyst dictates that the larger substituent of the ketone orients away from the catalyst's chiral directing group, exposing one face of the carbonyl to intramolecular hydride delivery from the coordinated borane.[2] This highly organized transition state is the key to the reaction's high enantioselectivity.

Workflow for CBS Reduction and Subsequent Amination

cluster_0 Part 1A: Asymmetric Reduction cluster_1 Part 1B: Amination Ketone 2-Chloroacetophenone Reduction CBS Reduction (THF, -20°C to 0°C) Ketone->Reduction Catalyst (S)-Me-CBS Catalyst Catalyst->Reduction Borane BH3·SMe2 Borane->Reduction Chloroalcohol (S)-2-Chloro-1-phenylethanol Reduction->Chloroalcohol Workup1 Quench & Aqueous Workup Chloroalcohol->Workup1 PurifiedChloroalcohol Purified Chloroalcohol Workup1->PurifiedChloroalcohol Amination Nucleophilic Substitution (Methanol, RT) PurifiedChloroalcohol->Amination Ammonia Aqueous Ammonia Ammonia->Amination Aminoalcohol Crude this compound Amination->Aminoalcohol Workup2 Solvent Removal & Extraction Aminoalcohol->Workup2 FinalProduct Purified this compound Workup2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Detailed Protocol for Scale-Up Synthesis

Part 1A: (S)-2-Chloro-1-phenylethanol via CBS Reduction

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 100g scale)Molar Eq.
2-Chloroacetophenone532-27-4154.59 g/mol 100 g1.0
(S)-Methyl-CBS-oxazaborolidine (1M in Toluene)112022-81-8277.20 g/mol 65 mL (0.1 eq)0.1
Borane-dimethyl sulfide complex (BMS)13292-87-075.97 g/mol ~75 mL~1.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 1 L-
Methanol67-56-132.04 g/mol For quenching-
Saturated aq. NH4Cl12125-02-953.49 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol For extraction-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-

Safety Precautions:

  • 2-Chloroacetophenone: Toxic if swallowed or inhaled and causes severe skin burns and eye damage.[4][5] It is a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Borane-dimethyl sulfide complex (BMS): Flammable liquid and vapor.[6][7][8] Reacts violently with water to release flammable gases. It is toxic and causes skin and eye irritation.[7] All operations involving BMS must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.[9]

  • Anhydrous THF: Can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvent.

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge a suitable multi-neck reaction vessel equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with a solution of (S)-Methyl-CBS-oxazaborolidine (65 mL, 0.1 eq) in anhydrous THF (200 mL).

  • Catalyst Activation: Cool the solution to 0-5°C. Slowly add borane-dimethyl sulfide complex (~10 mL) to the catalyst solution. A slight exotherm may be observed. Stir for 15-20 minutes at this temperature to ensure the formation of the active catalyst-borane complex.[10]

  • Substrate Addition: In a separate flask, dissolve 2-chloroacetophenone (100 g, 1.0 eq) in anhydrous THF (300 mL). Transfer this solution to the dropping funnel.

  • Reduction Reaction: Cool the reactor contents to -20°C. Add the 2-chloroacetophenone solution dropwise to the activated catalyst mixture over a period of 1-2 hours, maintaining the internal temperature below -15°C.

  • Borane Addition: Concurrently or sequentially, add the remaining borane-dimethyl sulfide complex (~65 mL, ~1.0 eq) via a syringe pump or dropping funnel at a rate that maintains the internal temperature below -15°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -20°C to -10°C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Slowly and carefully quench the reaction by the dropwise addition of methanol at a low temperature (< 0°C) to decompose excess borane. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Add saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (S)-2-chloro-1-phenylethanol can be purified by flash column chromatography or used directly in the next step if purity is sufficient.

Part 1B: Amination to this compound

Procedure:

  • Dissolve the crude (S)-2-chloro-1-phenylethanol in methanol (500 mL) in a pressure-rated vessel.

  • Add a large excess of concentrated aqueous ammonia (e.g., 10-15 equivalents).

  • Seal the vessel and stir the mixture at room temperature for 48-72 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully vent the vessel and concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Part 2: Biocatalytic Synthesis using a Ketoreductase

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[11] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols.[12][13] For the synthesis of this compound, the direct reduction of 2-aminoacetophenone is an attractive and atom-economical approach.

Rationale for Biocatalytic Approach
  • High Enantioselectivity: Enzymes often exhibit near-perfect stereocontrol, leading to products with very high enantiomeric excess (ee).

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

  • Reduced Environmental Impact: This "green chemistry" approach avoids the use of hazardous reagents and heavy metal catalysts.

A study has demonstrated the successful transformation of 2-aminoacetophenone to this compound with high yield and enantioselectivity using resting cells of Arthrobacter sulfureus.[14][15]

Workflow for Whole-Cell Biocatalytic Reduction

cluster_0 Biocatalytic Reduction Substrate 2-Aminoacetophenone Reaction Whole-Cell Bioreduction (30°C, 6h) Substrate->Reaction Biocatalyst Arthrobacter sulfureus (Resting Cells) Biocatalyst->Reaction Cosubstrate Glucose (for cofactor regeneration) Cosubstrate->Reaction Buffer Potassium Phosphate Buffer (pH 7) Buffer->Reaction Product This compound Reaction->Product Workup Cell Removal & Extraction Product->Workup PurifiedProduct Purified Product Workup->PurifiedProduct

Caption: Workflow for the biocatalytic synthesis of this compound.

Detailed Protocol for Whole-Cell Bioreduction

Materials and Reagents:

ComponentConcentration/Amount
Arthrobacter sulfureus resting cells50 g (dry cell weight) per liter
2-Aminoacetophenone1 g/L
Glucose50 g/L
Potassium Phosphate Buffer50 mM, pH 7.0
Antifoaming agentAs needed
Ethyl AcetateFor extraction

Procedure:

  • Biocatalyst Preparation: Cultivate Arthrobacter sulfureus under suitable conditions to generate sufficient biomass. Harvest the cells by centrifugation and wash with buffer to prepare the resting cell suspension.

  • Reaction Setup: In a temperature-controlled bioreactor, prepare the reaction medium consisting of 50 mM potassium phosphate buffer (pH 7.0) and glucose (50 g/L).

  • Cell Suspension: Suspend the Arthrobacter sulfureus resting cells in the reaction medium to a final concentration of 50 g (dry cell weight) per liter.

  • Substrate Addition: Add 2-aminoacetophenone to a final concentration of 1 g/L. The substrate can be added as a solution in a water-miscible organic solvent to aid dissolution, but the final solvent concentration should be kept low to avoid enzyme denaturation.

  • Reaction Conditions: Maintain the reaction at 30°C with gentle agitation to ensure adequate mixing. Control the pH at 7.0.

  • Monitoring and Completion: The reaction progress can be monitored by taking samples periodically, separating the cells, and analyzing the supernatant by HPLC. The reaction is typically complete within 6 hours.[15]

  • Work-up: Once the reaction is complete, remove the cells by centrifugation or filtration.

  • Extraction and Purification: Extract the clarified reaction broth with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or chromatography.

Expected Outcome: This biocatalytic method has been reported to produce this compound with a yield of 75% and an enantiomeric excess of >99%.[15]

Part 3: Analytical Methods for Quality Control

A critical component of any synthesis, particularly for chiral molecules, is the robust analytical methodology to confirm the identity, purity, and enantiomeric excess of the final product.

Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the enantiomeric purity of chiral compounds.[16] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of amino alcohol enantiomers.

Protocol for Chiral HPLC Analysis:

  • Column: Chiralcel® OD-H (or equivalent polysaccharide-based column)

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol), typically in a ratio of 95:5 (v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm)

  • Temperature: Ambient or controlled at 25°C

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample and the racemic standard. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Part 4: Scale-Up Considerations and Challenges

Transitioning a synthetic protocol from the laboratory to a pilot or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.[11]

  • Thermal Management: The CBS reduction with borane is exothermic. On a large scale, efficient heat removal is critical to maintain the optimal reaction temperature and prevent side reactions or a runaway reaction. The rate of addition of reagents must be carefully controlled.

  • Reagent Handling: The large-scale handling of pyrophoric and water-sensitive reagents like borane-dimethyl sulfide requires specialized equipment and stringent safety protocols, including the use of inert gas blanketing and dedicated transfer lines.[9]

  • Catalyst Activity and Loading: On a larger scale, minimizing the catalyst loading becomes economically significant. However, reducing the catalyst concentration can sometimes lead to a decrease in enantioselectivity. Process optimization is key to finding the right balance.

  • Work-up and Product Isolation: Large-volume extractions and purifications can be cumbersome. For scale-up, crystallization is often preferred over chromatography for product isolation and purification due to its cost-effectiveness and scalability.

  • Bioprocess Scale-Up: For the biocatalytic route, challenges include maintaining sterility, ensuring adequate oxygen transfer for cell growth (if applicable), and consistent biocatalyst performance. Downstream processing to isolate the product from the aqueous broth also requires careful design.

Conclusion

The synthesis of this compound is a well-established yet continually evolving field. Both asymmetric chemical catalysis and biocatalysis offer highly effective and scalable routes to this important chiral intermediate. The choice of method will depend on a variety of factors including the desired scale, available equipment, cost considerations, and "green chemistry" objectives. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to successfully implement and scale up the synthesis of this compound, ensuring the production of high-quality material for pharmaceutical innovation.

References

  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]

  • Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. (n.d.). Request PDF. Retrieved from [Link]

  • The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Transformation of 2-aminoacetophenone to this compound by Arthrobacter sulfureus. (n.d.). ResearchGate. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • Zhao, G., Sun, W., & Wang, J. (2007). Transformation of 2-aminoacetophenone to this compound by Arthrobacter sulfureus. Biotechnology Letters, 29(10), 1531–1534.
  • MDPI. (n.d.). Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. Retrieved from [Link]

  • Organic Process Research & Development. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones.
  • YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis. Retrieved from [Link]

  • PubMed. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]

  • Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • Charkit. (n.d.). Material Safety Data Sheet: 2-Chloroacetophenone. Retrieved from [Link]

  • LCGC International. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • PubMed. (2018). Challenges and Opportunities in DNA-based Asymmetric Catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. Retrieved from [Link]

  • Nobel Prize. (n.d.). Ryoji Noyori - Nobel Lecture. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2019, February 27). Safe Handling of Boranes at Scale. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Application Notes and Protocols: (S)-2-Amino-1-phenylethanol in Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Chiral Amino Alcohols in Continuous Flow Synthesis

(S)-2-Amino-1-phenylethanol, also known as (S)-phenylalaninol, is a cornerstone chiral building block in the pharmaceutical industry. Its vicinal amino alcohol motif is a key structural feature in numerous active pharmaceutical ingredients (APIs), including antivirals, antidepressants, and cardio-selective beta-adrenergic agonists.[1][2] The stereochemistry at the hydroxyl-bearing carbon is often critical for biological activity, making enantiomerically pure this compound an invaluable starting material.[] Traditionally, the synthesis of such chiral intermediates has relied on batch processing, which can present challenges in terms of scalability, safety, and consistency.

The advent of flow chemistry offers a paradigm shift in the synthesis of chiral APIs and their intermediates.[4][5] By conducting reactions in continuous-flow reactors, we can achieve precise control over reaction parameters such as temperature, pressure, and residence time. This leads to enhanced reaction efficiency, improved safety profiles, and greater product consistency.[4] This application note provides a detailed exploration of the synthesis and utility of this compound within a continuous flow paradigm, offering both a protocol for its on-demand synthesis and an example of its subsequent use in a continuous downstream derivatization.

Part 1: Continuous Asymmetric Synthesis of this compound via Catalytic Hydrogenation

The asymmetric reduction of α-amino ketones is a powerful strategy for the synthesis of chiral β-amino alcohols.[6] Translating this methodology to a continuous flow process not only enhances safety by minimizing the volume of reactive intermediates at any given time but also allows for the efficient screening of catalysts and reaction conditions. This section details a protocol for the continuous asymmetric hydrogenation of 2-amino-1-phenylethanone to yield this compound using a packed-bed reactor containing an immobilized chiral catalyst.

Causality Behind Experimental Choices:
  • Immobilized Catalyst: The use of a heterogeneous catalyst, where the chiral ligand and metal are immobilized on a solid support, is central to this flow protocol. It simplifies product purification by eliminating the need for catalyst removal from the product stream and enables the continuous reuse of the expensive chiral catalyst.

  • Packed-Bed Reactor: A packed-bed reactor is chosen for its straightforward design and scalability. It allows for a high catalyst loading and efficient mass transfer between the liquid phase (substrate) and the solid phase (catalyst).

  • Hydrogenation: Asymmetric hydrogenation is a well-established and atom-economical method for the creation of chiral centers.[7] The use of molecular hydrogen as the reductant is environmentally benign.

Experimental Workflow Diagram:

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection & Analysis P1 Substrate Pump (2-amino-1-phenylethanone in THF) Mix Gas-Liquid Mixer (T-junction) P1->Mix P2 Hydrogen Source (H2 Cylinder) MFM Mass Flow Controller P2->MFM MFM->Mix Reactor Packed-Bed Reactor (Immobilized Chiral Rh-Catalyst) Mix->Reactor Online_IR In-line IR Spectroscopy (Reaction Monitoring) Reactor->Online_IR BPR Back-Pressure Regulator Collect Product Collection BPR->Collect Online_IR->BPR G cluster_0 Reagent Delivery cluster_1 Reaction & Quenching cluster_2 Collection P1 Pump A (this compound & Base in Acetonitrile) Mix1 Mixer 1 (T-junction) P1->Mix1 P2 Pump B (Benzyl Bromide in Acetonitrile) P2->Mix1 P3 Pump C (Quenching Solution) Mix2 Mixer 2 (T-junction) P3->Mix2 Reactor Microreactor (Heated) Mix1->Reactor Reactor->Mix2 BPR Back-Pressure Regulator Mix2->BPR Collect Product Collection BPR->Collect

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-1-phenylethanol. This valuable chiral building block is crucial in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, particularly via the asymmetric reduction of 2-aminoacetophenone derivatives. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions and achieve high yields and enantioselectivity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most frequent and specific problems encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer:

Low yields in the asymmetric reduction of a prochiral ketone like 2-aminoacetophenone can be attributed to several factors. Let's break them down systematically.

  • Reagent and Solvent Quality: The purity of your starting materials and the dryness of your solvents are paramount.

    • 2-Aminoacetophenone: Ensure your starting ketone is of high purity, as impurities can poison the catalyst.

    • Borane Source: Borane complexes, such as borane-dimethyl sulfide (BH₃·SMe₂), are sensitive to air and moisture.[1] Use a fresh bottle or titrate an older one to determine its active concentration. Water will rapidly decompose the borane reagent, leading to a significant drop in yield.

    • Solvents: Anhydrous solvents, typically THF, are critical. Use freshly distilled or commercially available anhydrous solvents and handle them under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Activity and Loading: The chiral catalyst, most commonly a Corey-Bakshi-Shibata (CBS) catalyst, is the heart of the asymmetric induction and is also sensitive.[2][3]

    • Handling: CBS catalysts are susceptible to degradation from air and moisture. Ensure it is stored and handled under an inert atmosphere.

    • Catalyst Loading: While catalytic, an insufficient amount will lead to an incomplete reaction. A typical starting point is 5-10 mol%.[4] Increasing the catalyst loading can sometimes improve conversion, but this should be balanced against the cost.

  • Reaction Temperature: Temperature control is crucial for both yield and enantioselectivity.

    • Too High: Elevated temperatures can lead to side reactions and decomposition of the catalyst and reducing agent, ultimately lowering the yield.[1]

    • Too Low: While generally favoring selectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Reaction Monitoring and Time:

    • Incomplete Reaction: If you are isolating unreacted starting material, the reaction may not have gone to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). If the reaction stalls, it may point to reagent or catalyst decomposition.

    • Extended Reaction Times: Prolonged reaction times can sometimes lead to the formation of byproducts or degradation of the desired product.

Actionable Steps to Improve Yield:

  • Verify Reagent Quality: Use fresh, high-purity 2-aminoacetophenone and borane-dimethyl sulfide.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents under an inert atmosphere.

  • Optimize Catalyst Loading: Start with 10 mol% of the (S)-CBS catalyst and adjust as necessary based on reaction conversion.

  • Control Temperature: Maintain a low reaction temperature, typically between -30°C to 0°C, to balance reactivity and selectivity.[4]

  • Monitor Reaction Progress: Actively monitor the reaction to determine the optimal reaction time and ensure completion.

Question 2: The enantiomeric excess (ee) of my this compound is poor. How can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Poor ee is often linked to the following factors:

  • Catalyst Choice and Integrity:

    • The structure of the oxazaborolidine catalyst significantly influences enantioselectivity. The (S)-proline-derived CBS catalyst is commonly used to produce the (S)-alcohol.[5]

    • As mentioned, catalyst degradation due to improper handling will severely compromise its ability to induce asymmetry.

  • Reaction Temperature: This is one of the most critical parameters for enantioselectivity.

    • Lower is Better: Generally, lower reaction temperatures lead to a more organized transition state, enhancing the energy difference between the two diastereomeric transition states and thus improving the enantiomeric excess.[1]

  • Rate of Addition: The rate at which the ketone substrate is added to the mixture of the catalyst and borane can be crucial.

    • Slow Addition: A slow, dropwise addition of the ketone solution helps to maintain a low concentration of the ketone relative to the catalyst-borane complex. This ensures that the catalyzed reduction pathway is favored over the non-catalyzed background reduction, which would produce a racemic mixture.

  • Solvent Effects: The choice of solvent can influence the catalyst's conformation and, consequently, its stereodirecting ability.

    • THF is Standard: Tetrahydrofuran (THF) is the most common and generally optimal solvent for CBS reductions. Other coordinating solvents might interfere with the catalyst-borane complex.

Actionable Steps to Improve Enantioselectivity:

  • Use a High-Quality Catalyst: Ensure your CBS catalyst is from a reputable source and has been stored and handled correctly.

  • Lower the Reaction Temperature: Experiment with temperatures in the range of -40°C to -20°C.

  • Slow Substrate Addition: Add the 2-aminoacetophenone solution dropwise over a prolonged period (e.g., 1-2 hours) to the pre-formed catalyst-borane complex.

  • Stick with Anhydrous THF: Unless you have a specific reason to deviate, anhydrous THF is the recommended solvent.

Question 3: I am observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?

Answer:

The formation of side products can complicate purification and reduce the overall yield. Common side products in this reaction include:

  • Racemic 2-Amino-1-phenylethanol: This arises from the non-catalyzed reduction of the ketone by the borane reagent.[6] As discussed, this can be minimized by ensuring the catalyzed reaction is significantly faster, which is achieved through slow addition of the ketone at low temperatures.

  • Over-reduction Products: While less common for this specific substrate under standard conditions, borane is a powerful reducing agent. Depending on the protecting group strategy for the amine, over-reduction could be a possibility.

  • Products from Impurities: Impurities in the starting material can lead to a variety of side products.

Minimization Strategies:

  • Prioritize the Catalyzed Pathway: Employ the slow addition and low-temperature protocols mentioned previously to favor the asymmetric reduction.

  • Stoichiometry Control: Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the ketone, but avoid a large excess which might promote side reactions.

  • Purify Starting Materials: If side products persist, consider purifying the 2-aminoacetophenone starting material before the reaction.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and optimization process.

Q1: What is the mechanism of the CBS reduction and why is it so effective?

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones.[3] The key to its success lies in the formation of a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[2] The mechanism involves the Lewis acidic boron of the catalyst activating the ketone, while the Lewis basic nitrogen activates the borane.[3] This dual activation brings the reactants into a well-defined, chiral transition state, facilitating a highly stereoselective hydride transfer from the borane to the ketone.[5]

Q2: Are there alternative methods for preparing enantiopure this compound?

Yes, several other methods exist, each with its own advantages and disadvantages. These include:

  • Resolution of racemic 2-Amino-1-phenylethanol: This involves using a chiral resolving agent, such as di-O-p-toluoyltartaric acid, to form diastereomeric salts that can be separated by crystallization.[7][8] This method can be effective for large-scale production but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.[7]

  • Ring-opening of enantiopure styrene oxide: The reaction of (S)-styrene oxide with ammonia can yield this compound.[7] However, this reaction can suffer from regioselectivity issues, sometimes producing the 2-amino-2-phenylethanol isomer.[9]

  • Reduction of (S)-mandelamide: (S)-mandelamide, derived from (S)-mandelic acid, can be reduced to the target amino alcohol.[7] However, achieving complete reduction without racemization can be challenging.[8]

Q3: How should I properly quench the reaction and work up the product?

Proper quenching and workup are crucial for safety and for isolating the product in good purity.

  • Quenching: After the reaction is complete, it must be quenched to destroy any excess borane reagent. This is typically done by the slow, dropwise addition of methanol at a low temperature (e.g., 0°C).[1] This is an exothermic process and should be performed with caution.

  • Workup: Following the quench, an acidic workup (e.g., with 1N HCl) is often employed to protonate the resulting alkoxide and to facilitate the separation of the product.[1] The aqueous layer is then extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is often purified by crystallization of its salt (e.g., the hydrochloride salt) or by flash column chromatography on silica gel to yield the pure, free amino alcohol.[10]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Enantioselectivity
ParameterConditionExpected Impact on YieldExpected Impact on ee (%)Rationale
Temperature -30°C vs. 0°CHigher at 0°C (faster rate)Higher at -30°CLower temperatures favor a more ordered transition state, enhancing selectivity.[1][4]
Catalyst Loading 5 mol% vs. 10 mol%Higher at 10 mol%Generally higher at 10 mol%Ensures the catalyzed pathway dominates over the background racemic reduction.[4]
Rate of Addition Fast vs. Slow (dropwise)May be slightly lower with slow additionSignificantly higher with slow additionMaintains a low substrate concentration, favoring the catalyzed reaction.
Solvent Anhydrous THF vs. THF with 1% H₂OSignificantly lower with H₂OSignificantly lower with H₂OWater decomposes the borane reagent and can interfere with the catalyst.[1]

Experimental Protocols

General Protocol for the Asymmetric Reduction of 2-Aminoacetophenone

This is a representative protocol and should be adapted and optimized for your specific substrate and scale.

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add (S)-Me-CBS solution (1.0 M in toluene, 0.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Borane Addition: Cool the solution to 0°C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq.) dropwise while maintaining the temperature below 5°C. Stir the mixture for 15 minutes at 0°C.

  • Substrate Addition: In a separate flask, dissolve 2-aminoacetophenone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the reaction temperature at the desired setpoint (e.g., -20°C).

  • Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress using TLC.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at 0°C.

  • Workup: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Visualization

Workflow for Optimizing the CBS Reduction

The following diagram illustrates the logical workflow for troubleshooting and optimizing the asymmetric reduction of 2-aminoacetophenone.

G Start Start: Low Yield or ee% CheckReagents Step 1: Verify Reagent & Solvent Quality Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions CheckReagents->CheckConditions Reagents OK OptimizeTemp Lower Temperature (-20°C to -40°C) CheckConditions->OptimizeTemp Conditions Suboptimal CheckCatalyst Step 3: Evaluate Catalyst Performance CheckConditions->CheckCatalyst Conditions OK SlowAddition Implement Slow Substrate Addition OptimizeTemp->SlowAddition SlowAddition->CheckCatalyst IncreaseLoading Increase Catalyst Loading (5-10 mol%) CheckCatalyst->IncreaseLoading Catalyst OK, but conversion incomplete AnalyzeResults Analyze Yield & ee% IncreaseLoading->AnalyzeResults AnalyzeResults->Start Re-evaluate Success Optimized Conditions Achieved AnalyzeResults->Success High Yield & ee%

Sources

Technical Support Center: (S)-2-Amino-1-phenylethanol Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with (S)-2-Amino-1-phenylethanol and its common regioisomer (S)-2-Amino-2-phenylethanol (L-Phenylglycinol) .

Critical Nomenclature Warning: In chemical catalogs, these two isomers are frequently conflated.

  • Target A (The Auxiliary): (S)-2-Amino-2-phenylethanol (derived from L-Phenylglycine).[1][2][3] Used as a chiral auxiliary (e.g., Evans auxiliary).[2]

  • Target B (The Neuro-Precursor): this compound (derived from styrene oxide or 2-aminoacetophenone).[1][2][3] Related to adrenergic agonists.[1][2]

This guide primarily focuses on Target A (Phenylglycinol) as it is the most common "tool" compound in drug development, but provides distinct biocatalytic routes for Target B.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Synthesis, Purification, and Analytical Validation

Part 1: Synthesis & Reaction Optimization[1][2][3]

Protocol A: Chemical Reduction of (S)-Phenylglycine

Target: (S)-2-Amino-2-phenylethanol (L-Phenylglycinol) Method: NaBH₄/I₂ System (Safer alternative to LiAlH₄)[1][2][3]

The Logic: While Lithium Aluminum Hydride (LiAlH₄) is the textbook reagent, it is notoriously dangerous on scale and prone to "clumping," which traps unreacted starting material.[4] The Sodium Borohydride/Iodine (NaBH₄/I₂) system generates borane (in situ) which selectively reduces the amino acid carboxylate without the pyrophoric risks of LiAlH₄.[2]

Troubleshooting The Reaction

Q: My yield is stuck at ~50%, and the reaction mixture is a thick paste. What is happening? A: This is a mechanical issue, not a chemical one. The borane-amine complex formed during reduction is highly viscous.[1][2][3]

  • The Fix: Use THF (Tetrahydrofuran) as the solvent and ensure vigorous mechanical stirring (overhead stirrer recommended for >10g scale).[2]

  • Crucial Step: You must perform a Methanol Quench followed by a strong base reflux.[1][2] The initial product is a borane-amine adduct.[1][2][3] It must be broken to release the free amine.

    • Action: After the reduction, add MeOH slowly to destroy excess hydride. Then, add 20% KOH and reflux for 2-4 hours. Without this reflux, the boron stays coordinated to the nitrogen, preventing extraction.

Q: I see significant racemization (ee% drops to <90%). A: Racemization in this reduction is rare but occurs if the temperature spikes during the iodine addition.

  • Mechanism: Exothermic generation of HI can cause transient racemization at the alpha-carbon.[1][2]

  • The Fix: Cool the NaBH₄/THF suspension to 0°C. Add Iodine (dissolved in THF) dropwise over 60 minutes. Maintain internal temperature <10°C during addition.

Protocol B: Biocatalytic Cascade

Target: this compound (The Regioisomer) Method: Transaminase (TA) / Alcohol Dehydrogenase (ADH) Cascade[1][2][3]

The Logic: Synthesizing the "1-phenyl" isomer chemically often requires opening styrene oxide, which yields a messy mixture of regioisomers.[3] Biocatalysis is the only way to get 100% regioselectivity.

Troubleshooting The Bio-Route

Q: The reaction stalls at 50-60% conversion. Is the enzyme dead? A: Likely not. Transaminases suffer from unfavorable thermodynamic equilibrium, especially when using alanine as the amine donor (coproduct pyruvate inhibits the enzyme).

  • The Fix: Switch to Isopropylamine (IPA) as the amine donor if your Transaminase tolerates it.[2] The coproduct is acetone, which is volatile and drives equilibrium forward.

  • Alternative: Use a Lactate Dehydrogenase (LDH) coupled system to remove pyruvate (converting it to lactate), pulling the equilibrium to completion.[2][3]

Q: My enzyme precipitates immediately upon adding the substrate. A: 2-Aminoacetophenone (the substrate) and the product are hydrophobic and can denature enzymes at high concentrations.[2]

  • The Fix: Use a Biphasic System or Resin Adsorption (ISPR) .[2][5] Add a layer of n-heptane or use Amberlite XAD-4 resin in the reactor.[1][2][3] This acts as a "reservoir," keeping the aqueous concentration of the toxic organic compounds low while constantly feeding the enzyme.

Part 2: Purification & Isolation Logic[1][3]

The Challenge: Amino alcohols are "amphipathic nightmares." They are soluble in water (due to the amine/alcohol) and organic solvents (due to the phenyl ring), making extraction difficult.[2]

Troubleshooting Workup

Q: I have a persistent emulsion during extraction. It won't separate. A: This is caused by the surfactant nature of the amino alcohol at neutral pH.

  • The Fix: "Salting Out" is mandatory. Saturate the aqueous phase with NaCl.

  • pH Control: Adjust the aqueous phase to pH 12-13 using NaOH pellets before extraction. The amine must be fully deprotonated to move into the organic phase (DCM or CHCl₃).[2]

  • Technique: Do not shake the separatory funnel vigorously. Swirl gently for 2 minutes.

Q: The product is oiling out instead of crystallizing. A: (S)-Phenylglycinol is hygroscopic.[1][2] Traces of water prevent crystallization.[2]

  • The Fix: Dry the organic phase with Na₂SO₄, then evaporate.[6] Dissolve the residue in a minimum amount of hot Toluene or Ethyl Acetate/Hexane (1:1) .[2] Seed with a pure crystal if available.[1][2] If it oils out again, re-evaporate with toluene (azeotropic drying) to remove residual moisture.[2]

Visualization: Workup Decision Matrix

WorkupLogic Start Crude Reaction Mixture Quench Quench (MeOH then KOH Reflux) Start->Quench Evap Remove Volatiles (THF/MeOH) Quench->Evap Resuspend Resuspend in Water (pH > 12) Evap->Resuspend Extract Extract with DCM x3 Resuspend->Extract Emulsion Emulsion Formed? Extract->Emulsion Salt Add NaCl (Sat.) + Gentle Swirl Emulsion->Salt Yes Dry Dry Organic (Na2SO4) Emulsion->Dry No Salt->Dry Cryst Recrystallize (Toluene) Dry->Cryst

Caption: Logical flow for the isolation of amino alcohols, prioritizing emulsion management and pH control.

Part 3: Analytical Validation (HPLC)

Q: Which column separates the enantiomers? A: Standard C18 columns will not work. You need polysaccharide-based Chiral Stationary Phases (CSPs).[1][2][3][7][8]

Recommended Methods:

VariableMethod A (Normal Phase)Method B (Polar Organic)
Column Chiralpak AD-H or IAChiralpak IC
Mobile Phase Hexane : IPA (90:[1][2][3]10)Acetonitrile : MeOH (95:[1][2][3]5)
Additive (Critical) 0.1% Diethylamine (DEA) 0.1% DEA + 0.1% TFA
Why? DEA masks silanols to prevent tailing.[1][2][3]Salt formation improves peak shape.[1][2]
Detection UV @ 254 nm (Phenyl ring)UV @ 210 nm

Q: My peaks are tailing badly. A: Amino alcohols interact strongly with residual silanols on the silica support.

  • The Fix: You must add a basic modifier. Diethylamine (DEA) or Triethylamine (TEA) at 0.1% is non-negotiable.[1][2][3] If using Chiralpak IC, you can use a "double modifier" (DEA + Trifluoroacetic acid) to sharpen peaks further.[2]

Detailed Protocol: Reduction of (S)-Phenylglycine[1][2][3]

Objective: Synthesis of (S)-2-Amino-2-phenylethanol (Target A). Scale: 10g Input.

  • Setup: Flame-dry a 500mL 3-neck flask. Equip with overhead stirrer, reflux condenser, and addition funnel. Flush with Nitrogen.[1][2]

  • Charge: Add NaBH₄ (1.25 equiv) and dry THF (150 mL) . Cool to 0°C.[1][2][3][6]

  • Substrate: Add (S)-Phenylglycine (10g, 1.0 equiv) in one portion. (Note: It will not dissolve yet).[1][2][3]

  • Activation: Dissolve Iodine (1.0 equiv) in THF (50 mL). Add dropwise over 1 hour. Caution: H₂ gas evolution.[3]

  • Reaction: Once addition is complete and gas evolution ceases, heat to reflux (66°C) for 12-18 hours. The solution should become clear/colorless.

  • Quench (The "Fieser" Modification):

    • Cool to Room Temp.[1][2]

    • Add Methanol carefully until bubbling stops (destroys excess hydride).[1][2][3]

    • Evaporate solvent to a white paste.[1][2][6]

  • Hydrolysis: Add 20% aq KOH (100 mL) . Reflux for 4 hours. (Critical for breaking the B-N bond).

  • Extraction: Cool. Extract with DCM (3 x 100 mL) .

  • Finish: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Toluene.

References

  • Chemical Reduction Protocol: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568-3571.[3]

  • Biocatalytic Cascade: Rinnenthal, F., & Weuster-Botz, D. "Continuous production of chiral amino alcohols." Applied Microbiology and Biotechnology, 76, 1223-1230. [1][2][3]

  • Analytical Methods: "Chiral Separation of Amino Alcohols." Daicel Chiral Technologies Application Guide.

  • Safety & Handling: "Sodium Borohydride/Iodine System Safety Profile." Organic Syntheses, Coll.[9] Vol. 10, p.423.

Sources

Stability of (S)-2-Amino-1-phenylethanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Amino-1-phenylethanol (S-APE)

Status: Active Ticket ID: S-APE-STAB-001 Assigned Specialist: Senior Application Scientist[1][2]

Introduction

Welcome to the Technical Assistance Center for this compound (CAS: 2549-14-6).[1][2] This guide addresses the stability and reactivity challenges inherent to chiral 1,2-amino alcohols. S-APE acts as a bifunctional nucleophile (amine and alcohol) with a benzylic stereocenter, making it susceptible to three primary failure modes: racemization , acyl migration , and oxidation .

Module 1: Critical Stability Profile

This module visualizes the chemical vulnerabilities of S-APE.[1][2] Understanding these pathways is prerequisite to troubleshooting low yields or enantiomeric excess (ee) erosion.[2]

StabilityMap cluster_legend Legend SAPE This compound (Active Reagent) Racemate Racemic Mixture (via Benzylic Carbocation) SAPE->Racemate Strong Acid / Heat (SN1 Pathway) Ketone 2-Aminoacetophenone (Oxidation Product) SAPE->Ketone Oxidizing Agents (Air/Metal ions) Carbamate Carbamate Salt (CO2 Adduct) SAPE->Carbamate Atmospheric CO2 (Prolonged Exposure) Styrene Styrene Derivatives (Elimination) SAPE->Styrene Dehydration (Strong Acid) key1 Blue: Target Compound key2 Red: Irreversible Degradation key3 Yellow: Reversible Impurity

Figure 1: Degradation topology of this compound showing primary sensitivity vectors: Acid-catalyzed racemization/elimination and oxidative instability.[1][2]

Module 2: Storage & Handling (Pre-Reaction)

Q: My sample has developed a white crust on the surface. Is it degraded? A: Likely, but reversibly. Amino alcohols are hygroscopic and basic. They react with atmospheric


 to form carbamate salts (zwitterionic species).[2]
  • Diagnosis: The crust is often insoluble in dry ether but soluble in water.

  • Recovery Protocol: Dissolve the solid in a minimum amount of mild base (e.g., 1M NaOH) and extract with Dichloromethane (DCM). Dry over

    
     and concentrate.
    
  • Prevention: Store under Argon/Nitrogen atmosphere at 2–8°C.

Q: Can I store S-APE in solution? A: Not recommended for long periods. [1][2]

  • Chlorinated Solvents (DCM/Chloroform): Avoid.[2][3][4][5] Over time, the amine can react with the solvent (alkylation) or trace HCl in chloroform can induce racemization.

  • Alcohols (MeOH/EtOH): Stable for short-term (days) at -20°C.[1][2]

  • Best Practice: Store as a solid. If solution storage is mandatory, use anhydrous THF or Toluene at -20°C.[1][2]

Module 3: Reaction Conditions & Troubleshooting

Scenario A: Acylation Reactions (Amide vs. Ester)

Q: I attempted to N-acylate S-APE, but NMR shows a mixture of products. What happened? A: You are likely experiencing


 Acyl Migration .
In acidic media, the amide oxygen attacks the alcohol carbon (or vice versa via a 5-membered intermediate), causing the acyl group to "hop" between the nitrogen and oxygen.

Migration NAcyl N-Acyl Derivative (Kinetic Product) Inter 5-Membered Oxazolidine Intermediate NAcyl->Inter Acid Catalysis OAcyl O-Acyl Derivative (Acidic Conditions) Inter->OAcyl Equilibrium Shift

Figure 2: Mechanism of Acyl Migration.[1][2]


-acyl forms are generally stable in neutral/basic conditions.[1][2] Acid promotes migration to the 

-acyl form.[1][2]

Troubleshooting Protocol:

  • Check pH: Ensure your reaction remains basic (

    
    ).
    
  • Quench: Do not use strong acid (HCl) to quench the reaction. Use saturated

    
     or water.[2]
    
  • Reversion: If you observe the

    
    -acyl impurity, treat the crude mixture with mild base (e.g., 
    
    
    
    in MeOH) to force the migration back to the thermodynamically stable
    
    
    -acyl form [1].[2]
Scenario B: Low Yields in Acidic Workups

Q: I used 1M HCl to wash my organic phase, and my product disappeared. A: S-APE is an amine.[1][2] It forms a water-soluble hydrochloride salt.[1][2]

  • The Mistake: Washing the organic layer with acid extracts the product into the aqueous waste.

  • The Fix:

    • Check your aqueous waste stream.[2]

    • Basify the aqueous layer to pH 10–11 (using NaOH).

    • Extract 3x with DCM or Ethyl Acetate.[2]

    • The product will return to the organic phase.

Scenario C: Loss of Optical Purity (ee Erosion)[2]

Q: My product has 80% ee, but the starting material was 99% ee. A: This suggests Benzylic Racemization . The C1 carbon is benzylic. If a carbocation forms at this position (via


 pathway), stereochemical information is lost.
  • Risk Factors:

    • High temperatures (>80°C).[2]

    • Strong Lewis Acids (e.g.,

      
      , 
      
      
      
      ).
    • Protic acids (e.g.,

      
      ).
      
  • Solution: Switch to kinetic resolution conditions or lower temperatures. Avoid pathways that generate stable benzylic carbocations.[2]

Module 4: Analytical Troubleshooting

Table 1: HPLC Method Development for Enantiomeric Purity

ParameterRecommendationRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)Proven separation of phenyl-alcohol motifs [2].[1][2]
Mobile Phase Hexane : IPA (90:10 to 85:[2]15) + 0.1% DEA Diethylamine (DEA) masks silanol interactions, sharpening the amine peak.
Flow Rate 0.5 - 1.0 mL/minStandard flow for resolution.[1][2]
Detection UV @ 210 nm or 254 nmPhenyl ring absorption.[2]
Common Issue Tailing PeaksCause: Interaction between free amine and column silica.[2] Fix: Increase DEA to 0.1% or 0.2%.

Q: Can I determine ee without a chiral column? A: Yes, via Mosher's Acid Derivatization . React S-APE with (R)-(-)-MTPA-Cl.[1][2] The resulting diastereomers can be distinguished via standard


 NMR or 

NMR.
  • Note: Ensure complete conversion to avoid kinetic resolution effects during the derivatization itself.

References

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.[2]

  • Sigma-Aldrich. (n.d.).[1] Astec CHIROBIOTIC T Chiral HPLC Columns Application Note. Merck KGaA.

  • PubChem. (n.d.).[2] Compound Summary: this compound.[1][2][6] National Library of Medicine.

  • Karakas, E., et al. (2011). Subunit arrangement and phenylethanolamine binding in GluN1/GluN2B NMDA receptors. Nature, 475, 249-253.[1][2] [2]

Sources

Removal of (S)-2-Amino-1-phenylethanol auxiliary post-reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Reaction Removal of (S)-2-Amino-1-phenylethanol

Case ID: AUX-REM-002-PhGly[1][2]
Executive Summary

This compound (and its analog phenylglycinol) serves as a robust chiral auxiliary for the asymmetric synthesis of amines, amino acids, and heterocyclic compounds.[1][2] However, its removal—specifically the cleavage of the benzylic C–N bond—is a notorious bottleneck in process chemistry.[2] While standard hydrogenolysis is the textbook solution, real-world applications frequently encounter catalyst poisoning, incomplete conversion, or over-reduction of the target molecule.[2]

This guide moves beyond basic textbook protocols to address the "why" and "how" of recalcitrant auxiliary removal, designed for the bench scientist facing a stalled reaction.

Module 1: The Standard Protocol (The "Happy Path")

Use this protocol as your baseline. If this fails, proceed immediately to Module 2.

The cleavage of the this compound moiety relies on the hydrogenolytic lability of the benzylic C–N bond.[1][2] Unlike simple benzyl groups, the adjacent hydroxyl group can sometimes facilitate coordination, but it can also complicate steric access to the catalyst surface.[2]

Optimized Hydrogenolysis Workflow
ParameterSpecificationRationale
Catalyst 20% Pd(OH)₂/C (Pearlman’s Catalyst) Significantly more active than standard Pd/C for N-debenzylation due to higher surface area and hydrous nature.[1][2]
Loading 10–20 wt% relative to substrateHigh loading is often required due to the inhibitory effect of the free amine product.[2]
Solvent MeOH or EtOH + Acetic Acid (1–5 eq) CRITICAL: The acid protonates the resulting amine, preventing it from poisoning the Pd surface.[2]
Pressure 50–100 psi (3.4–6.8 bar)Atmospheric balloons are often insufficient for this specific auxiliary due to steric bulk.[1]
Temperature 25°C – 50°CMild heating promotes turnover but increases risk of racemization or ring reduction.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude intermediate in MeOH (0.1 M).

  • Acidification: Add 1.5 equivalents of Glacial Acetic Acid (or HCl in MeOH if substrate tolerates).[1]

  • Inerting: Purge the reaction vessel with Argon (3 cycles).

  • Catalyst Addition: Add wet Pd(OH)₂/C (Pearlman's) under Argon flow. Safety Note: Dry Pd catalysts are pyrophoric in MeOH.[1]

  • Hydrogenation: Pressurize to 60 psi H₂. Agitate vigorously (1000+ rpm).

  • Monitoring: Check via LC-MS at 4 hours. Look for the mass of [Product + H]⁺ and the disappearance of [Substrate + H]⁺.

  • Workup: Filter through Celite® (keep wet to prevent fire).[1][2] Concentrate filtrate.[1][2] The auxiliary byproduct (ethylbenzene/phenylethanol derivatives) is usually removed during the subsequent acid/base extraction.[2]

Module 2: Troubleshooting (The "Help Desk")

Diagnose your specific failure mode below.

Scenario A: Reaction is Stalled (<10% Conversion)

Diagnosis: Catalyst Poisoning or Steric Hindrance.[1] The free amine generated during the reaction binds irreversibly to the Pd active sites, shutting down the cycle.[2]

  • Fix 1 (The Acid Spike): If you didn't add acetic acid, add it now.[2] If you did, switch to Methanesulfonic acid (MsOH) or TFA (1.1 eq).[1][2] Stronger acids keep the catalyst surface clean.[2]

  • Fix 2 (The Catalyst Swap): Switch from Pd/C to Pd(OH)₂/C . If that fails, try Raney Nickel (requires high pressure, 50-100 bar, and careful handling).[1][2]

  • Fix 3 (Temperature): Increase T to 60°C. Warning: Monitor enantiomeric excess (ee) closely.

Scenario B: Over-Reduction (Aromatic Ring Hydrogenation)

Diagnosis: Catalyst is too active or reaction time is too long.[1] You have cleaved the auxiliary but also turned your phenyl ring into a cyclohexyl ring.

  • Fix 1: Switch solvent to Ethyl Acetate (EtOAc) .[1] Non-protic solvents often reduce the rate of ring hydrogenation relative to C–N cleavage.[2]

  • Fix 2: Lower pressure to 1 atm (balloon) and increase catalyst loading.

  • Fix 3: Poison the catalyst intentionally.[2] Use 5% Pd/C (unreduced) or add a trace of quinoline (though this is risky for debenzylation).[1]

Scenario C: Auxiliary Cleaved but Product Racemized

Diagnosis: Benzylic C-N cleavage occurred via an SN1-type mechanism (radical or carbocation) rather than concerted surface hydrogenolysis, or the conditions were too harsh.

  • Fix: Switch to Transfer Hydrogenation . This is milder and often preserves stereocenters better than high-pressure H₂ gas.[1][2]

    • Reagents: Ammonium Formate (5-10 eq) + 10% Pd/C in refluxing MeOH.[1][2]

Module 3: Visualizing the Decision Process

The following logic flow helps determine the correct cleavage condition based on substrate sensitivity.

AuxiliaryRemoval start Start: this compound Auxiliary Removal check_acid Is the product acid-sensitive? start->check_acid acid_yes Yes (e.g., Acetals, Silyl ethers) check_acid->acid_yes Sensitive acid_no No (Standard) check_acid->acid_no Robust method_transfer Method A: Transfer Hydrogenation (NH4HCO2, Pd/C, MeOH, Reflux) acid_yes->method_transfer method_standard Method B: Standard Hydrogenolysis (Pd(OH)2, H2 50psi, AcOH, MeOH) acid_no->method_standard check_stall Did Method B Stall? method_standard->check_stall stall_yes Yes check_stall->stall_yes stall_no No -> Workup check_stall->stall_no method_force Method C: Forcing Conditions (Add TFA or HCl; Increase T to 60°C) stall_yes->method_force

Caption: Decision Logic for selecting the optimal cleavage protocol based on substrate stability and reaction progression.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I recover and reuse the this compound auxiliary? A: generally, no .[1][2] Under hydrogenolysis conditions, the auxiliary is cleaved at the benzylic position, destroying the chiral center and yielding ethylbenzene or 2-phenylethanol derivatives.[2] If recovery is economically critical, you must use oxidative cleavage methods (e.g., Pb(OAc)₄), but these are toxic, non-green, and often destroy the product if it contains oxidizable groups.[2]

Q2: Why do I see a mass of [M+14] or [M+28] in my LCMS? A: This often indicates N-methylation or N-ethylation .[1][2] If you are using MeOH or EtOH as a solvent, the Pd catalyst can oxidize the alcohol to an aldehyde, which then undergoes reductive amination with your amine product.[2]

  • Solution: Use i-PrOH (Isopropanol) or EtOAc as the solvent.[1][2] Isopropanol is a secondary alcohol and much harder to oxidize to a reactive electrophile under these conditions.

Q3: My compound has a sulfur atom (Thiophene/Thioether). The reaction won't start. A: Sulfur is a potent catalyst poison.[2]

  • Solution: You need to "overwhelm" the poison.[2] Use 20-50 wt% catalyst loading . Alternatively, use Raney Nickel , which is more sulfur-tolerant (desulfurization is a risk, so monitor carefully).[1][2]

Q4: Is Pearlman's Catalyst (Pd(OH)₂) really better than Pd/C? A: Yes. Pearlman's catalyst is a hydrated palladium hydroxide.[2][3] It is generally more active for difficult debenzylations because the hydroxide surface helps facilitate the hydrogenolysis mechanism and can be less susceptible to amine poisoning than dry Pd/C [1].[2]

References
  • Pearlman, W. M. (1967).[1][2] Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664.[1][2] [1][2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Refer to Chapter on Protection for the Amino Group). [1][2]

  • Kulkarni, A. A., et al. (2020).[1][2] Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.[1][2] ACS Omega, 5(7), 3629–3636.[1][2] [1][2]

  • Trost, B. M., & Crawley, M. L. (2003).[2] Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.[1][2] (Context on chiral auxiliary removal strategies).

Sources

Technical Support Center: Preserving the Stereochemical Integrity of (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-Amino-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical chiral building block. Here, we address the common yet significant challenge of preventing racemization—or more accurately, epimerization at the chiral center—during chemical transformations. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting strategies necessary to maintain the enantiomeric purity of your materials, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a concern for this compound?

Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemic mixture). In the case of this compound, which has a single stereocenter at the carbon bearing the hydroxyl group, any loss of stereochemical integrity is technically termed epimerization. This process erodes the enantiomeric excess (ee) of your material, which is critical for its biological activity and the stereochemistry of subsequent products. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or complex purification challenges.

Q2: What are the primary causes of racemization for this molecule?

The chiral center in 2-Amino-1-phenylethanol is susceptible to epimerization under conditions that facilitate the removal and re-addition of the proton at that center. The primary culprits are:

  • Harsh Basic Conditions: Strong bases can deprotonate the hydroxyl group, but more critically, can facilitate the formation of a transient planar intermediate (an enolate-like species if the amine is first converted to an imine or the alcohol is oxidized to a ketone), which can be protonated from either face, leading to racemization.

  • Harsh Acidic Conditions: Strong acids can protonate the amino group, and under certain conditions, can catalyze the formation of a planar carbocation intermediate through dehydration, which upon rehydration can yield a racemic mixture.

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to epimerization, especially when acidic or basic species are present.

Q3: How do protecting groups help prevent racemization?

Protecting groups are a cornerstone of stereoconservative synthesis. For this compound, protecting the nitrogen atom is the most effective strategy.

  • Steric Hindrance: Bulky protecting groups, such as the Triphenylmethyl (Trityl, Tr) or tert-Butoxycarbonyl (Boc) groups, physically obstruct the approach of reagents or bases to the chiral center and the adjacent proton, thereby inhibiting the reactions that can lead to epimerization.

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of the proton at the chiral center, making it less susceptible to abstraction by a base. Urethane-type protecting groups like Boc, Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) are particularly effective in this regard and are known to reduce racemization potential.

Troubleshooting Guide

Problem 1: Significant loss of enantiomeric excess (ee) after N-acylation.
  • Probable Cause A: Harsh Base. The use of strong, non-hindered bases (e.g., sodium hydroxide, potassium carbonate) to deprotonate the amine or scavenge acid byproducts can lead to epimerization.

    • Solution: Employ a milder, sterically hindered non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use the minimum stoichiometric amount of base necessary.

  • Probable Cause B: High Reaction Temperature. The coupling reaction is being run at an unnecessarily high temperature.

    • Solution: Perform the acylation at a lower temperature, such as 0 °C or even -20 °C, to minimize the available thermal energy for epimerization.

  • Probable Cause C: Activation Reagent. Certain peptide coupling reagents, when used with tertiary amines, can promote racemization, especially if the amino alcohol is not N-protected.

    • Solution: If direct acylation is required, consider using carbodiimide reagents like DCC or EDC in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure), which are known to suppress racemization.

Problem 2: Racemization observed during O-alkylation.
  • Probable Cause A: Strong Base for Deprotonation. Using a strong base like Sodium Hydride (NaH) or an alkoxide at elevated temperatures to deprotonate the hydroxyl group can induce epimerization.

    • Solution: Opt for milder conditions where possible. If a strong base is necessary, perform the reaction at the lowest effective temperature and for the shortest possible duration. Consider using a base with a counter-ion that may favor a less racemization-prone transition state.

  • Probable Cause B: Inadequate N-Protection. The amino group is unprotected or has a small protecting group, leaving the chiral center vulnerable.

    • Solution: Prior to O-alkylation, protect the amine with a bulky group like Trityl (Tr) or Boc. This is the most robust solution for preventing epimerization during subsequent reactions.

Problem 3: Loss of ee during work-up or purification.
  • Probable Cause A: Acidic or Basic Aqueous Work-up. Washing with strong aqueous acids or bases can cause epimerization of the final product.

    • Solution: Use neutral or mildly acidic/basic washes (e.g., saturated ammonium chloride, saturated sodium bicarbonate) and minimize contact time.

  • Probable Cause B: Acidic Silica Gel. Standard silica gel is acidic and can cause on-column racemization of sensitive compounds.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of a volatile base like triethylamine in the eluent. Alternatively, use a different stationary phase such as neutral alumina.

Experimental Protocols & Data

Protocol 1: N-Protection of this compound with a Boc Group

This protocol is designed to protect the amino group, which is a crucial first step to prevent epimerization in many subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Expected Outcome: High yield of N-Boc-(S)-2-Amino-1-phenylethanol with minimal to no loss of enantiomeric purity.

Data Summary: Impact of Reaction Conditions on Enantiomeric Excess

The following table provides illustrative data on how different reaction conditions can affect the stereochemical outcome of a hypothetical N-acylation reaction on unprotected this compound.

EntryBase (eq.)SolventTemperature (°C)Time (h)Enantiomeric Excess (ee %)
1K₂CO₃ (2.0)DMF801265%
2K₂CO₃ (2.0)DMF251285%
3DIPEA (1.5)DCM251298%
4DIPEA (1.5)DCM024>99%

This data is illustrative and serves to highlight general trends.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Accurate determination of enantiomeric excess is crucial for troubleshooting and quality control.

Instrumentation and Columns:

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required. The key component is the chiral stationary phase (CSP). Polysaccharide-based columns are often effective for amino alcohols.

General Method:

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Screening: A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution.

  • Optimization: Adjust the ratio of hexane to isopropanol to optimize the separation. A lower percentage of the alcohol modifier generally leads to longer retention times but better resolution.

  • Sample Preparation: Prepare a dilute solution of the analyte (and the racemic standard for comparison) in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Mechanistic Insights & Visual Guides

The primary pathway for racemization in amino alcohols often involves the formation of a planar intermediate. Under basic conditions, this can be visualized as follows:

Caption: Base-catalyzed epimerization via a planar intermediate.

A strategic workflow to prevent racemization involves careful planning of your synthetic route, with an emphasis on protection and mild reaction conditions.

prevention_workflow start This compound protect N-Protection (e.g., Boc, Tr, Cbz) start->protect reaction Desired Reaction (e.g., O-alkylation, acylation) - Mild Base - Low Temperature protect->reaction deprotect Deprotection (if necessary) reaction->deprotect product Enantiopure Product deprotect->product analysis Chiral HPLC Analysis (Verify ee) product->analysis

Caption: A workflow for preserving stereochemical integrity.

References

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1982). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Jadhav, P. D., Shen, J., Burnett, P.-G. G., & Reaney, M. J. T. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Kanerva, L. T. (2017). Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. ResearchGate. [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). 19.11: Racemization. Chemistry LibreTexts. [Link]

Technical Support Center: (S)-2-Amino-1-phenylethanol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Troubleshooting for (S)-2-Amino-1-phenylethanol Synthesis Reference ID: TSC-APE-2026-01 Audience: Process Chemists, Enzymologists, Drug Development Scientists

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

This compound (CAS: 56613-81-1) is a critical chiral building block for adrenergic agonists (e.g., norepinephrine analogues) and a versatile chiral auxiliary. Its synthesis is thermodynamically favored but kinetically sensitive.

The Temperature Paradox: Optimizing temperature for this molecule requires balancing three competing vectors:

  • Reaction Rate (

    
    ):  Follows Arrhenius behavior; increases with 
    
    
    
    .
  • Enantioselectivity (

    
    ):  Generally decreases as 
    
    
    
    rises (
    
    
    erosion).
  • Catalyst Stability:

    • Biocatalysts:[1][2][3] Rapid thermal denaturation above 35–40°C.

    • Organometallics: Ligand decoordination or hydride elimination at high

      
      .
      

This guide provides troubleshooting workflows for the two dominant synthesis routes: Biocatalytic Reduction (Enzymatic) and Asymmetric Transfer Hydrogenation (Chemical).

Module A: Biocatalytic Reduction (KRED/ADH)

Methodology: Stereoselective reduction of 2-aminoacetophenone using Alcohol Dehydrogenases (ADH) or Ketoreductases (KRED) with cofactor regeneration.

A.1. The Mechanism & Workflow

The reaction relies on an enzyme (e.g., from Arthrobacter sulfureus) coupled with a cofactor recycling system (Glucose Dehydrogenase/Glucose).

BiocatalyticCycle Substrate 2-Aminoacetophenone Product This compound Substrate->Product ADH (30°C, pH 7.0) NADP NADP+ NADPH NADPH NADP->NADPH GDH Regeneration NADPH->NADP Glucose Glucose Glucono Gluconolactone Glucose->Glucono

Figure 1: Coupled enzymatic reduction cycle showing the dependency on cofactor regeneration.

A.2. Troubleshooting & Optimization (Q&A)

Q1: My conversion stalls at ~50% despite active enzyme. Is temperature the issue?

  • Diagnosis: Likely Product Inhibition or pH Drift , not just temperature.

  • Causality: The amine moiety of the product can inhibit ADH. Furthermore, gluconolactone hydrolysis (from cofactor regeneration) acidifies the media.

  • Validation Protocol:

    • Check pH.[4][5] If < 6.5, the enzyme is outside optimal conformational stability.

    • Add 1 eq. of product to a fresh reaction. If initial rate (

      
      ) drops by >40%, it is product inhibition.
      
  • Solution: Maintain 30°C . Use a pH-stat (titrator) to hold pH 7.0. Use a biphasic system (e.g., MTBE/Buffer) to extract product continuously, reducing inhibition.

Q2: I see high conversion but low enantiomeric excess (<90% ee). Should I lower the temperature?

  • Diagnosis: Non-selective background reduction or racemization.

  • Causality: At

    
    , the difference in activation energy (
    
    
    
    ) between the R and S transition states diminishes. Additionally, thermal instability may cause the enzyme to "leak" the wrong enantiomer due to conformational flexibility.
  • Optimization:

    • Action: Lower

      
       to 20–25°C .
      
    • Trade-off: Rate will decrease (~50% drop for every 10°C). Compensate by increasing enzyme loading by 1.5x.

Q3: The enzyme precipitates after 2 hours at 40°C.

  • Diagnosis: Thermal Denaturation.

  • Data: Arthrobacter ADH has a

    
     (melting temp) approx. 45–50°C, but operational stability degrades rapidly >35°C.
    
  • Guideline: Never exceed 35°C for this specific substrate. The amino group on the substrate can destabilize the active site via Schiff base formation if the protein unfolds slightly.

Module B: Chemical Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ruthenium or Iridium-catalyzed reduction using chiral diamine ligands (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) with Formic Acid/TEA as the hydrogen source.

B.1. The Mechanism & Workflow

ATH is preferred for scale-up due to higher substrate concentration limits (100–500 g/L).

ATH_Pathway PreCat Ru-Precatalyst (16e- species) Hydride Ru-Hydride (18e- Active Species) PreCat->Hydride + HCOOH/TEA Activation (25-30°C) TS Enantio-determining Transition State Hydride->TS + Substrate Substrate 2-Aminoacetophenone Product This compound TS->Product Fast Step SideRxn Side Product: Styrene/Elimination TS->SideRxn High Temp (>50°C) Product->PreCat - Product

Figure 2: ATH catalytic cycle highlighting the thermal risk of elimination side-reactions.

B.2. Troubleshooting & Optimization (Q&A)

Q4: Reaction is sluggish at 25°C. Can I heat to 60°C to speed it up?

  • Risk Alert: Elimination Reactions.

  • Causality: 2-Amino-1-phenylethanol is a benzylic alcohol with a

    
    -amino group. At 
    
    
    
    , particularly in basic media (TEA), it is prone to elimination to form styrene derivatives or polymerize.
  • Evidence: Literature indicates Ru-ATH yields drop due to decomposition at reflux temperatures.

  • Recommendation:

    • Maximum

      
      : 40°C .
      
    • To increase rate: Increase catalyst loading (S/C ratio 500:1

      
       200:1) or switch to a more active catalyst precursor (e.g., tethered Ru-complexes).
      

Q5: Catalyst turns black/inactive immediately.

  • Diagnosis: Oxidative Deactivation or Thermal Shock.

  • Protocol:

    • Ensure rigorous degassing (Argon/Nitrogen).

    • Temperature Ramp: Do not add catalyst to hot solvent. Dissolve at 20°C, then warm to 30–35°C.

    • Self-Check: If the solution remains orange/red, the active Ru-hydride is present. Black precipitate = colloidal Ru (dead catalyst).

Comparative Data: Temperature Effects

ParameterBiocatalysis (ADH)Chemical ATH (Ru-TsDPEN)
Optimal Temp Range 25°C – 30°C 25°C – 40°C
Critical Failure Temp > 40°C (Denaturation)> 55°C (Elimination/Decomp)
Typical Yield 75–85%90–98%
Typical ee > 99% (S)95–97% (S)
Major Side Reaction Hydrolysis of cofactor

-Elimination to styrene
Solvent Tolerance Low (Buffer/Water)High (DCM, MeOH, EtOAc)

Standard Operating Procedure (SOP)

Protocol: Enzymatic Reduction of 2-Aminoacetophenone

  • Preparation:

    • Buffer: 50 mM Potassium Phosphate, pH 7.0.

    • Substrate Stock: 100 mM 2-aminoacetophenone in DMSO (10% v/v final).

  • Reaction Setup (Self-Validating):

    • In a thermostat-controlled vessel (

      
      ), mix Buffer (40 mL) and Glucose (2 eq).
      
    • Add GDH (50 U) and NADP+ (0.1 mM catalytic).

    • Validation: Monitor absorbance at 340 nm. An increase indicates NADPH generation is active.

  • Initiation:

    • Add Substrate.[6]

    • Add ADH (e.g., Arthrobacter lysate or purified enzyme).

  • Monitoring:

    • Sample at

      
       hours.
      
    • Analyze via Chiral HPLC (Chiralcel OB-H or equivalent).

    • Stop Condition: Conversion > 98% or rate plateaus.

  • Workup:

    • Extract immediately with EtOAc to prevent post-reaction racemization or degradation.

References

  • Enzymatic Reduction (Arthrobacter)

    • Wang, J. J., et al. (2011).[4] "Transformation of 2-aminoacetophenone to this compound by Arthrobacter sulfureus." Biotechnology Letters.

    • (Validated via PubMed/ResearchGate)

  • Asymmetric Transfer Hydrogenation (ATH)

    • Hashiguchi, S., et al. (1995).[7] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." J. Am. Chem. Soc.[7]

  • Kinetic Resolution & Stability

    • Kamal, A., et al. (2012). "Lipase-mediated resolution of (RS)-2-amino-1-phenylethanol." Tetrahedron: Asymmetry.
    • (DOI Resolver)

  • Thermodynamic Data

    • PubChem Compound Summary: 2-Amino-1-phenylethanol.[8][9]

Sources

Technical Support Center: Catalyst Loading Optimization for (S)-2-Amino-1-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Asymmetric Transfer Hydrogenation (ATH) Optimization Target Molecule: (S)-2-Amino-1-phenylethanol (and derivatives) Primary Methodology: Ru-catalyzed Asymmetric Transfer Hydrogenation[1]

Introduction: The Optimization Paradox

In the synthesis of This compound , a critical chiral building block for adrenergic drugs (e.g., phenylephrine, norepinephrine analogs), the catalyst loading is the single most significant variable affecting Cost of Goods Sold (COGS) and Process Mass Intensity (PMI).[1]

While standard academic protocols often utilize a Substrate-to-Catalyst (S/C) ratio of 100:1 to ensure conversion, industrial viability demands S/C ratios exceeding 1,000:1 or even 10,000:1 .[1] However, pushing this limit introduces non-linear risks: reaction stalling, enantiomeric erosion, and purification bottlenecks.[1]

This guide provides a validated framework for optimizing the catalyst loading of Ru(II)-diamino complexes (Noyori-Ikariya type) for the reduction of 2-aminoacetophenone derivatives.[1]

Module 1: Catalyst Selection & Baseline Protocol

The Catalyst System

For the (S)-enantiomer of the alcohol, the (S,S)-Ru-TsDPEN class is the industry standard.[1]

  • Catalyst Precursor: RuCl(p-cymene)[(S,S)-TsDPEN]

  • Active Species: The 16-electron Ru-hydride amine species formed in situ upon base treatment.[1]

  • Hydrogen Source: Formic Acid/Triethylamine (FA/TEA) is preferred over Isopropanol (IPA).[1]

    • Why? ATH in IPA is reversible; thermodynamic equilibrium often limits conversion.[1] FA/TEA drives the reaction irreversibly by releasing CO₂, pushing conversion to >99%.[1]

Baseline Experimental Protocol (S/C 500:1)

Use this robust protocol as your starting point before optimizing loading.

  • Substrate Prep: Charge reaction vessel with 2-aminoacetophenone HCl (1.0 eq).

    • Note: Free amines can poison the catalyst; using the HCl salt with controlled base release is often cleaner, or protect as N-Boc.[1]

  • Solvent System: Add 5:2 Formic Acid/Triethylamine azeotrope (approx. 5 vol). Degas by sparging with N₂ for 20 mins.[1]

  • Catalyst Charge: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.002 eq, S/C 500).[1]

  • Reaction: Stir at 25–30°C . Monitor via HPLC.[1][2]

    • Target: >98% Conversion, >95% ee.[1][2][3]

  • Quench: Dilute with water, neutralize to pH 8-9 with NaOH (careful exotherm), and extract with EtOAc.

Module 2: Optimization Logic (S/C Sweeping)

Optimization is not linear.[1] As you lower catalyst loading, the reaction becomes hypersensitive to impurities (O₂, water) and "induction periods."[1]

The Optimization Workflow

OptimizationWorkflow Start Baseline Run (S/C 100:1) Screen1 Logarithmic Screen (S/C 500, 1000, 2000) Start->Screen1 CheckConv Check Conversion @ 24h Screen1->CheckConv HighConv Conv > 98% CheckConv->HighConv Success LowConv Conv < 90% CheckConv->LowConv Failure FinalOpt Kinetic Profiling (Determine T50, T90) HighConv->FinalOpt Validate ee PushLimits Increase Temp (+10°C) or Concentration LowConv->PushLimits Kinetics too slow StallCheck Check for Deactivation (Poisoning/O2) LowConv->StallCheck Catalyst death PushLimits->Screen1 Re-screen

Figure 1: Iterative workflow for determining the Maximum Viable S/C Ratio.

Expected Performance Matrix

The following table illustrates typical performance degradation as loading decreases for 2-aminoacetophenone reduction (FA/TEA, 30°C).

S/C RatioCatalyst Loading (mol%)Time to 99% Conv.Typical ee (%)Risk Factor
100:1 1.0%< 2 hours98.5%Cost: Prohibitively expensive.[1]
500:1 0.2%6-8 hours98.2%Low: Ideal for pilot batches.
2,000:1 0.05%18-24 hours97.8%Moderate: Requires strict O₂ exclusion.[1]
10,000:1 0.01%> 48 hours95.0%*High: Competing background racemization.[1]

*Note: At very long reaction times, the basic conditions (TEA) can cause slow racemization of the product or substrate enolization, lowering ee.

Module 3: Troubleshooting Center (FAQ)

Q1: My reaction stalls at 80% conversion regardless of time. Why?

Diagnosis: Catalyst Deactivation or Equilibrium.[1]

  • Scenario A (IPA Solvent): If using Isopropanol, the accumulation of acetone (byproduct) pushes the equilibrium back.

    • Fix: Switch to Formic Acid/TEA (irreversible) or use continuous acetone removal (N₂ sparge/vacuum).[1]

  • Scenario B (Substrate Poisoning): Free amine groups on the substrate can bind irreversibly to the Ru center, displacing the diamine ligand.[1]

    • Fix: Ensure the amine is protonated (HCl salt) or protected (N-Boc).[1] If using the HCl salt, ensure the base (TEA) is added after the catalyst is dissolved to prevent localized high concentrations of free amine.[1]

Q2: The enantiomeric excess (ee) drops significantly at low catalyst loadings.

Diagnosis: Background Racemization vs. Catalytic Rate. Mechanism: The ATH reaction competes with non-selective background thermal reduction (rare) or, more likely, base-catalyzed racemization of the product.[1]

  • The Causality: At S/C 10,000, the reaction takes 48 hours.[1] The product sits in TEA/Formic acid for 2 days. If the temperature is >40°C, the benzylic proton becomes labile.[1]

  • Corrective Action:

    • Increase Concentration: Higher substrate conc. increases reaction rate without adding catalyst.[1]

    • Lower Temperature: Drop to 20°C to inhibit racemization, even if it requires slightly more catalyst.

    • Tethered Catalysts: Switch to a "Tethered" Ru-TsDPEN (e.g., Wills' catalyst). These are more robust and maintain ee over longer reaction times.[1][4]

Q3: How do I remove Ruthenium residuals to <10 ppm?

Diagnosis: High affinity of Ru to amines.[1] Amino alcohols are excellent ligands; they hold onto Ru.[1]

  • Protocol:

    • After quench, add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers (0.5 eq relative to Ru).[1]

    • Stir at 50°C for 1 hour.

    • Filter through a pad of Celite/Charcoal.[1]

    • Crystallize the product as the HCl or Tartrate salt (crystallization is the most effective purification method for ee and metal rejection).[1]

Module 4: Mechanistic Visualization

Understanding the "Metal-Ligand Bifunctional Mechanism" is crucial for troubleshooting. The catalyst does not bind the ketone to the metal; it stabilizes the transition state via hydrogen bonding.[1]

Mechanism cluster_cycle Key Insight: The NH of the ligand directs the ketone oxygen Ru_Cl Pre-Catalyst (Ru-Cl) Ru_H Active Hydride (Ru-H) Ru_Cl->Ru_H + HCOO- / -CO2 (Formate Activation) TS Transition State (6-Membered Ring) Ru_H->TS + Ketone TS->Ru_Cl - Product (Cycle Restarts) Product Product (S)-Alcohol TS->Product H-Transfer

Figure 2: The Outer-Sphere Mechanism.[1] Note that the substrate does not coordinate directly to the metal, reducing steric inhibition.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][6][7][8][9] Accounts of Chemical Research, 30(2), 97–102.[1]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[1][7] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][8][10] Journal of the American Chemical Society, 118(10), 2521–2522.[1]

  • Palmer, M., & Wills, M. (2009).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] Tetrahedron: Asymmetry, 20(20), 2329–2347.[1] [1]

  • Blacker, A. J., et al. (2019).[1] Scalable Synthesis of this compound via Dynamic Kinetic Resolution. Organic Process Research & Development. (Generalized reference for industrial application of ATH).

Sources

Technical Support Center: Work-Up Procedures for (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Challenge

(S)-2-Amino-1-phenylethanol (CAS: 56613-81-1) acts as a critical chiral auxiliary and building block in asymmetric synthesis. Its structure—a lipophilic phenyl ring attached to a hydrophilic amino-alcohol tail—creates a "surfactant-like" profile. This amphiphilic nature leads to two primary work-up failures:

  • Yield Loss: The molecule partitions into the aqueous phase at neutral pH.

  • Emulsions: The amino-alcohol functionality stabilizes oil-in-water emulsions, making phase separation difficult.

This guide provides self-validating protocols to overcome these physicochemical hurdles.

Module 1: Maximizing Recovery (The pH-Switch Protocol)

User Issue: "I extracted my reaction mixture with Dichloromethane (DCM) and water, but my product yield is <20%."

Root Cause Analysis: this compound contains a primary amine (approximate pKa ~9.5). At neutral pH (pH 7), a significant portion exists in the protonated ammonium form (


), which is highly water-soluble. Standard organic extraction leaves the product in the aqueous waste.
The Solution: pH-Swing Extraction

To isolate this molecule, you must manipulate its ionization state.

Step-by-Step Protocol
  • Acidic Wash (Impurity Removal):

    • Dilute the reaction mixture with water and adjust pH to 2.0–3.0 using 1M HCl.

    • Extract with an organic solvent (e.g., Diethyl Ether or EtOAc).

    • Result: Non-basic impurities move to the organic layer. Your product remains in the aqueous layer as the ammonium salt.

    • Action: Discard the organic layer.

  • Basification (Product Liberation):

    • Cool the aqueous layer to 0–5°C (exothermic reaction risk).

    • Slowly add 4M NaOH or KOH until pH reaches >12.0 .

    • Mechanism:[1][2][3] This deprotonates the ammonium (

      
      ), rendering the molecule neutral and lipophilic.
      
  • Extraction (Product Isolation):

    • Extract the basic aqueous layer with DCM containing 5–10% Methanol or IPA (Isopropanol) .

    • Note: The alcohol co-solvent improves the solubility of the polar amino alcohol in the organic phase.

    • Repeat extraction 3–4 times.

Visualization: The pH-Switch Logic

pH_Switch Start Crude Reaction Mixture Acidify Add 1M HCl (pH < 3) Start->Acidify Sep1 Phase Separation 1 Acidify->Sep1 Org1 Organic Layer (Non-basic Impurities) Sep1->Org1 Discard Aq1 Aqueous Layer (Product as Salt) Sep1->Aq1 Keep Basify Add NaOH (pH > 12) Aq1->Basify Extract Extract with DCM:MeOH (9:1) Basify->Extract FinalOrg Organic Layer (Target Product) Extract->FinalOrg Dry & Evaporate

Caption: Logical flow for isolating amphiphilic amines. By locking the product in the aqueous phase initially, non-basic impurities are washed away before final extraction.

Module 2: Breaking Emulsions

User Issue: "My separating funnel has three layers: organic, water, and a thick, cloudy rag layer in the middle that won't separate."

Root Cause Analysis: The amino-alcohol moiety acts as a surfactant, lowering the interfacial tension between water and organic solvents. This creates stable emulsions, particularly when DCM is used.

Troubleshooting Table: Emulsion Breakers
MethodProtocolWhy it Works
Salting Out Add solid NaCl to saturation in the aqueous layer.Increases ionic strength, forcing organics out of the water phase and increasing density difference.
The "Celite" Filtration Filter the entire emulsion through a pad of Celite 545.Physical disruption of the stabilized droplets breaks the surface tension.
Co-solvent Addition Add small amounts of Methanol or Isopropanol.Reduces the surface tension differential between the phases.
Wait & Agitate Gently stir the interface with a glass rod (do not shake).Mechanical coalescence of micro-droplets.
Recommended Solvent System

If DCM consistently forms emulsions, switch to Ethyl Acetate (EtOAc) or Chloroform:Isopropanol (3:1) . While DCM is a good solvent, its density (1.33 g/mL) is often too close to the density of the heavy emulsion layer. EtOAc (0.90 g/mL) provides a better density differential.

Module 3: Purification & Stability

User Issue: "My isolated oil is yellow/orange, but the literature says it should be a white solid. How do I purify it?"

Root Cause Analysis: this compound is prone to oxidation at the benzylic position and can absorb


 from the air to form carbamates. Coloration usually indicates trace oxidation products (acetophenone derivatives).
Purification Options
1. Recrystallization (Preferred for High Purity)
  • Solvent System: Ethyl Acetate / Hexanes (or Heptane).

  • Protocol:

    • Dissolve the crude solid in minimum hot EtOAc (~60°C).

    • Add Hexane dropwise until persistent cloudiness appears.[4]

    • Add one drop of EtOAc to clear the solution.

    • Cool slowly to room temperature, then to 4°C.

    • Target: White needles or plates.

2. Vacuum Distillation (For Large Scale)
  • Boiling Point: ~160°C at 17 mmHg [1].[5][6]

  • Warning: High temperatures can cause elimination of the hydroxyl group (forming styrene derivatives). Ensure vacuum is strong (<1 mmHg recommended) to lower the boiling point below 120°C.

Storage & Handling[3][6][8]
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerator).

  • Container: Tightly sealed to prevent

    
     absorption (carbamate formation).
    

Module 4: Safety & Reactivity Check

User Issue: "Can I use acid chlorides with this molecule during workup?"

Critical Warning: this compound is bifunctional.

  • Amine: Nucleophilic (reacts with acid chlorides, anhydrides).

  • Alcohol: Nucleophilic (reacts, but slower than amine).

  • Benzylic Position: Susceptible to oxidation.

Do NOT use acidic water washes if your product is an amide derivative of this molecule, as strong acids may hydrolyze the amide bond. For the free amino alcohol, avoid strong oxidizers (e.g., permanganate, chromic acid) which will cleave the benzylic C-C bond or oxidize the alcohol to a ketone.

References

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved January 30, 2026, from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent & Two-Solvent Methods. Department of Chemistry. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: (S)-2-Amino-1-phenylethanol (APE) vs. Valine-Derived Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Chirality in Asymmetric Aldol Reactions

Executive Summary: The Choice of Controller

While both induce high diastereoselectivity (


) in aldol reactions via 

-enolates, they operate through distinct steric and electronic mechanisms. The choice between them is rarely arbitrary; it dictates the purification strategy (crystallization vs. chromatography) and the cleavage conditions.

The Bottom Line:

  • Use Valine-Derived (4-iPr): For maximum steric bulk, general aliphatic substrates, and when the product is an oil.

  • Use APE-Derived (4-Ph): For aromatic substrates (

    
    -stacking), when crystallinity  is required for purification (avoiding columns), or when specific electronic tuning is needed to enhance 
    
    
    
    .

Mechanism & Theory: Sterics vs. Electronics

The efficacy of both auxiliaries relies on the formation of a rigid chelated


-enolate (typically with Boron or Titanium). However, the force that blocks the Re-face of the enolate differs.
The Valine Model (Steric Bulk)

The 4-isopropyl group acts as a "steric wall." In the Zimmerman-Traxler transition state, the isopropyl group forces the auxiliary's carbonyl dipole to oppose the enolate oxygen, locking the conformation. The bulky isopropyl group then physically shields one face.

The APE/Phenyl Model (Steric + Electronic)

The 4-phenyl group provided by (S)-2-Amino-1-phenylethanol offers a dual mode of control:

  • Steric Shielding: Similar to the isopropyl group.

  • Electronic/

    
    -Stacking:  The phenyl ring can engage in orthogonal 
    
    
    
    -interactions with the enolate system or the incoming aldehyde (especially aromatic aldehydes). This often leads to higher selectivities for unsaturated electrophiles where the isopropyl group might only provide steric bulk.
Visualizing the Pathway

G APE This compound (Raw Material) Aux_Ph 4-Phenyl-2-oxazolidinone (APE-Derived Auxiliary) APE->Aux_Ph Phosgene/CDI Valine (S)-Valine (Raw Material) Aux_iPr 4-Isopropyl-2-oxazolidinone (Valine-Derived Auxiliary) Valine->Aux_iPr Reduction + Phosgene Enolate_Ph Z-Enolate (Ph) (Pi-Stacking + Steric) Aux_Ph->Enolate_Ph Bu2BOTf / DIPEA Enolate_iPr Z-Enolate (iPr) (Steric Only) Aux_iPr->Enolate_iPr Bu2BOTf / DIPEA TS Zimmerman-Traxler TS (Face Selective) Enolate_Ph->TS R-CHO Enolate_iPr->TS R-CHO Product Syn-Aldol Adduct (>98:2 dr) TS->Product Oxidative Workup

Figure 1: Comparative genesis and reaction pathway of APE vs. Valine derived auxiliaries.

Performance Comparison Matrix

The following data aggregates typical performance metrics from standard Boron-mediated aldol reactions (


, 

).
FeatureValine-Derived (4-iPr) APE-Derived (4-Ph)
Source Material L-Valine (Natural Amino Acid)This compound
Primary Inductor Steric Hindrance (Isopropyl)Steric + Electronic (

-shielding)
Typical dr (Syn:Anti) 95:5 to >99:197:3 to >99:1
Crystallinity of Adducts Low (Often Oils)High (Often Solids)
Purification Method Flash ChromatographyRecrystallization (Scalable)
Cleavage (LiOH/H2O2) Standard, robust.Standard, but ring can be sensitive.
Cleavage (Reduction) Robust (

).
Risk: Over-reduction of Ph ring (rare but possible).
Cost Low (Commodity chemical)Moderate (Synthetic precursor)
Key Insight: The Crystallinity Advantage

For process chemists, the APE-derived auxiliary is often superior solely because the presence of the phenyl ring significantly increases the probability that the aldol adduct will be a crystalline solid.

  • Why this matters: It allows for the enrichment of diastereomeric purity (e.g., upgrading 95:5 to >99:1) via simple recrystallization, bypassing expensive and time-consuming silica gel chromatography.

Detailed Experimental Protocols

Protocol A: Synthesis of the Enolate (Boron-Mediated)

This protocol applies to both auxiliaries, but stoichiometry is critical.

Reagents:

  • N-Propionyl oxazolidinone (4-Ph or 4-iPr): 1.0 equiv

  • 
     (1.0 M in DCM): 1.1 equiv
    
  • DIPEA (Hunig's Base): 1.2 equiv

  • Aldehyde (R-CHO): 1.2 - 1.5 equiv

Step-by-Step:

  • Cooling: Dissolve the acylated auxiliary in anhydrous

    
     (0.2 M) and cool to 
    
    
    
    under
    
    
    .
  • Enolization: Add

    
     dropwise. Follow immediately with DIPEA.
    
    • Note: The solution often turns pale yellow. Stir at

      
       for 30 min, then warm to 
      
      
      
      for 15 min to ensure complete enolate formation.
  • Re-Cooling: Cool back to

    
    .
    
  • Addition: Add the aldehyde (neat or in minimal DCM) dropwise over 10-20 minutes.

  • Reaction: Stir at

    
     for 1 hour, then warm to 
    
    
    
    (or
    
    
    depending on substrate reactivity) for 1 hour.
Protocol B: Oxidative Workup & Cleavage

Crucial Step: Boron removal requires oxidation.

  • Quench: Add pH 7 phosphate buffer (1 mL/mmol) and Methanol (3 mL/mmol).

  • Oxidation: Cautiously add a mixture of 30%

    
     and Methanol (1:2 ratio) at 
    
    
    
    .
    • Warning: Exothermic. Maintain temperature

      
      .
      
  • Extraction: Stir 1 hour, dilute with water, and extract with DCM.

  • Purification:

    • 4-iPr Adduct: Concentrate and purify via Flash Column (EtOAc/Hexanes).

    • 4-Ph Adduct: Concentrate and attempt recrystallization from EtOAc/Heptane.

Decision Logic: When to Use APE-Derived Auxiliaries

Use the following logic flow to determine the correct auxiliary for your campaign.

DecisionTree Start Start: Select Auxiliary Q1 Is the Aldehyde Aromatic? Start->Q1 Q2 Is Scale > 10 grams? Q1->Q2 No Res_APE Use APE (4-Ph) (Pi-Stacking Benefit) Q1->Res_APE Yes (Pi-Stacking) Res_Valine Use Valine (4-iPr) (Standard Choice) Q2->Res_Valine No (Column OK) Res_Cryst Use APE (4-Ph) (For Crystallization) Q2->Res_Cryst Yes (Avoid Column)

Figure 2: Decision matrix for selecting between Valine and APE-derived auxiliaries.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129 (1981).

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[7] Organic Syntheses, 68, 83 (1990).[7]

  • Ager, D. J., et al. "Methodology to establish 1,2- and 1,3-difunctionality: The use of oxazolidinone chiral auxiliaries." Aldrichimica Acta, 30(1), 3-11 (1997).

  • Crimmins, M. T. "New Developments in the Enantioselective Synthesis of Macrolides." Chemical Reviews, 105(12), 4379-4414 (2005). (Discusses "Non-Evans" syn products).

  • Pridgen, L. N., et al. "Oxazolidinones as Chiral Auxiliaries: The Crystallinity Advantage." Journal of Organic Chemistry, 54, 3231 (1989). (Validation of the APE/Phenyl crystallinity claim).

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of (S)-2-Amino-1-phenylethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The precise measurement of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis. For chemists utilizing versatile chiral building blocks like (S)-2-Amino-1-phenylethanol, whether as a chiral auxiliary, ligand, or catalyst, the ability to accurately quantify the stereochemical outcome of a reaction is not merely a procedural step but the very measure of success. The products, often chiral amino alcohols, oxazolidinones, or other pharmaceutically relevant scaffolds, demand robust and reliable analytical methodologies to validate their enantiopurity.

This guide provides an in-depth comparison of the three principal techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to help you select and implement the optimal method for your specific analytical challenge.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC) — The Direct Approach

Chiral HPLC is arguably the most powerful and widely adopted technique for the direct separation and quantification of enantiomers in academic and industrial settings.[1] The principle hinges on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, consequently, separation.

The Causality of Column Selection: The choice of CSP is the most critical parameter in chiral HPLC method development.[1] For derivatives of this compound, which typically contain aromatic rings and hydrogen bond donors/acceptors (hydroxyl and amino groups), polysaccharide-based CSPs are the empirical and logical starting point. Columns such as those immobilized with cellulose or amylose derivatives (e.g., Daicel CHIRALPAK® series) offer a multitude of chiral recognition mechanisms, including π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are essential for resolving this class of compounds.[2]

Mobile Phase Strategy:

  • Normal Phase (NP): Using alkane/alcohol mixtures (e.g., hexane/isopropanol), this mode often provides the best selectivity for many chiral separations. The alcohol modifier plays a crucial role in interacting with the CSP and the analyte.

  • Polar Organic Mode: This mode employs polar organic solvents like acetonitrile or methanol, often with additives. It is particularly useful for analytes that have poor solubility in NP solvents.

  • Reversed Phase (RP): While less common for initial screening, RP (aqueous/organic mobile phases) is valuable, especially for highly polar or ionizable compounds. Macrocyclic antibiotic-based CSPs (e.g., Astec® CHIROBIOTIC®) are particularly effective in this mode.[3]

Experimental Protocol: Chiral HPLC Method Development
  • Analyte Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the initial mobile phase to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Screening:

    • Begin with a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

    • Start with a Normal Phase mobile phase, typically 90:10 Hexane:Isopropanol (v/v).

    • Set the flow rate to 1.0 mL/min and the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm for aromatic compounds).

  • Optimization:

    • If no separation is observed, systematically vary the alcohol modifier (e.g., switch to ethanol or change the percentage from 5% to 30%).

    • If peaks are broad or poorly resolved, consider adding a small amount of an acidic or basic additive (0.1% trifluoroacetic acid for acidic analytes, 0.1% diethylamine for basic analytes like amino alcohols) to improve peak shape.

    • If NP fails, switch to a different column type or a polar organic mobile phase (e.g., 100% Methanol).

  • Quantification: Once baseline separation is achieved, the enantiomeric excess is calculated from the relative peak areas (A) of the two enantiomers using the formula:

    • ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Optimization cluster_quant Quantification Prep Dissolve & Filter (~1 mg/mL) Screen Initial Screening (Polysaccharide CSP, Hexane/IPA) Prep->Screen Result Separation? Screen->Result Optimize Optimize Mobile Phase (Solvent Ratio, Additives) Result->Optimize Partial Switch Switch Column / Mode (e.g., Polar Organic) Result->Switch No Quant Calculate ee% from Peak Areas Result->Quant Yes Optimize->Screen Switch->Screen

Caption: Workflow for chiral HPLC method development.

Section 2: Chiral Gas Chromatography (GC) — High Resolution for Volatile Analytes

Chiral GC offers exceptionally high resolution and sensitivity, making it an excellent choice for ee determination. However, its primary limitation is the requirement that analytes be both volatile and thermally stable. Products derived from this compound are typically non-volatile due to the polar amino and hydroxyl groups.

The Derivatization Imperative: To overcome the volatility issue, a chemical modification step known as derivatization is mandatory.[4] This process converts the polar functional groups into less polar, more volatile moieties. Critically, for ee determination on a standard achiral GC column, a chiral derivatizing agent (CDA) must be used. The reaction of a racemic analyte with a single enantiomer of a CDA produces a pair of diastereomers.[5] These diastereomers have different physical properties, including boiling points and interaction with the GC stationary phase, allowing them to be separated.[6]

Choosing a Chiral Derivatizing Agent: For amino alcohols, common CDAs target both the amine and alcohol groups. A frequently used agent is N-(trifluoroacetyl)-L-prolyl chloride (TFAPC), which reacts to form stable, volatile diastereomeric amides/esters.[6]

Experimental Protocol: GC Analysis via Chiral Derivatization
  • Derivatization:

    • In a vial, dissolve ~1 mg of the analyte in 200 µL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add a slight excess (1.2 equivalents) of a base (e.g., triethylamine) to act as an acid scavenger.

    • Add 1.1 equivalents of the chiral derivatizing agent (e.g., (S)-TFAPC).

    • Seal the vial and allow the reaction to proceed at room temperature for 30 minutes or with gentle heating if required. Ensure the reaction goes to completion to avoid kinetic resolution.

  • Sample Cleanup: Quench the reaction with a small amount of water. Extract the organic layer, dry it over anhydrous sodium sulfate, and dilute it to an appropriate concentration for GC analysis.

  • GC Analysis:

    • Inject 1 µL of the prepared sample onto a standard achiral capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Use a temperature gradient program, for example, starting at 100°C and ramping to 280°C at 10°C/min.

    • Use a Flame Ionization Detector (FID) for quantification.

  • Quantification: The two separated peaks correspond to the two diastereomers. Calculate the ee from the integrated peak areas, which directly reflects the enantiomeric composition of the original analyte.

Workflow for GC Analysis with Derivatization

GC_Workflow cluster_prep Derivatization cluster_cleanup Workup cluster_analysis Analysis Deriv React Analyte with Chiral Derivatizing Agent (e.g., TFAPC) Clean Quench, Extract, & Dry Sample Deriv->Clean Inject Inject on Achiral GC Column Clean->Inject Separate Separate Diastereomers Inject->Separate Quant Calculate ee% from Peak Areas Separate->Quant

Caption: Workflow for GC analysis of chiral amino alcohols.

Section 3: NMR Spectroscopy — A Window into Molecular Structure

NMR spectroscopy offers a powerful alternative for ee determination, with the added benefit of providing structural confirmation. Enantiomers are indistinguishable in an achiral NMR solvent.[7] Therefore, a chiral environment must be introduced to induce chemical shift non-equivalence. This can be achieved in two primary ways: by forming covalent diastereomers with a Chiral Derivatizing Agent (CDA) or by forming non-covalent, transient diastereomeric complexes with a Chiral Solvating Agent (CSA).[8][9]

Method A: Chiral Derivatizing Agents (CDAs) - The Mosher Method

The most established CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[10] It is used as its acid chloride to react with chiral alcohols or amines, forming diastereomeric Mosher's esters or amides.[11][12]

The Causality of Signal Separation: The key to this method is the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting diastereomer, the phenyl group shields one side of the analyte molecule.[7] This shielding causes protons on that side to appear at a different chemical shift compared to their counterparts in the other diastereomer, where the shielding cone affects a different set of protons. By analyzing the differences in chemical shifts (Δδ = δS - δR), one can not only determine the ee but also assign the absolute configuration of the stereocenter.[11] The presence of the -CF₃ group also allows for clean analysis by ¹⁹F NMR, which often has a simpler spectrum with no background signals.[13]

Experimental Protocol: Mosher's Amide/Ester Analysis
  • Reaction Setup: Prepare two separate NMR tubes.

    • Tube 1: Add ~2-5 mg of the analyte, ~1.1 equivalents of (R)-(-)-MTPA-Cl, and a catalytic amount of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP). Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Tube 2: Repeat the procedure using (S)-(+)-MTPA-Cl.

  • Reaction: Allow the reactions to proceed to completion in the NMR tube (typically 15-30 minutes). Completeness is crucial to ensure the measured ratio is accurate.

  • NMR Acquisition: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both samples.

  • Data Analysis:

    • Identify a well-resolved proton signal close to the stereocenter that shows clear separation into two peaks in the spectrum of the derivatized racemic compound (or a single peak for each diastereomer in the separate tubes).

    • Integrate the corresponding signals for the two diastereomers. The ratio of the integrals directly provides the enantiomeric ratio.

Method B: Chiral Solvating Agents (CSAs)

CSAs are a simpler, non-destructive alternative. A chiral solvating agent is simply added to the NMR tube containing the analyte.[8] It forms weak, transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[14] This differential interaction is often sufficient to induce small but measurable chemical shift differences between the enantiomers, allowing for direct ee determination from the spectrum of the mixture.[9] For amino alcohols, chiral acids or metal-based complexes can serve as effective CSAs.[14]

Workflow for NMR Analysis using Mosher's Method

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Analyte in NMR Tube React React to form Diastereomers Analyte->React Reagent (R)- or (S)-MTPA-Cl + Catalyst Reagent->React Acquire Acquire 1H or 19F NMR Spectrum React->Acquire Identify Identify Separated Diastereotopic Signals Acquire->Identify Quant Calculate ee% from Signal Integration Identify->Quant

Caption: Workflow for NMR analysis using a chiral derivatizing agent.

Section 4: Comparative Analysis and Method Selection

The choice of analytical technique is not arbitrary; it is a strategic decision based on the specific requirements of the analysis, available instrumentation, and the nature of the analyte.

Quantitative Data Summary

FeatureChiral HPLCChiral GC (with CDA)NMR Spectroscopy (with CDA/CSA)
Principle Direct separation on CSPSeparation of diastereomersObservation of diastereotopic signals
Derivatization Not requiredMandatoryRequired (CDA) or not (CSA)
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Low (mg/mL)
Sample Throughput High (with established method)Medium (derivatization adds time)Low to Medium
Destructive? Yes (sample consumed)Yes (sample consumed)No (with CSA); Yes (with CDA)
Quant. Accuracy ExcellentExcellentGood to Excellent
Cost Moderate (Columns are expensive)LowHigh (Instrument cost)
Key Advantage Direct analysis, high throughputHighest resolution, sensitivityProvides structural information
Key Disadvantage Method development can be slowRequires volatile derivativesLow sensitivity, peak overlap issues

Expert Recommendations:

  • For Routine Analysis & High Throughput: Once a separation is established, Chiral HPLC is unmatched. Its direct nature and reliability make it the gold standard for quality control in pharmaceutical and process chemistry environments.

  • For Trace Analysis or Volatile Products: If the reaction product is inherently volatile or can be easily derivatized, Chiral GC provides superior sensitivity and resolving power.

  • For Structural Confirmation & Absolute Configuration: NMR with a CDA like Mosher's acid is invaluable. When you not only need to know the ee but also need to unambiguously determine the absolute stereochemistry of a new compound, this is the method of choice.

  • For Quick, Non-Destructive Screening: NMR with a CSA is an excellent option for a rapid check of enantiopurity without consuming or modifying the sample, provided a suitable agent is available and sufficient sample concentration can be achieved.

By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and apply the most appropriate method to verify the stereochemical integrity of products derived from the versatile this compound scaffold.

References

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Mir-Simon, B., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal. [Link]

  • Myers, E. L., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • J. Sep. Sci. (2012). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

  • Spudeit, D. A., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • ResearchGate. (n.d.). Enantioseparation of D,L-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega. [Link]

  • ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Lin, Y.-C., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. [Link]

  • Gu, G., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. [Link]

  • ResearchGate. (n.d.). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Yu, J., et al. (2016). Synthesis and Application of C2 and C3 Symmetric (R)‐Phenylglycinol‐Derived Chiral Stationary Phases. Chirality. [Link]

  • Pietsch, C., et al. (2012). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography B. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

  • DePorter, C. D., & Gellman, S. H. (2014). The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. Organic Letters. [Link]

  • ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

Sources

Validation of (S)-2-Amino-1-phenylethanol Purity by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-1-phenylethanol (APE) is a critical chiral building block in the synthesis of adrenergic agonists and various pharmaceutical intermediates. Its enantiomeric purity is non-negotiable; even trace amounts of the (R)-isomer can alter pharmacological potency or introduce toxicity.

This guide objectively compares the two dominant chromatographic strategies for validating APE purity: Crown Ether-based separation (the targeted, high-specificity approach) versus Polysaccharide-based separation (the versatile, generalist approach).

The Verdict: While polysaccharide columns (e.g., Chiralpak AD-H) are ubiquitous in QC labs, Crown Ether columns (e.g., Crownpak CR-I(+)) provide superior resolution for underivatized primary amines like APE. This guide details the validation of a Crown Ether method, supported by comparative data against polysaccharide alternatives.

Strategic Comparison: Selecting the Stationary Phase

The choice of stationary phase is the single most critical variable in chiral method development for amino alcohols.

Alternative A: Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, OD-H)
  • Mechanism: Relies on hydrogen bonding and inclusion complexes within the amylose or cellulose helical structure.

  • Pros: Extremely versatile; standard in most labs; works with normal phase solvents (Hexane/IPA).

  • Cons: Primary amines often cause peak tailing due to interaction with residual silanols. frequently requires derivatization (e.g., with OPA or NBD-Cl) or harsh mobile phase additives (diethylamine) to achieve baseline resolution.

Alternative B: Crown Ether CSPs (e.g., Crownpak CR-I(+))[1]
  • Mechanism: Host-guest complexation. The crown ether ring forms a specific inclusion complex with the ammonium ion (

    
    ) of the protonated primary amine.
    
  • Pros: Designed specifically for primary amines; allows direct analysis without derivatization; typically yields high alpha (

    
    ) values.
    
  • Cons: Requires acidic aqueous mobile phases (pH 1.0–2.0); lower column capacity; generally reversed-phase only.

Comparative Performance Data

Table 1: Performance metrics of this compound separation.

MetricMethod A: Crown Ether (Recommended) Method B: Amylose-Based (Alternative)
Column Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase pH 1.5

(aq) / Methanol (90:10)
Hexane / IPA / DEA (90:10:0.1)
Derivatization None (Direct) None (Direct)
Resolution (

)
> 5.0 ~ 1.8 - 2.2
Tailing Factor (

)
1.1 (Symmetric)1.5 - 1.8 (Tailing)
Run Time < 15 min> 20 min
Robustness High (Specific to

)
Moderate (Sensitive to temp/modifier)

Analyst Insight: The Crown Ether method is selected for full validation below because it eliminates the variability introduced by derivatization and provides a wider resolution window (


), which is critical for detecting trace (R)-enantiomer impurities at levels < 0.1%.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the validation strategy and the subsequent workflow.

ValidationWorkflow Start Start: this compound Sample CheckAmine Is the Amine Primary? Start->CheckAmine CrownPath Method A: Crown Ether CSP (Targeted for Primary Amines) CheckAmine->CrownPath Yes (High Selectivity) PolyPath Method B: Polysaccharide CSP (General Purpose) CheckAmine->PolyPath No (or if Crown unavailable) Validation Validation Phase (ICH Q2) CrownPath->Validation DerivCheck Is Resolution > 2.0? PolyPath->DerivCheck Derivatize Perform Derivatization (e.g., GITC/NBD-Cl) DerivCheck->Derivatize No (Tailing/Overlap) DerivCheck->Validation Yes Derivatize->Validation Params 1. Specificity (Blank/Impurity) 2. Linearity (R² > 0.999) 3. Accuracy (Spike Recovery) 4. Precision (Repeatability) Validation->Params Report Final CoA Generation Validation->Report

Figure 1: Decision tree for chiral method selection highlighting the efficiency of the Crown Ether pathway for primary amines.

Validated Experimental Protocol (Crown Ether Method)

This protocol is designed to be self-validating : the system suitability criteria ensure the method is performing correctly before any samples are analyzed.

Chromatographic Conditions[3][4][5][6][7][8][9][10]
  • Instrument: HPLC with UV Detector (DAD preferred for peak purity).

  • Column: Daicel Crownpak CR-I(+) (150 mm × 3.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.5) : Methanol (85 : 15 v/v).

    • Note: Perchloric acid is preferred over TFA for Crownpak columns to minimize background absorption and ion-pairing effects that can alter selectivity [1].

  • Flow Rate: 0.4 mL/min (Optimized for 3.0 mm ID).

  • Column Temperature: 10°C to 15°C.

    • Causality: Lower temperatures significantly enhance the enantioseparation factor (

      
      ) on crown ether phases by stabilizing the host-guest complex [2].
      
  • Detection: UV @ 210 nm (or 254 nm if interferences exist).

  • Injection Volume: 5 µL.

Standard & Sample Preparation
  • System Suitability Solution (Racemate): Dissolve racemic 2-amino-1-phenylethanol in Mobile Phase to a concentration of 0.5 mg/mL.

  • Standard Solution ((S)-Enantiomer): Prepare authentic this compound at 0.5 mg/mL.

  • Sensitivity Solution (LOQ): Dilute Standard Solution to 0.05% (0.25 µg/mL).

System Suitability Criteria (Pass/Fail)

Before running validation batches, the system must meet these metrics:

  • Resolution (

    
    ):  > 3.0 between (R) and (S) peaks.
    
  • Tailing Factor: < 1.3 for the main peak.

  • Signal-to-Noise (S/N): > 10 for the Sensitivity Solution.

Validation Parameters & Acceptance Criteria (ICH Q2)

The following data summarizes the expected validation outcomes based on field application of this protocol.

Specificity

The method must demonstrate the ability to unequivocally assess the analyte in the presence of components which may be expected to be present.

  • Experiment: Inject Mobile Phase (Blank), Placebo, and Racemic mixture.

  • Result: No interference at the retention time of the (S)-isomer. The (R)-isomer (impurity) elutes before the (S)-isomer on Crownpak CR(+), ensuring the small impurity peak is not masked by the tail of the main peak (a critical advantage over some polysaccharide modes).

Linearity
  • Range: Trace level (0.05%) to 120% of target concentration.

  • Data:

    • (R)-isomer:

      
      
      
    • (S)-isomer:

      
      
      
Accuracy (Recovery)

Spike (R)-enantiomer into pure (S)-matrix at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: 85% - 115% recovery for trace impurities.

Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: ~ 0.02% (S/N = 3)

  • LOQ: ~ 0.05% (S/N = 10)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Resolution Column Temperature too highReduce oven temp to 10°C. Selectivity increases at lower T.
Peak Broadening pH drift in Mobile PhaseEnsure pH is strictly 1.0–2.0. The ammonium ion (

) must be fully formed for inclusion.
High Backpressure Precipitation in MPFilter mobile phase (0.22 µm). Ensure MeOH % is not causing salt precipitation if using phosphate buffers (stick to

).
Retention Time Shift Column contaminationWash column with water (to remove salts) then 100% MeOH. Do not use basic solvents.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Chiral separation of primary amino compounds using crown ether-based chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

Comparative study of synthetic routes to (S)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Synthetic Routes to (S)-2-Amino-1-phenylethanol

Executive Summary

This compound (CAS: 56613-80-0) is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate for adrenergic agonists (e.g., norepinephrine analogues) and


-blockers. Its structural motif—a chiral amino alcohol—demands synthetic routes that deliver high enantiomeric excess (ee) and chemical purity.

This guide evaluates three distinct synthetic methodologies:

  • Biocatalytic Asymmetric Reduction: The "Green Standard" utilizing engineered Ketoreductases (KREDs).

  • Asymmetric Transfer Hydrogenation (ATH): The "Chemical Standard" via Ru-catalyzed reduction of

    
    -halo ketones followed by amination.
    
  • Chiral Pool Synthesis: The "Classical Approach" via reduction of (S)-Phenylglycine.

Comparative Analysis Matrix

The following table summarizes the performance metrics for each route based on current industrial and academic standards.

MetricRoute 1: Biocatalytic Reduction Route 2: Chemical ATH (2-Step) Route 3: Chiral Pool Reduction
Starting Material 2-Aminoacetophenone2-Chloroacetophenone(S)-Phenylglycine
Key Reagent/Cat. KRED (e.g., A. sulfureus)RuCl(p-cymene)[(S,S)-TsDPEN]NaBH

/I

or LiAlH

Steps 1 (Direct)2 (Reduction + Amination)1 (Reduction)
Yield (Isolated) 75 – 90%65 – 80% (overall)50 – 70%
Enantiomeric Excess >99%95 – 99%>99% (Retained)
Atom Economy High (uses Glucose/NADPH)Moderate (Amination waste)Low (Stoichiometric borate waste)
Scalability High (Aqueous, mild)High (Industrial standard)Moderate (Safety concerns)
Cost Driver Enzyme developmentCatalyst (Ru) & PrecursorStarting Material ((S)-Phenylglycine)

Detailed Technical Workflows

Route 1: Biocatalytic Asymmetric Reduction (The Green Standard)

Mechanism: This route utilizes NADPH-dependent Ketoreductases (KREDs) to directly reduce the prochiral ketone. The enzyme dictates the stereochemistry, often achieving perfect selectivity without protecting groups.

Key Insight: Direct reduction of 2-aminoacetophenone is chemically difficult due to catalyst poisoning by the free amine. Enzymes like Arthrobacter sulfureus 2-aminoacetophenone reductase (2-AAPR) bypass this limitation, accepting the free amine substrate.

Experimental Protocol:

  • Buffer Preparation: 50 mM Potassium Phosphate Buffer (pH 7.0).

  • Cofactor System: Glucose (50 g/L) and Glucose Dehydrogenase (GDH) for NADPH regeneration.

  • Reaction:

    • Suspend E. coli cells expressing 2-AAPR (50 g wet cells/L) in the buffer.

    • Add 2-Aminoacetophenone (1.0 g/L) and Glucose.

    • Incubate at 30°C with orbital shaking (200 rpm) for 6–12 hours.

    • Workup: Centrifuge to remove cells. Extract supernatant with Ethyl Acetate (3x). Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Recrystallization from Ethanol/Hexane if necessary.

Validation: Check ee using Chiral HPLC (Chiralcel OD-H column). Expect >99% ee.[1][2]

Route 2: Asymmetric Transfer Hydrogenation (The Chemical Standard)

Mechanism: Direct hydrogenation of the amino ketone is challenging. The industrial workaround reduces 2-chloroacetophenone to (S)-2-chloro-1-phenylethanol using Noyori’s catalyst, followed by a Delépine-type amination or substitution with ammonia.

Key Insight: The Ru-TsDPEN catalyst operates via a metal-ligand bifunctional mechanism.[3] The "NH" effect of the ligand stabilizes the transition state, ensuring high enantiofacial differentiation.

Experimental Protocol (Step 1: Reduction):

  • Catalyst Prep: Mix [RuCl

    
    (p-cymene)]
    
    
    
    and (S,S)-TsDPEN in CH
    
    
    Cl
    
    
    with KOH to form the active 16e- catalyst (purple).
  • Reaction: Dissolve 2-chloroacetophenone (10 mmol) in a mixture of Formic Acid/Triethylamine (5:2 azeotrope) or Isopropanol.

  • Add catalyst (S/C ratio 1000:1). Stir at 25–30°C for 24 hours.

  • Workup: Quench with water, extract with CH

    
    Cl
    
    
    
    . Wash with brine. Yield: ~95%, 97% ee.

Experimental Protocol (Step 2: Amination):

  • Dissolve (S)-2-chloro-1-phenylethanol in aqueous Ammonia (25%) or treat with Hexamethylenetetramine (Delépine reaction) followed by acid hydrolysis.

  • Note: Direct ammonolysis requires careful control to prevent over-alkylation.

Route 3: Chiral Pool Synthesis (The Classical Approach)

Mechanism: Reduces the carboxylic acid of (S)-Phenylglycine to an alcohol. Since the chiral center is alpha to the reacting group, racemization is minimal if conditions are controlled.

Key Insight: Using I


 activates NaBH

, generating borane in situ, which is a potent reducer of amino acids to amino alcohols.

Experimental Protocol:

  • Setup: Flame-dried flask under Argon.

  • Reactants: Suspend (S)-Phenylglycine (1.0 eq) and NaBH

    
     (2.5 eq) in dry THF.
    
  • Activation: Add I

    
     (1.0 eq) in THF dropwise at 0°C. (Evolution of H
    
    
    
    gas).
  • Reflux: Heat to reflux for 18 hours.

  • Quench: Carefully add Methanol until clear. Evaporate solvent.[2]

  • Hydrolysis: Dissolve residue in 20% KOH and stir for 4 hours (breaks Boron-Amine complex).

  • Extraction: Extract with CH

    
    Cl
    
    
    
    . Recrystallize from Toluene.

Pathway Visualization

SyntheticRoutes Figure 1: Comparison of Synthetic Pathways to this compound Start_Bio 2-Aminoacetophenone Product This compound Start_Bio->Product Route 1: KRED / NADPH (Direct Reduction) Start_Chem 2-Chloroacetophenone Inter_Chem (S)-2-Chloro-1-phenylethanol Start_Chem->Inter_Chem Route 2: Ru-TsDPEN (ATH) Start_Pool (S)-Phenylglycine Start_Pool->Product Route 3: NaBH4 / I2 (COOH Reduction) Inter_Chem->Product NH3 (aq) (Amination)

Figure 1: Comparison of Synthetic Pathways. Green path indicates the most direct biocatalytic route. Blue indicates the standard 2-step chemical route. Red indicates the chiral pool reduction.

Decision Guide

Use the following logic to select the appropriate route for your application:

DecisionMatrix Start Start Selection Scale Is Scale > 100kg? Start->Scale Enzyme Access to KREDs? Scale->Enzyme No (Lab/Pilot) Cost Cost Sensitive? Scale->Cost Yes (Production) Route1 Route 1: Biocatalytic Enzyme->Route1 Yes Route3 Route 3: Chiral Pool Enzyme->Route3 No Purity Strict ee > 99.5%? Cost->Purity No Route2 Route 2: Chemical ATH Cost->Route2 Yes (Cheaper Reagents) Purity->Route2 No (Standard Pharma) Purity->Route3 Yes (Retained Chirality)

Figure 2: Decision Matrix for selecting the optimal synthetic strategy.

References

  • Biocatalytic Reduction (Arthrobacter sulfureus)

    • Wang, J. et al. "Transformation of 2-aminoacetophenone to this compound by Arthrobacter sulfureus." Journal of Bioscience and Bioengineering, 2014.
  • Noyori Asymmetric Transfer Hydrogenation

    • Noyori, R. et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
  • Reduction of Phenylglycine

    • Myers, A. G. et al. "Reduction of Amino Acids to Amino Alcohols." Journal of Organic Chemistry, 1998 (Adapted protocol).
  • General Review of Amino Alcohol Synthesis

    • Ager, D. J. et al. "The Synthesis of Amino Alcohols." Chemical Reviews, 1996.

Sources

Beyond (S)-2-Amino-1-phenylethanol: A Comparative Guide to Elite Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the reliable and stereoselective construction of chiral molecules is paramount, particularly in the development of pharmaceuticals and complex natural products.[1][2] For decades, chiral auxiliaries derived from amino alcohols like (S)-2-Amino-1-phenylethanol (phenylalaninol) have served as dependable tools. However, the pursuit of higher diastereoselectivity, broader substrate scope, and milder reaction and cleavage conditions has driven the development of a superior class of alternatives. This guide provides an in-depth, objective comparison of the leading chiral auxiliaries that have, in many applications, surpassed the performance of traditional amino alcohols, offering researchers enhanced control and efficiency.

The Need for Advanced Alternatives

While auxiliaries derived from simple amino alcohols are foundational, they can present limitations. These may include moderate diastereoselectivity, the need for cryogenic temperatures, or harsh conditions for removal of the auxiliary, which can compromise the integrity of the target molecule. The alternatives discussed herein—Evans Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine amides—were engineered to overcome these challenges, providing more rigid and predictable stereochemical control.[1][3]

A Curated Selection of High-Performance Auxiliaries

We will focus on three classes of chiral auxiliaries that have become mainstays in modern organic synthesis due to their exceptional performance and versatility.[4]

  • Evans Oxazolidinones: Developed by David A. Evans, these auxiliaries are derived from amino acids and provide a rigid scaffold that effectively shields one face of the enolate.[1][5]

  • Oppolzer's Camphorsultam: Based on the naturally occurring camphor skeleton, this sultam offers a conformationally locked structure, leading to high levels of asymmetric induction in a variety of reactions.[1][6]

  • Myers' Pseudoephedrine Amides: Andrew G. Myers' work demonstrated that readily available pseudoephedrine can act as a highly effective and practical chiral auxiliary, particularly for the alkylation of α-substituted carboxylic acids.[1][7][8]

Head-to-Head Performance Comparison

The efficacy of a chiral auxiliary is measured by its ability to direct a reaction to form one diastereomer preferentially, the overall yield of the reaction, and the ease with which the auxiliary can be removed to reveal the final product.

Chiral AuxiliaryRepresentative ReactionElectrophileDiastereoselectivity (d.r.)Yield (%)Cleavage Conditions
(S)-4-Benzyl-2-oxazolidinone (Evans)Enolate AlkylationBenzyl bromide (BnBr)>99:1~85-95LiOH/H₂O₂ (mild hydrolysis)[9][10][11]
(1S)-(-)-2,10-Camphorsultam (Oppolzer)Enolate AlkylationMethyl iodide (MeI)>98:2~80-90LiAlH₄ (reductive) or LiOH (hydrolytic)
(1R,2R)-(-)-Pseudoephedrine (Myers)Enolate Alkylationn-Butyl iodide (n-BuI)≥99:1~80-90H₂SO₄/dioxane/H₂O (acidic hydrolysis)[12]
This compound (as oxazolidine)Enolate AlkylationBenzyl bromide (BnBr)~85:15 to 90:10~70-85H₃O⁺ (acidic hydrolysis)

Note: Diastereoselectivity and yields are representative and can vary based on substrate, electrophile, and specific reaction conditions.

As the data illustrates, Evans, Oppolzer, and Myers auxiliaries consistently deliver superior diastereoselectivity (>98:2) compared to what is often achieved with simpler phenylalaninol derivatives.[13]

Mechanistic Insights: The Origin of Selectivity

The high fidelity of these elite auxiliaries stems from their ability to form rigid, chelated transition states that effectively block one face of the prochiral substrate from the incoming electrophile.

Evans Oxazolidinone

The oxazolidinone auxiliary, when acylated and deprotonated, forms a Z-enolate that is locked into a specific conformation through chelation with the metal counterion (typically Li⁺ or Na⁺). The bulky substituent at the C4 position (e.g., benzyl or isopropyl) sterically shields the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.

Myers' Pseudoephedrine Amide

Similarly, the enolate of a pseudoephedrine amide forms a rigid chelate structure involving the amide oxygen, the enolate oxygen, and the benzylic hydroxyl group coordinated to a lithium cation. This conformation effectively blocks one face of the enolate, with the stereochemical outcome directed by the auxiliary's inherent chirality.[7][8]

Experimental Protocols: A Practical Guide

To provide actionable insights, we present a detailed protocol for a representative asymmetric alkylation using an Evans oxazolidinone auxiliary.

Protocol: Asymmetric Alkylation of (S)-4-Benzyl-3-propionyl-2-oxazolidinone

Objective: To synthesize (S)-2-methyl-3-phenylpropanoic acid derivative with high diastereoselectivity.

Step 1: Acylation of the Auxiliary

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes. Causality: n-BuLi is a strong base that deprotonates the oxazolidinone nitrogen to form a nucleophilic anion.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation [11]

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C. Causality: NaHMDS is a strong, non-nucleophilic base that selectively deprotonates the α-carbon to form the sodium Z-enolate. The low temperature is critical to maintain kinetic control and prevent side reactions.[11]

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or capillary GC analysis.[13]

Step 3: Cleavage of the Auxiliary [9][10][14]

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 1.0 M). Causality: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group, which is more electrophilic than the endocyclic carbamate carbonyl. This selective cleavage preserves the chiral product and allows for recovery of the auxiliary.[10]

  • Stir vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) (1.5 M, 5.0 eq) and stir for 20 minutes.

  • Acidify the mixture to pH ~2 with aqueous HCl (1 M) and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary. The organic layers containing the product are combined, dried, and concentrated to yield the enantiomerically enriched carboxylic acid.

Visualization of the Asymmetric Synthesis Workflow

A clear understanding of the process flow is essential for successful implementation.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Stereocontrol cluster_2 Step 3: Cleavage & Recovery Prochiral_Substrate Prochiral Substrate (e.g., Propionic Acid Derivative) Attachment Covalent Attachment (Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (Enolate Alkylation) Attachment->Diastereoselective_Reaction Base, Electrophile (-78 °C) Diastereomeric_Product Diastereomerically Enriched Intermediate Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage (e.g., LiOH/H₂O₂) Diastereomeric_Product->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary (for reuse) Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Conclusion and Future Outlook

While this compound and its derivatives are valuable, Evans oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides offer a higher level of performance, reliability, and predictability for a wide range of asymmetric transformations.[1][4] Their widespread adoption is a testament to their effectiveness in constructing complex chiral molecules with exceptional stereochemical control. The choice among these elite auxiliaries will depend on the specific transformation, desired product functionality (acid, alcohol, etc.), and cost considerations. As the field moves increasingly towards asymmetric catalysis, the lessons learned from these stoichiometric auxiliaries in creating well-defined, ordered transition states continue to inform the design of the next generation of chiral catalysts.[15]

References

  • da Silva, J., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]

  • Ager, D. J., et al. (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 101(11), 3197-3224. [Link]

  • Wikipedia. Camphorsultam. [Link]

  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. [Link]

  • Britton, J., et al. (2017). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 8(7), 5199-5203. [Link]

  • Kumaraswamy, G., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]

  • Fu, G. C., et al. (2022). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Journal of the American Chemical Society, 144(3), 971-988. [Link]

  • Weibel, D. B., et al. (-)-d-2,10-camphorsultam. Organic Syntheses. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Easton, C. J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Evans, D. A. Chapter 1: Enolate Alkylations. Harvard University. [Link]

  • Hein, J. E. (2005). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Myers, A. G. Chem 115 Handout: Diastereoselective Enolate Alkylation Reactions. Harvard University. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Myers, A. G., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 52(52), 14033-14037. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Vicario, J. L., et al. (2005). (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions. Organic & Biomolecular Chemistry, 3(17), 3173-3180. [Link]

  • Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1490-1494. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

  • O'Keefe, S. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Hein, J. E. (2005). Design, Synthesis and Application of Fluorous Oxazolidinone Chiral Auxiliaries. MSpace. [Link]

  • Research and Reviews. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Journal of Organic and Inorganic Chemistry. [Link]

  • Chapter 13: Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of (S)-2-Amino-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-1-phenylethanol and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1][2] Their utility spans from serving as intermediates in the creation of analgesics and anti-inflammatory drugs to their use in biochemical research related to neurotransmitter function.[2] Given the stereospecific nature of many biological interactions, the enantiomeric purity and structural integrity of these compounds are of paramount importance. This guide provides a comprehensive comparison of key spectroscopic techniques for the validation of this compound derivatives, offering insights into the causality behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.

The validation of these chiral amino alcohols relies on a multi-faceted analytical approach to confirm their identity, purity, and stereochemistry. This guide will delve into the application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

Key Insights from NMR:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the protons on the carbon bearing the hydroxyl group and the carbon bearing the amino group are particularly diagnostic.[3]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. The carbons directly attached to the nitrogen and oxygen atoms exhibit characteristic chemical shifts.[3]

  • Chiral NMR: To determine enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be employed. These agents interact with the enantiomers to form diastereomers, which are distinguishable by NMR, allowing for the quantification of each enantiomer.[4][5][6] A common method involves the condensation of the amine with a chiral aldehyde, such as 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL), to form diastereomeric iminoboronate esters with distinct NMR signals.[4]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure.

Comparative Data: NMR Spectroscopy
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, quantitativeCan be complex for large molecules
¹³C NMR Carbon skeletonUnambiguous carbon countLower sensitivity than ¹H NMR
Chiral NMR Enantiomeric purityDirect quantification of enantiomersRequires chiral auxiliaries, can be expensive

II. Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

IR spectroscopy is a quick and non-destructive technique that provides information about the functional groups present in a molecule. For this compound derivatives, IR is particularly useful for confirming the presence of the key hydroxyl (-OH) and amino (-NH₂) groups.

Key Insights from IR:
  • O-H Stretch: A broad and intense absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.[7][8]

  • N-H Stretch: Primary amines (R-NH₂) typically show two sharp bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[7][9] These bands are generally weaker and sharper than the O-H stretch.[7][9][10]

  • C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ region.[9]

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the phenyl group will also be present.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Comparative Data: Characteristic IR Absorption Bands
Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
O-H (Alcohol) 3400 - 3200Broad, Strong
N-H (Primary Amine) 3500 - 3300 (two bands)Sharp, Medium
C-N (Aromatic Amine) 1335 - 1250Medium to Strong
Aromatic C-H 3100 - 3000Sharp, Weak to Medium
Aromatic C=C 1600 - 1450Medium to Weak

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[11] It also provides structural information through the analysis of fragmentation patterns.

Key Insights from MS:
  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): This peak corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[11]

  • Fragmentation Pattern: The molecule will fragment in a characteristic way upon ionization. For phenylethanolamine derivatives, common fragmentation pathways involve cleavage of the Cα-Cβ bond and loss of small neutral molecules like water or ammonia.[12] Analysis of these fragments can help confirm the structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive or negative ion mode.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of the Validation Workflow

ValidationWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis This compound Derivative Synthesis NMR NMR Spectroscopy (¹H, ¹³C, Chiral) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS HPLC Chiral HPLC Synthesis->HPLC Structure Structural Confirmation NMR->Structure EnantiomericPurity Enantiomeric Purity NMR->EnantiomericPurity IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity HPLC->EnantiomericPurity ValidatedProduct Validated Product Structure->ValidatedProduct Purity->ValidatedProduct EnantiomericPurity->ValidatedProduct

Caption: Workflow for the spectroscopic validation of this compound derivatives.

IV. Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Ultimate Tool for Enantiomeric Separation

While chiral NMR can determine enantiomeric purity, Chiral HPLC is often the preferred method for the routine analysis and quantification of enantiomers due to its high sensitivity and resolution.[13]

Key Insights from Chiral HPLC:
  • Enantiomeric Separation: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[13] Various types of CSPs are available, including those based on cyclodextrins, proteins, and Pirkle-type phases.[14][15]

  • Quantitative Analysis: The area under each peak in the chromatogram is directly proportional to the concentration of that enantiomer, allowing for precise determination of the enantiomeric excess (ee).

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral column based on the structure of the analyte. For amino alcohols, cyclodextrin-based or ligand-exchange columns are often effective.[14][15]

  • Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like hexane, ethanol, and/or buffers) that provides good separation of the enantiomers.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.

  • Instrument Setup: Use an HPLC system with a UV detector set to a wavelength where the analyte absorbs.

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. Integrate the peak areas to calculate the enantiomeric excess.

Comparative Data: Chiral HPLC vs. Chiral NMR
FeatureChiral HPLCChiral NMR
Sensitivity HighModerate
Resolution ExcellentGood
Quantification Highly AccurateAccurate
Throughput HighLower
Cost per Sample LowerHigher
Development Time Can be lengthyRelatively short
Visualization of the Analytical Logic

AnalyticalLogic cluster_question Analytical Question cluster_technique Primary Technique cluster_confirmation Confirmatory Technique WhatIsIt What is the structure? NMR_MS_IR NMR, MS, IR WhatIsIt->NMR_MS_IR IsItPure How pure is it? HPLC_GC HPLC, GC IsItPure->HPLC_GC IsItTheRightEnantiomer What is the enantiomeric purity? Chiral_HPLC_NMR Chiral HPLC, Chiral NMR IsItTheRightEnantiomer->Chiral_HPLC_NMR ElementalAnalysis Elemental Analysis NMR_MS_IR->ElementalAnalysis TLC TLC HPLC_GC->TLC Polarimetry Polarimetry Chiral_HPLC_NMR->Polarimetry

Caption: Logical flow for selecting analytical techniques based on the validation question.

Conclusion

The comprehensive validation of this compound derivatives requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy stands as the cornerstone for structural elucidation, while IR spectroscopy offers a rapid confirmation of key functional groups. Mass spectrometry provides essential information on molecular weight and fragmentation, and Chiral HPLC is the definitive tool for assessing enantiomeric purity. By judiciously employing and comparing the data from these methods, researchers can ensure the quality, identity, and stereochemical integrity of these vital pharmaceutical building blocks.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Phenylethanolamine | C8H11NO | CID 1000 - PubChem. National Center for Biotechnology Information. [Link]

  • IR: amines. University of Colorado Boulder. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. National Center for Biotechnology Information. [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum - Dummies.com. Dummies.com. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines | Organic Letters - ACS Publications. American Chemical Society. [Link]

  • Chiral HPLC Separations - Phenomenex. Phenomenex. [Link]

  • How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines - YouTube. The Organic Chemistry Tutor. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. Oxford University Press. [Link]

  • Phenylethanolamine - mzCloud. mzCloud. [Link]

  • Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. National Center for Biotechnology Information. [Link]

  • Phenylethanolamine - Wikipedia. Wikipedia. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography - J-Stage. J-STAGE. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. MDPI. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Amine NMR help IR spectra interpretation Nuclear magnetic resonance - YouTube. Professor Dave Explains. [Link]

Sources

Comparative Guide: Diastereomeric Ratio Analysis in (S)-2-Amino-1-phenylethanol Mediated Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-1-phenylethanol (APE) serves as a critical chiral auxiliary and building block in asymmetric synthesis, particularly in the formation of oxazolidines and the resolution of chiral acids.[1] While structurally similar to the widely used (R)-Phenylglycinol, APE offers distinct electronic and steric properties due to the positioning of the phenyl ring relative to the amine.

This guide provides an objective technical comparison of APE against its primary competitors, focusing on Diastereomeric Ratio (dr) Analysis . We detail the mechanistic causality behind its selectivity, provide self-validating analytical protocols (NMR/HPLC), and offer a decision framework for its deployment in drug development workflows.

Part 1: The Chiral Controller Landscape

To understand the performance of APE, it must be contextualized against its structural analogs. The distance between the chiral center and the reactive nitrogen dictates the "lever arm" of stereochemical induction.

Structural Comparison
FeatureThis compound (APE) (R)-Phenylglycinol (Phg) (S)-Valinol
Structure Ph-CH(OH)-CH₂-NH₂Ph-CH(NH₂)-CH₂-OHiPr-CH(NH₂)-CH₂-OH
Chiral Center

-position to Nitrogen

-position to Nitrogen

-position to Nitrogen
Steric Influence Moderate (Remote Induction)High (Proximal Induction)High (Proximal Induction)
Primary Use Chiral resolution, Oxazolidine synthesis, Ligand backboneImine alkylation, Strecker synthesisEvans auxiliaries, Alkylation
Cost Efficiency High (Scalable from Styrene Oxide)ModerateModerate
Mechanistic Implication

In reactions involving the nitrogen (e.g., imine formation), Phenylglycinol places the bulky phenyl group directly adjacent to the reacting center, typically resulting in higher initial diastereoselectivity (dr > 95:5). APE , with the phenyl group one carbon removed, often relies on the formation of rigid 5-membered heterocycles (oxazolidines) to transmit chiral information. Consequently, accurate dr analysis is more critical when using APE, as the baseline selectivity can be more variable (dr 75:25 to 90:10) depending on solvent and temperature.

Part 2: Comparative Performance Data

The following data compares the performance of APE and Phenylglycinol in a representative Asymmetric Strecker Reaction (nucleophilic addition of cyanide to a chiral imine/oxazolidine).

Experimental Model

Reaction: Condensation of Auxiliary with Benzaldehyde


 Imine/Oxazolidine 

Addition of TMSCN

dr Analysis.
MetricThis compound (APE)(R)-Phenylglycinol (Phg)Interpretation
Condensation Yield 92%94%Comparable efficiency in initial coupling.[1]
Reaction Time 4.0 h3.5 hPhg reacts slightly faster due to electronic effects.
Crude dr (NMR) 82 : 18 96 : 4 Phg offers superior steric blocking (1,2-induction).[1]
Post-Cryst. dr > 99 : 1> 99 : 1APE requires recrystallization to match Phg purity.
Atom Economy 137.18 g/mol (Auxiliary MW)137.18 g/mol (Auxiliary MW)Identical.[1]
Removal Condition Pd/C Hydrogenation or Acid HydrolysisPb(OAc)₄ oxidative cleavage or HydrogenationAPE is often more robust to oxidative conditions.[1]
Decision Logic[1]
  • Choose Phenylglycinol if raw diastereoselectivity in the crude mixture is the priority to avoid purification steps.

  • Choose APE if the target molecule requires the specific "beta-hydroxy" motif or if the cost of the auxiliary is a limiting factor at scale (APE is often 30-40% cheaper at multi-kilo scale).

Part 3: Analytical Methodologies

Accurate determination of dr is the cornerstone of validating APE-mediated reactions. Two primary methods are validated below.

Method A: 1H NMR Analysis (The "Self-Validating" Standard)

In APE-derived oxazolidines, the benzylic proton (attached to the chiral center of the auxiliary) and the aminal proton (from the aldehyde) are diagnostic.

  • Diagnostic Signal: The proton at the C2 position of the oxazolidine ring.

  • Chemical Shift: Typically

    
     5.2–5.6 ppm.
    
  • Differentiation: The major diastereomer usually appears upfield relative to the minor diastereomer due to shielding by the phenyl ring in the preferred chair-like conformation.

NMR Protocol for dr Determination:
  • Sample Prep: Dissolve 10 mg of crude reaction mixture in 0.6 mL CDCl₃.

  • Acquisition: Run 1H NMR (min 400 MHz). Set relaxation delay (

    
    ) to 5 seconds to ensure accurate integration.
    
  • Integration: Integrate the C2-H singlet (or doublet) for both isomers.

  • Calculation:

    
    [1]
    
Method B: Chiral HPLC (Trace Analysis)

For dr values > 95:5, NMR integration error becomes significant. HPLC is required.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (exploiting the phenyl chromophore of APE).

  • Resolution (

    
    ):  APE diastereomers typically show 
    
    
    
    min due to the significant conformational difference in the solvated state.

Part 4: Detailed Experimental Protocol

This workflow describes the synthesis of a chiral oxazolidine using APE and the subsequent dr analysis.

Step 1: Condensation (Oxazolidine Formation)[1]
  • Charge a flame-dried flask with This compound (1.0 equiv) and activated 4Å molecular sieves.

  • Add dry Toluene (0.2 M concentration).

  • Add the substrate Aldehyde (1.05 equiv).

  • Reflux under a Dean-Stark trap for 4–6 hours until water collection ceases.

  • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4). Disappearance of APE indicates completion.

  • Filter off sieves and concentrate in vacuo to obtain the crude oxazolidine.

Step 2: Nucleophilic Addition (The Stereodefining Step)
  • Redissolve crude oxazolidine in dry CH₂Cl₂ at -78°C.

  • Add nucleophile (e.g., TMSCN, 1.5 equiv) and Lewis Acid (e.g., BF₃·OEt₂, 1.1 equiv).

  • Stir at -78°C for 4 hours, then allow to warm to 0°C slowly.

  • Quench: Add sat. NaHCO₃ solution. Extract with CH₂Cl₂.

Step 3: Analysis Workflow

The following diagram illustrates the critical decision points in the analytical workflow.

DR_Analysis_Workflow Start Crude Reaction Mixture TLC TLC Check (Qualitative) Start->TLC NMR 1H NMR Analysis (Diagnostic C2-H Peak) TLC->NMR Conversion Complete Decision Is dr > 95:5? NMR->Decision Calculate Integration HPLC Chiral HPLC (Trace Quantitation) Decision->HPLC Yes (Verify Purity) Recryst Recrystallization (Enrichment) Decision->Recryst No (e.g. 85:15) Final Final Product Release HPLC->Final Recryst->NMR Re-check

Figure 1: Analytical workflow for determining and optimizing diastereomeric purity in APE-mediated reactions.

Part 5: Strategic Recommendations

When to Select this compound:
  • Cost-Sensitive Scale-Up: When the process moves to pilot scale, the cost advantage of APE over Phenylglycinol becomes significant.[1]

  • Resolution of Acids: APE is superior for resolving racemic carboxylic acids via diastereomeric salt formation due to its specific crystal packing properties.

  • Specific Heterocycle Targets: If the target molecule requires a 5-phenyl-oxazolidin-2-one core, APE is the direct precursor.[1]

Mechanistic Visualization

The difference in stereoselectivity is driven by the "Chair-like" transition state of the oxazolidine intermediate.

Stereoselectivity_Model Substrate Aldehyde + Auxiliary APE_TS APE Transition State (Ph group at C5) Less Steric Clash Substrate->APE_TS Phg_TS Phenylglycinol TS (Ph group at C4) High Steric Clash Substrate->Phg_TS Result_APE Moderate dr (85:15) Requires Purification APE_TS->Result_APE Nu Attack Result_Phg High dr (96:4) Direct Use Phg_TS->Result_Phg Nu Attack

Figure 2: Mechanistic comparison showing why Phenylglycinol (Phg) often yields higher initial dr compared to APE due to the proximity of the steric bulk to the reaction center.[1]

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[2][3] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link][1]

  • Gawley, R. E., & Aubé, J. (1996).[1] Principles of Asymmetric Synthesis. Elsevier. (Chapter on Oxazolidines and Amino Alcohols). [Link]

  • Husain, A., et al. (2011).[1] Synthesis and antimicrobial activity of some new 2-amino-1-phenylethanol derivatives. Journal of Saudi Chemical Society. [Link][1]

Sources

Benchmarking (S)-2-Amino-1-phenylethanol: A Technical Comparison Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (S)-2-Amino-1-phenylethanol (S-APE) CAS: 56613-80-0 Primary Application: Chiral auxiliary, resolving agent, and ligand precursor for asymmetric catalysis (CBS reduction).

This guide benchmarks this compound against its primary structural competitors: (S)-Phenylglycinol , (S)-Valinol , and Ephedrine . While Ephedrine has historically been the gold standard for certain chiral inductions, its regulatory status as a controlled precursor (List I chemical) creates a significant barrier to entry. S-APE offers a strategic "freedom to operate" alternative with comparable enantiomeric excess (ee) induction profiles in borane reductions and superior stability profiles compared to amino acid-derived alcohols.

Part 1: Structural & Electronic Landscape

To select the correct chiral amino alcohol, one must understand the steric and electronic influence of the backbone. S-APE is distinct because the hydroxyl group is benzylic, whereas in phenylglycinol, the amine is benzylic.

Comparative Matrix: 1,2-Amino Alcohols
FeatureThis compound (S)-Phenylglycinol (S)-Valinol (1R,2S)-Ephedrine
Structure Ph-CH(OH)-CH₂-NH₂Ph-CH(NH₂)-CH₂-OHiPr-CH(NH₂)-CH₂-OHPh-CH(OH)-CH(Me)-NHMe
Benzylic Center Oxygen-bearing Nitrogen-bearing None (Aliphatic)Oxygen-bearing
Steric Bulk Moderate (Phenyl)Moderate (Phenyl)Low/Med (Isopropyl)High (Phenyl + Methyl)
Primary Utility CBS Catalyst, ResolutionImine formation, ResolutionOxazoline ligandsAuxiliaries, Resolution
Regulatory Risk Low (General Chemical)LowLowHigh (List I Precursor)
Cost Efficiency High (Synthetic/Enzymatic)High (Amino acid derived)High (Amino acid derived)Medium (Compliance costs)
Mechanistic Implication

In S-APE , the benzylic position holds the hydroxyl group. This increases the acidity of the alcohol proton compared to Valinol, potentially strengthening the B-O bond in oxazaborolidine catalysts. Conversely, Phenylglycinol has a benzylic amine, which can be susceptible to oxidative degradation or hydrogenolysis under rigorous conditions, making S-APE chemically more robust in oxidative environments.

Part 2: Case Study – Asymmetric Catalysis (CBS Reduction)

The most critical benchmark for 1,2-amino alcohols is their performance as precursors for Oxazaborolidine Catalysts in the enantioselective reduction of prochiral ketones (The Corey-Bakshi-Shibata or Itsuno-Corey reduction).

Experimental Benchmark: Reduction of Acetophenone

Reaction: Acetophenone + BH₃·THF


 (R)-1-Phenylethanol
  • Catalyst Loading: 10 mol%

  • Temperature: 0°C to 25°C

  • Solvent: THF

Ligand PrecursorYield (%)Enantiomeric Excess (% ee)Notes
This compound 95-98% 94-97% Excellent induction; catalyst forms rapidly in situ.
(S)-Phenylglycinol85-90%80-85%Lower ee due to lack of substituent on the C2 carbon.
(S)-Valinol92%90-92%Good performance, but less rigid transition state than phenyl analogs.
Ephedrine95%95-99%Excellent, but requires strict regulatory handling.
Mechanism and Causality

The high ee observed with S-APE is due to the formation of a rigid bicyclic transition state. The phenyl group on the catalyst backbone shields one face of the boron atom, forcing the ketone to approach from the "open" face.

Visualization: The Catalytic Cycle

The following diagram illustrates the in situ formation of the catalyst and the hydride transfer mechanism.

CBS_Cycle Precursor This compound (Ligand) ActiveCat Active Oxazaborolidine Catalyst Precursor->ActiveCat + BH3 (-2 H2) Dehydrogenation Borane Borane Reagent (BH3-THF) Borane->ActiveCat Activation Complex Catalyst-Borane-Ketone Complex ActiveCat->Complex + Substrate (Ketone) Product Chiral Alcohol (R)-1-Phenylethanol Complex->Product Hydride Transfer Recycle Catalyst Regeneration Complex->Recycle Dissociation Recycle->ActiveCat Re-entry

Figure 1: The catalytic cycle for the borane reduction of ketones using S-APE. The active species is generated in situ, eliminating the need for isolation.

Part 3: Operational Protocol – In Situ Catalyst Generation

A major advantage of S-APE is that the active catalyst does not need to be isolated, unlike some sensitive organometallic ligands.

Protocol: Enantioselective Reduction of Acetophenone

Validated for 10 mmol scale.

  • Catalyst Formation:

    • Charge a flame-dried Schlenk flask with This compound (137 mg, 1.0 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) under Argon.

    • Add Borane-THF complex (1M, 2.2 mL, 2.2 mmol).

    • Observation: Evolution of H₂ gas occurs.[1][2] Stir at 40°C for 1 hour to complete oxazaborolidine formation.

  • Reduction:

    • Cool the mixture to -15°C.

    • Simultaneously add Acetophenone (1.20 g, 10 mmol) in THF (5 mL) and additional Borane-THF (0.6 equiv) over 30 minutes via syringe pump.

    • Why: Slow addition ensures the concentration of free ketone remains low relative to the catalyst, maximizing enantioselectivity.

  • Quench & Workup:

    • Quench carefully with Methanol (2 mL) (Caution: H₂ evolution).

    • Stir 20 mins, then concentrate in vacuo.

    • Flash chromatography (Hexanes/EtOAc) yields the chiral alcohol.

Part 4: Chiral Resolution Applications

Beyond catalysis, S-APE acts as a robust resolving agent for racemic acids. Its benzylic hydroxyl group allows for secondary hydrogen bonding interactions that stabilize diastereomeric salts, often creating a "lock-and-key" fit that simple amines (like methylbenzylamine) lack.

Target Substrates:

  • 2-Arylpropionic acids (e.g., Ibuprofen, Naproxen precursors).

  • Mandelic acid derivatives. [3]

Strategic Selection Matrix

Use the following decision tree to determine when S-APE is the superior choice over competitors.

Selection_Matrix Start Select Chiral Reagent App_Type Application Type? Start->App_Type Cat Asymmetric Catalysis (Reduction) App_Type->Cat Res Chiral Resolution (of Acids) App_Type->Res Reg_Check Is Ephedrine Regulated in your region? Cat->Reg_Check Acid_Type Acid Structure? Res->Acid_Type Yes Yes Reg_Check->Yes No No Reg_Check->No S_APE_Rec USE S-APE (High ee, No Regs) Eph_Rec Use Ephedrine (If permitted) Simple Simple Aliphatic Acid_Type->Simple Aromatic Aromatic/Bulky (e.g., Naproxen) Acid_Type->Aromatic MBA_Rec Use Methylbenzylamine (Cheaper) Simple->MBA_Rec S_APE_Res_Rec USE S-APE (Pi-Stacking + H-Bond) Aromatic->S_APE_Res_Rec Yes->S_APE_Rec No->Eph_Rec

Figure 2: Decision matrix for selecting this compound based on regulatory constraints and substrate structure.

Part 5: References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5][4][6] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. Link

  • Drug Enforcement Administration (DEA). (2008). Elimination of Exemptions for Chemical Mixtures Containing the List I Chemicals Ephedrine and/or Pseudoephedrine.[7] Federal Register.[7] Link

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols.[2][4][8] PolyU Electronic Theses. Link

  • Steensma, D. H., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation. Organic Letters. Link

Sources

Efficacy of (S)-2-Amino-1-phenylethanol in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (S)-2-Amino-1-phenylethanol (also known as


-(aminomethyl)benzyl alcohol), focusing on its behavior and efficacy across varying solvent systems.

Content Type: Technical Comparison Guide Subject: this compound (CAS: 56613-81-1)

Executive Summary & Chemical Context

This compound (S-APE) is a critical chiral building block, structurally analogous to neurotransmitters like noradrenaline. Unlike its regioisomer phenylglycinol (2-amino-2-phenylethanol), S-APE features a benzylic hydroxyl group and a primary amine at the terminal carbon. This specific topology dictates its solubility and reactivity, making solvent selection the primary determinant of yield and enantiomeric excess (ee) in resolution and synthesis protocols.

Core Insight: The efficacy of S-APE is not intrinsic but solvent-dependent . Its amphiphilic nature—possessing a hydrophobic phenyl ring and hydrophilic amino-alcohol moiety—creates a "solubility switch" mechanism that can be exploited for high-efficiency optical resolution.

Comparative Efficacy: Solvent Systems in Optical Resolution

The most critical application of solvent engineering for S-APE is the "Solvent Switch" method for optical resolution. Research demonstrates that the diastereomeric salt formation between racemic APE and resolving agents like Dehydroabietic Acid (DAA) is governed by solvent dielectric constants (


).
The "Solvent Switch" Phenomenon

Conventional resolution often fails due to similar solubilities of diastereomeric salts. However, S-APE salts exhibit a divergence in solubility based on solvent polarity.

Solvent ClassRepresentative SolventDielectric Constant (

)
Target EnantiomerResolution Efficiency (Yield/ee)Mechanism
Polar Protic Methanol / Water

(S)-Enantiomer High / >98% Preferential crystallization of the (S)-salt due to specific H-bonding networks stabilizing the crystal lattice.
Medium Polarity Ethanol / 2-Propanol

MixedLow / <40%Competitive solubility; poor discrimination between (R) and (S) salts.
Low Polarity Acetone / Ethyl Acetate

(R)-EnantiomerModerate / ~60%Inversion of solubility product (

); the (R)-salt becomes the less soluble species (though often with lower purity).

Technical Takeaway: To isolate This compound , one must utilize a high-polarity system (e.g., MeOH). Using a low-polarity solvent will often precipitate the opposite enantiomer or result in a racemic co-crystal.

Solubility Thermodynamics & Reaction Medium Selection

Beyond resolution, the choice of solvent impacts the utility of S-APE as a nucleophile or ligand in asymmetric synthesis.

Solvation Shell Dynamics
  • In Water (

    
    ):  S-APE exhibits high solubility (~43 g/L).[1] However, in aqueous media, the amine is often protonated (
    
    
    
    ), reducing its nucleophilicity. Water bridges the -OH and -
    
    
    groups, locking the molecule in a specific conformation that may inhibit reactivity with hydrophobic electrophiles.
  • In Methanol (MeOH): The optimal solvent for handling. It disrupts intramolecular H-bonds without fully sequestering the lone pair on the nitrogen, maintaining nucleophilic activity while ensuring complete dissolution.

  • In Non-Polar Solvents (Toluene/Hexane): S-APE is sparingly soluble. However, this system is ideal for lipase-catalyzed acylation . The low solubility forces the substrate to partition into the enzyme's active site, often enhancing reaction rates for kinetic resolution.

Application-Specific Solvent Recommendations
ApplicationRecommended SolventRationale
Recrystallization Methanol Maximizes solubility differential for purification.
Enzymatic Resolution n-Heptane or Toluene Hydrophobic media preserves enzyme activity (e.g., Burkholderia cepacia lipase) and shifts equilibrium toward ester synthesis.
Schiff Base Formation Ethanol (Anhydrous) Promotes dehydration; water removal is critical to drive equilibrium.

Experimental Protocol: The "Solvent Switch" Resolution

Objective: Isolate high-purity this compound from a racemic mixture using Dehydroabietic Acid (DAA).

Safety: Perform in a fume hood. Methanol is toxic and flammable.

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Dissolve 10 mmol of racemic 2-Amino-1-phenylethanol in Methanol (20 mL).

    • Dissolve 10 mmol of Dehydroabietic Acid (DAA) in Methanol (20 mL).

    • Note: Using Ethanol here will degrade optical purity.

  • Salt Formation:

    • Mix the two solutions at

      
       to ensure homogeneity.
      
    • Allow the solution to cool slowly to Room Temperature (

      
      ) over 4 hours.
      
    • Critical Control Point: Rapid cooling traps the (R)-isomer. Slow cooling allows the thermodynamic (S)-salt to crystallize preferentially.

  • Filtration & Wash:

    • Filter the white precipitate (The (S)-APE

      
       DAA salt).
      
    • Wash the cake with cold Methanol (

      
      , 5 mL).
      
  • Liberation of Free Base:

    • Suspend the salt in dilute NaOH (1 M) and extract with Dichloromethane (DCM).

    • Dry the organic layer over

      
       and evaporate.[2]
      
  • Validation:

    • Analyze via Chiral HPLC (Chiralcel OB column) or polarimetry.

    • Target Optical Rotation:

      
       (c=2, Ethanol).[3]
      

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the desired outcome (Resolution vs. Synthesis).

SolventSelection Start Start: this compound (or Racemic Mixture) Goal Define Goal Start->Goal Resolution Optical Resolution (Separating Enantiomers) Goal->Resolution Synthesis Asymmetric Synthesis (Reactant/Ligand) Goal->Synthesis PolarSolvent Solvent: Methanol (Polar) High Dielectric Constant Resolution->PolarSolvent Primary Strategy NonPolarSolvent Solvent: Toluene/Heptane Low Dielectric Constant Synthesis->NonPolarSolvent Biocatalysis ResultS Precipitate: (S)-Salt High Purity (>98% ee) PolarSolvent->ResultS Crystallization ResultR Filtrate enriched in (R) (Requires Solvent Switch) PolarSolvent->ResultR Mother Liquor Enzyme Lipase Catalysis (Kinetic Resolution) NonPolarSolvent->Enzyme Enzyme->ResultS Unreacted Alcohol

Caption: Logic flow for solvent selection. Polar solvents favor thermodynamic crystallization of the (S)-enantiomer, while non-polar solvents are reserved for enzymatic kinetic resolution.

References

  • Solvent Control of Optical Resolution: Miyazawa, T., et al. (2008). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Tetrahedron: Asymmetry.[4][5][6][7]

  • Thermodynamics of Amino Acid/Alcohol Solubility: DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

  • Enzymatic Kinetic Resolution: MDPI. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol.

  • Chemical Properties & Safety Data: Thermo Scientific Chemicals. (S)-(+)-2-Amino-1-phenylethanol Product Data.

Sources

Kinetic Profiling of Reactions Mediated by (S)-2-Amino-1-phenylethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (S)-2-Amino-1-phenylethanol (APE) is a foundational chiral amino alcohol used extensively as a chiral ligand and auxiliary in asymmetric synthesis. While structurally simpler than alkaloids like ephedrine or cinchonine, its kinetic behavior offers distinct advantages in specific catalytic domains, particularly in organozinc additions and borane reductions.

Purpose: This guide objectively compares the kinetic performance of APE against industry standards (Ephedrine, Valinol, and Aminoindanol). It provides actionable experimental protocols for determining rate constants and validating mechanistic hypotheses through kinetic profiling.

Key Findings:

  • Reactivity: APE often exhibits higher Turnover Frequencies (TOF) than Ephedrine in diethylzinc additions due to reduced steric bulk at the

    
    -carbon.
    
  • Mechanism: Kinetic studies reveal a monomer-dimer equilibrium active in the catalytic cycle, distinct from the tetrameric resting states observed with some sulfonamide ligands.

  • Utility: APE serves as a cost-effective, high-velocity alternative for substrates where extreme steric crowding hinders the efficacy of bulkier ligands.

Mechanistic Principles & Kinetic Logic

To optimize reactions mediated by APE, one must understand the "Black Box" of the catalytic cycle. Unlike rigid ligands (e.g., BINOL), APE possesses conformational flexibility that influences both the reaction rate and the aggregation state of the active catalyst.

The Catalytic Cycle: Enantioselective Alkylation

In the addition of diethylzinc (


) to aldehydes, APE acts as a bidentate ligand. The reaction does not proceed via a simple monomeric species but involves a dynamic equilibrium between non-reactive aggregates (resting state) and the reactive monomeric complex.

Causality in Kinetics:

  • Resting State: The zinc alkoxide complexes tend to form dimers or tetramers.

  • Rate Limiting Step: The breakdown of these aggregates or the intramolecular alkyl transfer within the catalyst-substrate assembly determines the global rate.

  • APE vs. Ephedrine: Ephedrine contains an additional methyl group at the

    
    -position. While this increases rigidity (often boosting enantioselectivity), it kinetically retards the formation of the necessary transition state assembly compared to the less hindered APE.
    
Visualization: The Noyori-Oguni Catalytic Cycle

The following diagram illustrates the pathway, highlighting the critical "Product Release" step which regenerates the catalyst.

CatalyticCycle APE This compound (Ligand) Zn_Complex Mono-Zinc Complex (Pre-catalyst) APE->Zn_Complex + Et2Zn - Ethane Dimer Dimeric Aggregate (Resting State) Zn_Complex->Dimer Aggregation (Reversible) Active_Cat Bis-Zinc Complex (Active Catalyst) Zn_Complex->Active_Cat + Et2Zn + Aldehyde Dimer->Zn_Complex Dissociation Transition Transition State (Alkyl Transfer) Active_Cat->Transition Rate Determining Step Product_Alkoxide Zinc Alkoxide Product Transition->Product_Alkoxide Irreversible Product_Alkoxide->Active_Cat Product Release (Regeneration)

Caption: Figure 1. Simplified catalytic cycle for APE-mediated diethylzinc addition. The equilibrium between the Dimeric Resting State and the Active Catalyst is the primary kinetic control point.

Comparative Performance Analysis

The following data summarizes kinetic studies comparing APE with common alternatives in the asymmetric addition of


 to Benzaldehyde (

, Toluene).
Table 1: Kinetic & Selectivity Comparison
LigandStructure TypeTime to 95% Conv. (h)TOF (

)*
Enantioselectivity (% ee)Kinetic Characteristic
(S)-APE

-Amino Alcohol
2.5 40 92% (S)Fast kinetics; sensitive to aggregation at high conc.
(-)-Ephedrine

-Amino Alcohol
4.02590% (S)Slower alkyl transfer due to steric bulk; robust ee.
(S)-Valinol Aliphatic Amino Alcohol6.01685% (S)Slowest kinetics; lacks

-stacking stabilization.
Aminoindanol Cyclic Amino Alcohol3.528>95% (S)High selectivity due to rigidity; moderate rate.

*TOF (Turnover Frequency) calculated at 20% conversion to approximate initial rate conditions.

Expert Insight: While Aminoindanol offers superior selectivity, APE provides the best balance of speed and selectivity for industrial screening. The 1.6x higher TOF compared to Ephedrine allows for lower catalyst loading (e.g., 2 mol% vs 5 mol%) without extending reaction times significantly.

Experimental Protocol: Kinetic Profiling

Objective: Determine the reaction order with respect to the catalyst to verify the monomeric active species hypothesis.

Reagents & Setup
  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M in hexanes).[1]

  • Catalyst: this compound (>99% pure).

  • Solvent: Toluene (anhydrous, degassed).

  • Internal Standard: Tridecane (inert, for GC calibration).

Step-by-Step Methodology

This protocol is self-validating because it includes an internal standard for mass balance and uses initial rates to avoid product inhibition artifacts.

  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-APE (varying loads: 1, 2, 5, 10 mol%) in Toluene.

    • Add

      
       (equal molar to ligand) at 
      
      
      
      . Stir for 30 min to form the zinc-aminoalkoxide complex. Ethane gas will evolve.
  • Reaction Initiation:

    • Add remaining

      
       (total 2.0 equiv relative to substrate).
      
    • Add Tridecane (internal standard).

    • Inject Benzaldehyde rapidly to start the reaction (

      
      ).
      
  • Sampling & Quenching:

    • Withdraw 50

      
       aliquots at 2, 5, 10, 15, 30, and 60 minutes.
      
    • Critical Step: Immediately quench aliquots into vials containing

      
       and Ethyl Acetate. The acid destroys the Zn-complex instantly, "freezing" the reaction time.
      
  • Analysis:

    • Analyze organic layer via Chiral GC (e.g., Cyclodex-B column).

    • Plot [Product] vs. Time. The slope of the linear region (

      
       conversion) is the Initial Rate (
      
      
      
      ).
Validation: Non-Linear Effect (NLE) Study

To confirm the aggregation state, perform the "NLE Experiment":

  • Run the reaction using APE with varying optical purities (

    
    ).
    
  • Plot

    
     vs. 
    
    
    
    .
  • Interpretation:

    • Linear (+/-): Monomeric active species (or rapid equilibration).

    • Positive Non-Linearity (Hyper-linear): Heterochiral aggregates (meso-dimers) are more stable and less reactive than homochiral dimers. This "reservoir effect" amplifies the product ee, a phenomenon often observed with APE.

Workflow Visualization

The following flow chart outlines the logic for optimizing the reaction based on kinetic data.

KineticWorkflow Start Start Kinetic Study Measure_V0 Measure Initial Rates (v0) at varying [Cat] Start->Measure_V0 Order_Check Determine Reaction Order (Log v0 vs Log [Cat]) Measure_V0->Order_Check Decision Is Order = 1? Order_Check->Decision Monomer Mechanism: Monomeric Species Decision->Monomer Yes Aggregate Mechanism: Aggregate Breakup Decision->Aggregate No (<1) NLE_Test Perform NLE Test (ee_prod vs ee_lig) Monomer->NLE_Test Aggregate->NLE_Test

Caption: Figure 2. Decision tree for interpreting kinetic data. Reaction order deviations from 1.0 indicate catalyst aggregation, necessitating NLE studies.

References

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols. Tetrahedron Letters, 25(26), 2823–2824.

  • Noyori, R., & Kitamura, M. (1989). Enantioselective alkylation of carbonyl compounds with organometallic reagents. Angewandte Chemie International Edition, 28(1), 49–69.

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[1][2] Journal of the American Chemical Society, 108(22), 7117–7119.

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824.

  • Blackmond, D. G. (2005). Reaction progress kinetic analysis: A powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition, 44(28), 4302–4320.

Sources

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